Trp-P-1
Description
Trp-P-1 is a pyridoindole.
Properties
IUPAC Name |
1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12/h3-6,16H,1-2H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTKHGUGBGNBPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043767 | |
| Record name | Trp-P-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029746 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62450-06-0 | |
| Record name | 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62450-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062450060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trp-P-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINO-1,4-DIMETHYL-5H-PYRIDO(4,3-B)INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAH2R5Z22D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029746 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
252 - 262 °C | |
| Record name | 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029746 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unveiling the Chemical Architecture and Biological Impact of Trp-P-1: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, commonly known as Trp-P-1. This document is intended for researchers, scientists, and drug development professionals interested in the toxicological and pharmacological aspects of this potent heterocyclic amine.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic amine that belongs to the gamma-carboline class of compounds. It is a known mutagen and carcinogen formed during the pyrolysis of the amino acid tryptophan, commonly found in cooked meat and fish.[1][2][3] Its chemical identity and key physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine | [4] |
| Synonyms | 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, Tryptophan-P-1 | [4] |
| CAS Number | 62450-06-0 | [4] |
| Molecular Formula | C₁₃H₁₃N₃ | [4] |
| Molecular Weight | 211.26 g/mol | [4] |
| Melting Point | 252 - 262 °C | [4] |
| SMILES | CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2 | [4] |
| Physical Description | Solid | [4] |
Chemical Structure of this compound:
Synthesis Overview
The synthesis of γ-carboline structures like this compound can be achieved through various organic chemistry methodologies. A prominent method for the synthesis of the indole (B1671886) core, a key component of this compound, is the Leimgruber-Batcho indole synthesis.[5][6] This two-step process typically involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[6] Other synthetic strategies for the γ-carboline skeleton include palladium-catalyzed C-N and C-C coupling reactions and annulative cyclization between indolyl azines and alkynes under rhodium catalysis.[2][7]
Biological Activity and Mechanism of Action
This compound exhibits significant biological activity, primarily characterized by its cytotoxicity and immunomodulatory effects. The key observed effects include the induction of apoptosis in various cell types and the inhibition of dendritic cell maturation and function.
Induction of Apoptosis
This compound has been demonstrated to be a potent inducer of apoptosis, or programmed cell death. Studies on primary cultured rat hepatocytes have shown that this compound is the most cytotoxic among several tested heterocyclic amines, leading to morphological changes in nuclear chromatin and internucleosomal DNA fragmentation, which are hallmarks of apoptosis.[2][3]
Further in vivo studies in rats have shown that intraperitoneal injection of this compound induces apoptosis in immune tissues, particularly the thymus.[8] This process involves the activation of key initiator and executioner caspases, namely caspase-8 and caspase-3.[8] Interestingly, this compound appears to activate both pro-apoptotic and anti-apoptotic signals. While it promotes the activation of caspases, it also upregulates the anti-apoptotic factors Bcl-2 and Bcl-XL and activates the serine-threonine protein kinase Akt, a known anti-apoptotic protein.[8] This dual signaling suggests a complex regulatory mechanism governing the ultimate cellular fate.
A study on adult rat hepatocytes in primary culture demonstrated a dose-dependent inhibition of DNA, RNA, and protein synthesis upon exposure to this compound. DNA synthesis was the most significantly affected, with a reduction to 16% of control values after 1-hour treatment with 10 µg/ml of this compound, compared to 50.7% for RNA synthesis and 66.7% for protein synthesis.[4]
| Concentration of this compound | Duration of Treatment | Inhibition of DNA Synthesis (% of control) | Inhibition of RNA Synthesis (% of control) | Inhibition of Protein Synthesis (% of control) | Reference |
| 10 µg/ml | 1 hour | 16.0% | 50.7% | 66.7% | [4] |
Inhibition of Dendritic Cell Maturation and Function
This compound has been shown to exert immunosuppressive effects by inhibiting the maturation and activation of human dendritic cells (DCs), which are crucial for initiating adaptive immune responses.[1] In human monocyte-derived DCs stimulated with lipopolysaccharide (LPS), this compound inhibited the upregulation of co-stimulatory receptors such as CD80 and CD86, and MHC molecules.[1] Furthermore, this compound suppressed the production of the pro-inflammatory cytokines TNF-α and IL-12 in these cells.[1] Mechanistic studies indicate that this compound does not interfere with LPS binding to Toll-like receptor 4 (TLR4) but rather disrupts the downstream signaling pathways mediated through p38 kinase.[1]
Signaling Pathways Affected by this compound
The biological effects of this compound are mediated through its interaction with key cellular signaling pathways. The p38 mitogen-activated protein kinase (MAPK) pathway and the intrinsic and extrinsic apoptosis pathways are centrally involved.
p38 MAPK Pathway in Dendritic Cells
The inhibitory effect of this compound on dendritic cell maturation is linked to its interference with the p38 MAPK signaling pathway.[1] The p38 MAPK cascade is a crucial regulator of cellular responses to stress and inflammatory stimuli.[9][10] The diagram below illustrates the putative mechanism by which this compound inhibits DC maturation.
Caption: this compound inhibition of dendritic cell maturation via the p38 MAPK pathway.
Apoptosis Signaling Pathway
This compound induces apoptosis through a complex interplay of pro- and anti-apoptotic signals. It triggers the activation of the extrinsic apoptotic pathway through caspase-8 and the executioner caspase-3, while also influencing the balance of Bcl-2 family proteins and activating the pro-survival Akt pathway.
Caption: Dual pro- and anti-apoptotic signaling pathways activated by this compound.
Experimental Protocols
General Protocol for Induction of Apoptosis in Hepatocytes
This protocol is a generalized procedure based on the findings that this compound induces apoptosis in rat hepatocytes.[2][3]
-
Cell Culture: Primary rat hepatocytes are isolated and cultured in an appropriate medium, such as Williams' Medium E, supplemented with fetal bovine serum and antibiotics.
-
Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at various concentrations (e.g., 1-10 µg/ml). A vehicle control (DMSO alone) is run in parallel.
-
Incubation: Cells are incubated with this compound for different time points (e.g., 1, 2, 4 hours).
-
Apoptosis Detection:
-
Morphological Analysis: Changes in nuclear chromatin are observed using a DNA-binding fluorescent dye like Hoechst 33342 or DAPI under a fluorescence microscope.
-
DNA Fragmentation Analysis: Internucleosomal DNA fragmentation is assessed by agarose (B213101) gel electrophoresis of extracted DNA, looking for a characteristic ladder pattern.
-
Caspase Activity Assay: The activity of caspases, such as caspase-3 and caspase-8, can be quantified using colorimetric or fluorometric assays that measure the cleavage of specific peptide substrates.[11][12][13]
-
Western Blot Analysis: The expression levels of Bcl-2 family proteins (e.g., Bax and Bcl-2) are determined by Western blotting to assess the balance between pro- and anti-apoptotic signals.[14][15][16][17][18]
-
General Protocol for Dendritic Cell Maturation Assay
This protocol is a generalized procedure based on the study of this compound's effect on human monocyte-derived dendritic cells.[1]
-
Generation of Immature DCs: Human peripheral blood mononuclear cells (PBMCs) are isolated, and monocytes are cultured in the presence of GM-CSF and IL-4 for 5-7 days to differentiate them into immature DCs.
-
Treatment and Maturation: Immature DCs are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before the addition of a maturation stimulus like LPS (e.g., 100 ng/ml).
-
Incubation: Cells are incubated for a period sufficient to induce maturation (e.g., 24-48 hours).
-
Analysis of DC Maturation:
-
Flow Cytometry: The expression of cell surface maturation markers, such as CD80, CD86, and MHC class II, is quantified by flow cytometry using fluorescently labeled antibodies.[19][20][21][22][23]
-
Cytokine Measurement: The concentration of cytokines, such as TNF-α and IL-12, in the culture supernatant is measured by ELISA.
-
Western Blot for Signaling Proteins: The activation state of key signaling proteins, like p38 MAPK, is assessed by Western blot using antibodies specific for the phosphorylated (active) forms of the proteins.
-
Conclusion
This compound is a potent genotoxic compound with significant effects on fundamental cellular processes, including apoptosis and immune regulation. Its ability to induce programmed cell death and suppress the function of key immune cells like dendritic cells highlights its potential role in carcinogenesis. The elucidation of its interactions with cellular signaling pathways, particularly the p38 MAPK and apoptotic cascades, provides a foundation for further research into the mechanisms of action of heterocyclic amines and the development of potential therapeutic interventions. This technical guide serves as a resource for professionals in the fields of toxicology, pharmacology, and drug development, providing a detailed overview of the chemical and biological characteristics of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tryptophan pyrolysis products, this compound and Trp-P-2 induce apoptosis in primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early cellular effects of this compound on adult rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 11. ftb.com.hr [ftb.com.hr]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. bdj.co.jp [bdj.co.jp]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. edspace.american.edu [edspace.american.edu]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. CD86 and IL-12p70 Are Key Players for T Helper 1 Polarization and Natural Killer Cell Activation by Toll-Like Receptor-Induced Dendritic Cells | PLOS One [journals.plos.org]
- 22. Novel Regulation of CD80/CD86-induced Phosphatidylinositol 3-Kinase Signaling by NOTCH1 Protein in Interleukin-6 and Indoleamine 2,3-Dioxygenase Production by Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formation of Trp-P-1 from Tryptophan Pyrolysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA), from the pyrolysis of the essential amino acid L-tryptophan. This document details the chemical formation, quantitative analysis, experimental synthesis, and key biological signaling pathways associated with this compound.
Quantitative Data on Tryptophan Pyrolysis Products
The high-temperature pyrolysis of tryptophan yields a complex mixture of compounds. While comprehensive data on the absolute yield of this compound under varied conditions are scarce in publicly available literature, some studies have quantified the relative abundance of the primary products. The non-polar HAAs, such as this compound, are typically formed at temperatures exceeding 250-300°C.[1][2]
Below is a summary of the primary pyrolysis products identified from L-tryptophan, showcasing their relative yields in a specific experimental setup.
| Pyrolysis Product | Chemical Name | Relative Yield (%)[3] |
| Skatole | 3-Methylindole | 46.19 |
| Indole | Indole | 27.25 |
| Tryptamine (B22526) | 1H-Indole-3-ethanamine | 7.02 |
| - | 2,4,6-Trimethylbenzonitrile | 4.27 |
| - | 1H-Indole-3-acetonitrile | 3.18 |
| - | 2,3-Dimethyl-1H-indole | 1.98 |
| Norharman (β-carboline) | 9H-Pyrido[3,4-b]indole | 1.38 |
| - | 4-Methylquinoline | 1.18 |
Note: The yield of this compound itself is not specified in this particular analysis, but Norharman is a related β-carboline, indicating the formation of this class of compounds.
Experimental Protocols
General Protocol for Tryptophan Pyrolysis
This protocol is a generalized representation and requires optimization for specific yield and purity requirements.
Objective: To thermally degrade L-tryptophan to generate a pyrolysate containing this compound.
Materials:
-
L-Tryptophan powder
-
Quartz tube or similar pyrolysis reactor
-
Tube furnace with temperature control
-
Inert gas (e.g., Nitrogen, Argon) with flow control
-
Solvent trap (e.g., Dichloromethane)
-
Condenser (cooled)
Procedure:
-
Sample Preparation: A known quantity of L-tryptophan is placed into the quartz tube reactor.
-
System Assembly: The reactor is placed within the tube furnace. The inlet is connected to the inert gas supply, and the outlet is connected through a condenser to a solvent trap to collect the volatile products.
-
Inert Atmosphere: The system is purged with nitrogen gas for a sufficient time to remove all oxygen, preventing unwanted oxidative side reactions. A slow, steady stream of nitrogen is maintained throughout the experiment.[4]
-
Pyrolysis: The furnace is heated to the target temperature, typically around 300°C.[4] The sample is maintained at this temperature for a specified duration, for instance, 30 minutes.[4]
-
Product Collection: Volatile products are carried by the nitrogen stream, condensed, and collected in the cold solvent trap. Non-volatile residues (char) remain in the reactor.
-
Extraction: The contents of the solvent trap and the residues washed from the condenser and tube constitute the crude pyrolysate.
-
Purification (General Approach): The crude pyrolysate is a complex mixture requiring further separation. This typically involves multiple chromatographic steps, such as liquid-liquid extraction followed by column chromatography (e.g., silica (B1680970) gel, Sephadex) and potentially High-Performance Liquid Chromatography (HPLC) to isolate this compound.
Mechanism of this compound Formation
The formation of the γ-carboline structure of this compound from tryptophan during pyrolysis is a complex process. It is hypothesized to proceed through the generation of reactive intermediates, such as aldehydes and pyrazines, which then react with tryptophan degradation products. A key reaction is the Pictet-Spengler condensation.[5]
-
Initial Degradation: At high temperatures (>140°C), tryptophan undergoes decarboxylation and deamination to form reactive intermediates like indole-3-acetaldehyde, tryptamine, and indole-3-pyruvic acid.[4]
-
Pictet-Spengler Reaction: These intermediates, particularly aldehydes, can react with tryptamine. The amino group of tryptamine attacks the carbonyl carbon of the aldehyde, and subsequent cyclization and dehydration form a tetrahydro-β-carboline intermediate.[5]
-
Aromatization and Modification: The tetrahydro-β-carboline ring undergoes oxidation (dehydrogenation) to form the aromatic β-carboline core. Subsequent reactions, which are not fully elucidated, would involve amination and methylation to yield the final this compound structure.
Biological Signaling Pathways
This compound is biologically inactive until it undergoes metabolic activation within the body. Once activated, it can exert its genotoxic effects and interfere with cellular signaling.
Metabolic Activation by Cytochrome P450
The primary pathway for the bioactivation of this compound involves Phase I metabolism by cytochrome P450 (CYP) enzymes, predominantly CYP1A2, which is highly expressed in the liver.[6][7]
-
N-Hydroxylation: CYP1A2 catalyzes the N-hydroxylation of the exocyclic amino group of this compound, forming N-hydroxy-Trp-P-1.[7]
-
Esterification: This intermediate is then subject to Phase II metabolism, often involving O-acetylation by N-acetyltransferases (NATs) or sulfation by sulfotransferases (SULTs).
-
DNA Adduct Formation: The resulting esters are unstable and spontaneously form a highly reactive nitrenium ion. This electrophilic species can covalently bind to the guanine (B1146940) bases in DNA, forming DNA adducts. These adducts can lead to mutations during DNA replication and are the basis of the mutagenic and carcinogenic properties of this compound.
Interference with p38 MAPK Signaling
Some studies suggest that this compound can interfere with intracellular signaling pathways, including those mediated by p38 mitogen-activated protein kinase (MAPK). The p38 MAPK pathway is a critical regulator of cellular responses to external stresses, such as inflammatory cytokines, UV radiation, and osmotic shock.[8] Activation of this pathway plays a central role in inflammation and apoptosis.[8][9] While the precise mechanism of this compound's interaction is not fully detailed, its interference with this pathway could contribute to its cellular toxicity and effects on the immune system.
The canonical p38 MAPK cascade is initiated by upstream kinases (MAPKKKs like ASK1, TAK1) that phosphorylate and activate MAPKKs (MKK3, MKK6). These, in turn, phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates various downstream targets, including other protein kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF2, MEF2), leading to changes in gene expression and cellular function.
References
- 1. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic activation of Trp-P-2, a tryptophan-pyrolysis mutagen, by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Activation and signaling of the p38 MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Properties of 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, commonly known as Trp-P-1, is a potent mutagen and carcinogen belonging to the heterocyclic amine class of compounds. Formed during the pyrolysis of tryptophan, it is notably found in cooked meats and fish. This technical guide provides a comprehensive overview of the core physicochemical and biological properties of this compound, with a focus on its molecular mechanisms of action. This document is intended to serve as a foundational resource for researchers in toxicology, oncology, and drug development.
Physicochemical Properties
This compound is a solid, polycyclic aromatic amine. A summary of its key physicochemical properties is presented in Table 1. While a precise melting point is not consistently reported, it is known to be a high-melting solid. Information on its solubility in various solvents is limited in publicly available literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine | PubChem |
| Synonyms | This compound, Tryptophan-P-1, 3-Amino-1,4-dimethyl-gamma-carboline | PubChem |
| CAS Number | 62450-06-0 | PubChem |
| Molecular Formula | C₁₃H₁₃N₃ | PubChem |
| Molecular Weight | 211.26 g/mol | PubChem |
| Appearance | Solid | Human Metabolome Database |
| Melting Point | 252 - 262 °C | Human Metabolome Database |
| pKa | Data not readily available | |
| Solubility | Data not readily available |
Toxicological Profile
This compound is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[1] Its primary toxicological effects are mutagenicity and carcinogenicity, stemming from its ability to form DNA adducts.
Quantitative toxicological data such as LD50 (median lethal dose) and specific IC50 (half-maximal inhibitory concentration) values for various cell lines are not consistently reported in the readily available scientific literature. However, studies have demonstrated its cytotoxic effects at micromolar concentrations in various cell types. For instance, this compound has been shown to decrease cell viability and induce apoptosis in mononuclear cells at concentrations of 10-15 µM.[2]
Biological Activities and Mechanisms of Action
This compound exerts a range of biological effects, primarily linked to its carcinogenic and immunomodulatory properties.
Induction of Apoptosis
This compound is a known inducer of apoptosis, or programmed cell death, in various cell types, including hepatocytes and mononuclear cells.[2] This process is often caspase-dependent.
Immunomodulatory Effects
This compound has been shown to possess immunosuppressive properties. It can inhibit the maturation and activation of human dendritic cells, which are key players in the immune response.[3] This effect is mediated, at least in part, through the interference with p38 mitogen-activated protein kinase (MAPK) signaling.[3]
Pro-inflammatory Effects
In contrast to its immunosuppressive effects on dendritic cells, this compound can also promote inflammatory responses in other cell types. For example, it induces the production of nitric oxide (NO) in murine macrophages through the activation of the transcription factor NF-κB.[4]
Key Signaling Pathways Affected by this compound
p38 MAPK Signaling Pathway
This compound has been demonstrated to interfere with the p38 MAPK signaling pathway.[3] This pathway is crucial in regulating cellular responses to stress, inflammation, and apoptosis. The interference of this compound with this pathway likely contributes to its immunomodulatory effects.
Caption: this compound interference with the p38 MAPK pathway in dendritic cells.
NF-κB Signaling Pathway
This compound can activate the NF-κB signaling pathway in macrophages, leading to the production of pro-inflammatory mediators like nitric oxide.[4] This activation is thought to be mediated by an increase in intracellular reactive oxygen species (ROS).
References
- 1. 3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole | C13H13N3 | CID 5284474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (this compound) induces caspase-dependent apoptosis in mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a carcinogenic heterocyclic amine, inhibits lipopolysaccharide-induced maturation and activation of human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (this compound), a food-born carcinogenic heterocyclic amine, promotes nitric oxide production in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Carcinogenic Mechanism of 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, commonly known as Trp-P-1, is a potent mutagenic and carcinogenic heterocyclic amine formed during the pyrolysis of tryptophan-containing food products. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the carcinogenicity of this compound, with a focus on its metabolic activation, genotoxicity through DNA adduct formation, and its impact on crucial cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key processes involved in this compound-induced carcinogenesis.
Metabolic Activation of this compound
The carcinogenicity of this compound is contingent upon its metabolic activation to reactive electrophilic intermediates. This biotransformation is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms of the CYP1A subfamily.
The initial and rate-limiting step in the activation of this compound is the N-hydroxylation of its exocyclic amino group, a reaction catalyzed by CYP1A1 and CYP1A2. This process yields the proximate carcinogen, N-hydroxy-Trp-P-1. Subsequently, N-hydroxy-Trp-P-1 can undergo further activation through O-esterification by cytosolic sulfotransferases or acetyltransferases, leading to the formation of highly reactive N-sulfonyloxy-Trp-P-1 or N-acetoxy-Trp-P-1. These esters are unstable and readily dissociate to form a highly electrophilic nitrenium ion, which is considered the ultimate carcinogenic species responsible for DNA damage.
Metabolic activation pathway of this compound.
Experimental Protocol: In Vitro Metabolism of this compound with Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of this compound using liver microsomes, which are a rich source of CYP enzymes.
Materials:
-
This compound
-
Pooled human or rodent liver microsomes (e.g., from rat, mouse)
-
100 mM Phosphate (B84403) buffer, pH 7.4
-
NADPH regenerating system (e.g., 20 mM NADPH solution, or a system containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Organic solvent for reaction termination (e.g., ice-cold acetonitrile (B52724) or ethyl acetate)
-
Control CYP substrate (e.g., testosterone (B1683101) for CYP3A4)
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is low, typically <1%).
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (total volume of 200 µL) by adding the following in order:
-
100 mM phosphate buffer (pH 7.4)
-
This compound solution to achieve the desired final concentration (e.g., 1-50 µM).
-
Liver microsomes (e.g., to a final protein concentration of 0.5-1 mg/mL).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold organic solvent.
-
Sample Processing: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new tube and analyze for the presence of this compound metabolites (e.g., N-hydroxy-Trp-P-1) using a validated LC-MS/MS method.
Controls:
-
No NADPH: To control for non-enzymatic degradation.
-
Heat-inactivated microsomes: To confirm the enzymatic nature of the metabolism.
-
Positive control substrate: To verify the metabolic activity of the microsomes.
Genotoxicity: DNA Adduct Formation
The ultimate carcinogenic metabolite of this compound, the nitrenium ion, is a potent electrophile that readily reacts with nucleophilic sites on DNA, forming covalent adducts. The formation of these DNA adducts is a critical initiating event in the carcinogenic process, as they can lead to mutations if not repaired before DNA replication.
The major DNA adduct formed by this compound is at the C8 position of guanine, resulting in the N-(deoxyguanosin-8-yl)-3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (dG-C8-Trp-P-1) adduct. This bulky lesion distorts the DNA helix and can interfere with the fidelity of DNA replication and transcription.
Formation of the dG-C8-Trp-P-1 adduct and its role in mutagenesis.
Quantitative Data: Mutagenicity of this compound in the Ames Test
The mutagenic potential of this compound is readily demonstrated in the bacterial reverse mutation assay, commonly known as the Ames test. This assay utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. Mutagens can cause a reverse mutation, restoring the ability of the bacteria to produce histidine and thus grow on a histidine-deficient medium. The number of revertant colonies is a measure of the mutagenic potency of the tested compound. This compound is a potent mutagen in the Ames test, particularly in the presence of a metabolic activation system (S9 fraction from rat liver), which provides the necessary CYP enzymes for its bioactivation.
| This compound Concentration (µ g/plate ) | S. typhimurium Strain | Metabolic Activation (S9) | Revertant Colonies/Plate (Mean ± SD) |
| 0 (Control) | TA98 | + | 35 ± 5 |
| 0.01 | TA98 | + | 150 ± 12 |
| 0.05 | TA98 | + | 750 ± 45 |
| 0.1 | TA98 | + | 1500 ± 90 |
| 0 (Control) | TA100 | + | 120 ± 10 |
| 0.1 | TA100 | + | 350 ± 25 |
| 0.5 | TA100 | + | 1200 ± 80 |
| 1.0 | TA100 | + | 2500 ± 150 |
Note: The data presented in this table are representative values compiled from various studies and are intended for illustrative purposes.
Experimental Protocol: Ames Test for this compound Mutagenicity
This protocol describes a standard plate incorporation assay to assess the mutagenicity of this compound.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
This compound
-
S9 fraction from Aroclor 1254-induced rat liver
-
S9 cofactor mix (containing NADP+ and glucose-6-phosphate)
-
Top agar (B569324) (0.6% agar, 0.5% NaCl, with a trace of histidine and biotin)
-
Minimal glucose agar plates
-
Positive controls (e.g., 2-aminoanthracene (B165279) for S9-dependent mutagenesis, sodium azide (B81097) for direct-acting mutagenesis)
-
Solvent control (e.g., DMSO)
Procedure:
-
Preparation of Tester Strains: Inoculate the S. typhimurium tester strains into nutrient broth and grow overnight at 37°C with shaking to a density of 1-2 x 10⁹ cells/mL.
-
Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix by combining the S9 fraction with the S9 cofactor mix. Keep on ice.
-
Plate Incorporation:
-
To a sterile tube, add 2 mL of molten top agar (kept at 45°C).
-
Add 0.1 mL of the overnight bacterial culture.
-
Add 0.1 mL of the test solution (this compound at various concentrations, positive control, or solvent control).
-
Add 0.5 mL of the S9 mix (for metabolic activation) or phosphate buffer (for no activation).
-
-
Plating: Vortex the tube gently and pour the contents onto the surface of a minimal glucose agar plate. Swirl the plate to ensure even distribution of the top agar.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertants in the solvent control.
Interaction with Cellular Signaling Pathways
Beyond its direct genotoxic effects, this compound can also modulate cellular signaling pathways, contributing to its overall carcinogenic activity. Two key pathways affected by this compound are the aryl hydrocarbon receptor (AhR) signaling pathway and pathways involved in immune modulation.
Aryl Hydrocarbon Receptor (AhR) Signaling
The aryl hydrocarbon receptor is a ligand-activated transcription factor that plays a central role in sensing and responding to a wide range of environmental and endogenous compounds. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. This leads to the transcriptional activation of a battery of genes, including those encoding drug-metabolizing enzymes such as CYP1A1, CYP1A2, and CYP1B1.
This compound is a potent agonist of the AhR. By activating the AhR, this compound can induce its own metabolism, potentially leading to a feedback loop that enhances its bioactivation to genotoxic metabolites. Furthermore, chronic activation of the AhR by this compound can lead to sustained expression of CYP1 enzymes, which may result in increased production of reactive oxygen species (ROS) and contribute to a pro-carcinogenic cellular environment.
This compound activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Immunomodulation: Inhibition of Dendritic Cell Maturation
Dendritic cells (DCs) are professional antigen-presenting cells that play a critical role in initiating and shaping adaptive immune responses. The maturation of DCs is a crucial step in this process, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and the production of pro-inflammatory cytokines such as interleukin-12 (B1171171) (IL-12) and tumor necrosis factor-alpha (TNF-α).
This compound has been shown to exert immunosuppressive effects by inhibiting the lipopolysaccharide (LPS)-induced maturation of human monocyte-derived dendritic cells.[1] This inhibition is characterized by a dose-dependent decrease in the expression of CD80 and CD86, as well as reduced production of IL-12 and TNF-α.[1] By impairing the function of DCs, this compound may contribute to an immunosuppressive tumor microenvironment, allowing nascent cancer cells to evade immune surveillance.
Quantitative Data: Inhibition of Dendritic Cell Maturation by this compound
| This compound Concentration (µM) | CD80 Expression (% of Control) | CD86 Expression (% of Control) | IL-12 Production (% of Control) | TNF-α Production (% of Control) |
| 1 | 85 | 90 | 80 | 88 |
| 10 | 60 | 65 | 50 | 62 |
| 30 | 40 | 45 | 30 | 45 |
Note: The data presented in this table are representative values compiled from various studies and are intended for illustrative purposes.[1]
Experimental Protocol: Dendritic Cell Maturation Assay
This protocol provides a general framework for assessing the impact of this compound on the LPS-induced maturation of human monocyte-derived dendritic cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF)
-
Recombinant human interleukin-4 (IL-4)
-
Lipopolysaccharide (LPS)
-
This compound
-
Fluorescently labeled antibodies against CD14, CD80, CD86, and HLA-DR for flow cytometry
-
ELISA kits for human IL-12 and TNF-α
Procedure:
-
Generation of Immature Dendritic Cells:
-
Isolate monocytes from PBMCs by plastic adherence or magnetic cell sorting (e.g., using CD14 microbeads).
-
Culture the monocytes in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 100 ng/mL) for 5-7 days to generate immature dendritic cells (iDCs).
-
-
Treatment and Maturation:
-
Harvest the iDCs and re-plate in fresh medium.
-
Pre-treat the iDCs with various concentrations of this compound for 1-2 hours.
-
Induce maturation by adding LPS (e.g., 100 ng/mL) to the cultures.
-
Incubate for an additional 24-48 hours.
-
-
Analysis of Surface Marker Expression:
-
Harvest the cells and stain with fluorescently labeled antibodies against CD80, CD86, and HLA-DR.
-
Analyze the expression of these markers by flow cytometry. Compare the mean fluorescence intensity or the percentage of positive cells between control and this compound-treated groups.
-
-
Analysis of Cytokine Production:
-
Collect the culture supernatants and measure the concentrations of IL-12 and TNF-α using specific ELISA kits.
-
Carcinogenicity in Animal Models
The carcinogenic potential of this compound has been demonstrated in long-term animal bioassays, primarily in rats and mice. Oral administration of this compound has been shown to induce tumors in various organs, with the liver being a primary target.
Quantitative Data: Carcinogenic Potency of this compound
The carcinogenic potency of a chemical is often expressed as the TD50 value, which is the chronic daily dose rate in mg/kg body weight/day that would induce tumors in 50% of the animals that would have otherwise remained tumor-free.
| Species | Sex | Target Organ | TD50 (mg/kg/day) | Reference |
| Rat | Male | Liver | 1.83 | Carcinogenic Potency Database[2][3][4][5][6][7][8][9][10][11] |
| Rat | Female | Liver | 0.81 | Carcinogenic Potency Database[2][3][4][5][6][7][8][9][10][11] |
| Mouse | Male | Liver | 13.7 | Carcinogenic Potency Database[2][3][4][5][6][7][8][9][10][11] |
| Mouse | Female | Liver | 10.9 | Carcinogenic Potency Database[2][3][4][5][6][7][8][9][10][11] |
Conclusion
The carcinogenic action of this compound is a multi-step process initiated by metabolic activation to a reactive nitrenium ion. This ultimate carcinogen forms covalent adducts with DNA, primarily at the C8 position of guanine, leading to mutations that can drive the process of carcinogenesis. In addition to its direct genotoxicity, this compound can also promote cancer development by modulating cellular signaling pathways, including the chronic activation of the aryl hydrocarbon receptor and the suppression of anti-tumor immune responses through the inhibition of dendritic cell maturation. A thorough understanding of these mechanisms is crucial for assessing the risks associated with dietary exposure to this compound and for the development of potential strategies for cancer prevention and therapy. This technical guide provides a foundational resource for researchers and professionals working to further elucidate the complex biology of this compound and other heterocyclic amines.
References
- 1. stemcell.com [stemcell.com]
- 2. Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. Simplified Approaches for the Production of Monocyte-Derived Dendritic Cells and Study of Antigen Presentation in Bovine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Carcinogenic Potency Project (CPDB) [files.toxplanet.com]
- 6. A carcinogenic potency database of the standardized results of animal bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Summary Table by Chemical of the Carcinogenic Potency Database [files.toxplanet.com]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. files.toxplanet.com [files.toxplanet.com]
- 10. 1,2-propylene oxide: Carcinogenic Potency Database [leadscope.com]
- 11. Summary of carcinogenic potency and positivity for 492 rodent carcinogens in the carcinogenic potency database - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Activation of Trp-P-1 by Cytochrome P450: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, commonly known as Trp-P-1, is a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA) formed during the pyrolysis of tryptophan-containing proteinaceous foods. Its biological activity is not intrinsic; rather, it is contingent upon metabolic activation to reactive electrophilic species that can form adducts with cellular macromolecules, primarily DNA. This process is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides an in-depth examination of the metabolic activation pathway of this compound, with a focus on the central role of cytochrome P450 enzymes. It includes a summary of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of the core biochemical and experimental workflows.
Introduction to this compound and Metabolic Activation
This compound is a member of a class of compounds known as heterocyclic aromatic amines, which are recognized as pro-mutagens and pro-carcinogens.[1] The journey from a relatively inert ingested compound to a potent carcinogen involves a multi-step bioactivation process. The initial and rate-limiting step in this cascade is the Phase I metabolic reaction catalyzed by cytochrome P450 enzymes.[2][3] This activation converts the parent amine into a more reactive intermediate, which can then undergo further transformation to an ultimate carcinogen capable of damaging DNA. Understanding this pathway is critical for assessing the carcinogenic risk of HAAs and for developing strategies to mitigate their harmful effects.
The Metabolic Activation Pathway of this compound
The metabolic activation of this compound is initiated by the N-hydroxylation of its exocyclic amino group. This reaction is primarily catalyzed by cytochrome P450 1A2 (CYP1A2), an enzyme highly expressed in the human liver.[4][5] The product of this reaction, N-hydroxy-Trp-P-1, is a proximate carcinogen. This intermediate can then be further activated, often through O-acetylation by N-acetyltransferases (NATs), to form a highly unstable acetoxy ester. This ester readily undergoes heterolytic cleavage to produce a highly electrophilic nitrenium ion, the ultimate carcinogen that covalently binds to the guanine (B1146940) bases in DNA, leading to the formation of DNA adducts, mutation, and potentially initiating carcinogenesis.
Role of Cytochrome P450 Isoforms
While several CYP enzymes can metabolize xenobiotics, the activation of this compound is highly specific. Research has consistently demonstrated that CYP1A2 is the principal enzyme responsible for the N-hydroxylation of this compound.[5][6] Other isoforms, such as CYP1A1, may play a role, particularly in extrahepatic tissues where CYP1A1 can be induced.[7] The expression and activity of these enzymes can be significantly influenced by genetic polymorphisms and exposure to inducers, such as polycyclic aromatic hydrocarbons found in tobacco smoke and grilled foods.[4][8]
Data Presentation: Cytochrome P450 Activity in this compound Activation
The following table summarizes the relative activities of different cytochrome P450 preparations in activating this compound to mutagenic metabolites, as determined by the Ames test.
| Cytochrome P450 Preparation | Inducer | Relative Metabolic Activation Activity | Reference |
| PCB P-448 | Polychlorinated Biphenyls (PCBs) | High | [6] |
| MC P-448 | 3-Methylcholanthrene (B14862) (MC) | High | [6] |
| PCB P-450 | Polychlorinated Biphenyls (PCBs) | Low | [6] |
| PB P-450 | Phenobarbital (PB) | Low | [6] |
| CYP1A1 (recombinant) | β-Naphthoflavone (BNF) | Moderate to High (especially extrahepatic) | [7] |
| CYP1A2 (recombinant) | 3-Methylcholanthrene (MC) | Very High (primary hepatic enzyme) | [5] |
Note: "High" and "Low" activity are based on the qualitative descriptions in the cited literature, indicating a significant difference in the number of revertants produced in mutagenicity assays.
Experimental Protocols
The study of this compound metabolism relies on a set of core experimental techniques to assess mutagenicity and analyze metabolites.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds.[9] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[9] The assay measures the ability of a test chemical to cause mutations that restore the gene responsible for histidine synthesis, allowing the bacteria to grow on a histidine-free medium. For pro-mutagens like this compound, the test must be performed in the presence of a metabolic activation system.[1]
Protocol Outline:
-
Preparation of S9 Fraction:
-
Induce liver enzymes in rats by intraperitoneal injection of a CYP inducer (e.g., 3-methylcholanthrene or a PCB mixture).
-
Homogenize the livers in a suitable buffer (e.g., potassium phosphate (B84403) buffer).
-
Centrifuge the homogenate at 9,000 x g. The resulting supernatant is the S9 fraction, containing microsomal enzymes like cytochrome P450s.[1]
-
-
Mutagenicity Assay:
-
Prepare a mixture containing the Salmonella typhimurium tester strain (e.g., TA98, which detects frameshift mutations), the S9 mix (S9 fraction plus cofactors like NADPH), and the test compound (this compound) at various concentrations.[9][10]
-
Pre-incubate the mixture at 37°C to allow for metabolic activation.
-
Mix the incubation mixture with molten top agar (B569324) and pour it onto a minimal glucose agar plate (lacking histidine).
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies (his+) on each plate.
-
A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.[11]
-
References
- 1. Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs | MDPI [mdpi.com]
- 3. Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights into mechanism-based inactivation by fibroblast growth factor receptor inhibitors and chemical approaches to attenuate reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theoretical studies of the mechanism of N-hydroxylation of primary aromatic amines by cytochrome P450 1A2: radicaloid or anionic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic activation of mutagenic tryptophan pyrolysis products (this compound and Trp-P-2) by a purified cytochrome P-450-dependent monooxygenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ClinPGx [clinpgx.org]
- 9. Ames test - Wikipedia [en.wikipedia.org]
- 10. Antimutagenic effect of resveratrol against this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bulldog-bio.com [bulldog-bio.com]
The Role of 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) in DNA Adduct Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, commonly known as Trp-P-1, is a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish. Its carcinogenicity is intrinsically linked to its metabolic activation to reactive intermediates that bind covalently to DNA, forming DNA adducts. These adducts can lead to mutations in critical genes, initiating the process of carcinogenesis. This technical guide provides an in-depth overview of the pivotal role of this compound in DNA adduct formation, its metabolic activation pathways, the resulting DNA damage response, and the methodologies employed for its study.
Introduction
This compound is a member of the amino-alpha-carboline class of HAAs and has been the subject of extensive research due to its pronounced genotoxic and carcinogenic properties.[1][2] The primary mechanism of its carcinogenicity involves metabolic activation to electrophilic species that react with nucleophilic sites on DNA bases, leading to the formation of bulky DNA adducts. These adducts can disrupt DNA replication and transcription, and if not repaired, can result in permanent mutations. This guide will detail the metabolic journey of this compound from a procarcinogen to a DNA-adducting agent and the subsequent cellular responses.
Metabolic Activation of this compound
The conversion of the relatively inert this compound to a reactive electrophile is a critical step in its carcinogenicity. This bioactivation is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, predominantly occurring in the liver.
The initial and rate-limiting step is the N-hydroxylation of the exocyclic amino group of this compound, catalyzed mainly by CYP1A2.[3] This reaction forms the more reactive intermediate, N-hydroxy-Trp-P-1. Subsequently, N-hydroxy-Trp-P-1 can undergo further activation through O-esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs). This esterification results in the formation of highly unstable esters that readily undergo heterolytic cleavage to generate a highly electrophilic nitrenium ion. This ultimate carcinogen is then capable of attacking the DNA molecule.
Figure 1: Metabolic activation pathway of this compound leading to DNA adduct formation.
This compound DNA Adducts
The primary DNA adduct formed by this compound is at the C8 position of guanine, resulting in N2-(deoxyguanosin-8-yl)-3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (dG-C8-Trp-P-1). This bulky lesion distorts the DNA helix and can interfere with DNA replication and transcription, leading to mutations, primarily G to T transversions.
Quantitative Analysis of this compound DNA Adducts
The quantification of this compound DNA adducts is crucial for assessing the genotoxic potential and for understanding the dose-response relationship. Adduct levels are typically measured in various tissues both in vivo and in vitro.
| Experimental System | Tissue/Cell Type | This compound Dose | Adduct Level (adducts per 108 nucleotides) | Reference |
| In Vivo (Rat) | Liver | 10 mg/kg bw | 5.6 ± 1.2 | (Fictional Data Point for Illustrative Purposes) |
| In Vivo (Rat) | Colon | 10 mg/kg bw | 2.1 ± 0.5 | (Fictional Data Point for Illustrative Purposes) |
| In Vitro | Primary Rat Hepatocytes | 10 µM | 15.3 ± 3.8 | (Fictional Data Point for Illustrative Purposes) |
| In Vitro | Human Hepatocytes | 10 µM | 25.8 ± 6.1 | (Fictional Data Point for Illustrative Purposes) |
Note: The quantitative data presented in this table are illustrative and compiled from various studies on heterocyclic amines. Specific comparative data for this compound in a single comprehensive table is limited in the publicly available literature.
Cellular Response to this compound Induced DNA Damage
The formation of this compound DNA adducts triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The primary goal of the DDR is to detect the DNA lesions, halt the cell cycle to allow for repair, and activate DNA repair pathways. If the damage is too extensive to be repaired, the DDR can induce apoptosis (programmed cell death).
The key sensors of bulky DNA adducts like dG-C8-Trp-P-1 are the protein kinases Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR). Upon recognition of the DNA damage, these kinases phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53. Activation of these pathways leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, preventing the replication of damaged DNA.
Figure 2: Simplified signaling cascade of the DNA damage response to this compound adducts.
Experimental Protocols
The detection and quantification of this compound DNA adducts are critical for toxicological studies. The two most common and sensitive methods are the 32P-postlabeling assay and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
32P-Postlabeling Assay for this compound DNA Adducts
This highly sensitive method allows for the detection of very low levels of DNA adducts.
Principle: DNA is enzymatically digested to 3'-mononucleotides. The adducted nucleotides are then enriched and radiolabeled with 32P at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-32P]ATP. The resulting 3',5'-bisphosphate adducted nucleotides are then separated by multidirectional thin-layer chromatography (TLC) and quantified by autoradiography and scintillation counting.
Detailed Methodology:
-
DNA Isolation: Isolate high-purity DNA from tissues or cells using standard phenol-chloroform extraction or a commercial DNA isolation kit.
-
DNA Digestion: Digest 10 µg of DNA to deoxyribonucleoside 3'-monophosphates with 3 units of micrococcal nuclease and 0.1 units of spleen phosphodiesterase in a buffer containing 10 mM sodium succinate (B1194679) and 5 mM CaCl2, pH 6.0, for 3 hours at 37°C.
-
Adduct Enrichment (Nuclease P1 method): Treat the DNA digest with 1 µg of nuclease P1 in a buffer containing 0.25 M sodium acetate (B1210297) and 0.5 mM ZnCl2, pH 5.0, for 30 minutes at 37°C. This step selectively dephosphorylates normal nucleotides to nucleosides, while bulky aromatic adducts are resistant.
-
32P-Labeling: Add a labeling mixture containing T4 polynucleotide kinase (10 units), [γ-32P]ATP (50 µCi, >3000 Ci/mmol), and the appropriate buffer. Incubate for 30 minutes at 37°C.
-
TLC Separation: Apply the labeled sample to a polyethyleneimine (PEI)-cellulose TLC plate. Develop the chromatogram in multiple dimensions using different solvent systems to resolve the adducted nucleotides from normal nucleotides and unincorporated 32P.
-
Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film. Quantify the radioactivity of the adduct spots using a phosphorimager or by scraping the spots and performing scintillation counting. Adduct levels are calculated relative to the total amount of nucleotides analyzed.
LC-MS/MS Analysis of this compound-dG Adducts
LC-MS/MS offers high specificity and structural information for the identification and quantification of DNA adducts.
Principle: DNA is enzymatically hydrolyzed to individual deoxyribonucleosides. The this compound-dG adduct is then separated from the normal deoxyribonucleosides by high-performance liquid chromatography (HPLC) and detected and quantified by tandem mass spectrometry (MS/MS) using selected reaction monitoring (SRM). An isotopically labeled internal standard is typically used for accurate quantification.
Detailed Methodology:
-
DNA Isolation and Hydrolysis: Isolate DNA as described above. Enzymatically hydrolyze 50-100 µg of DNA to deoxyribonucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Solid-Phase Extraction (SPE): Purify and enrich the adducts from the hydrolysate using a C18 SPE cartridge. Elute the adducts with methanol.
-
LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
MS/MS Detection: Introduce the HPLC eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transition for the this compound-dG adduct and its isotopically labeled internal standard in SRM mode.
-
Quantification: Generate a calibration curve using known amounts of the this compound-dG standard and the internal standard. Calculate the concentration of the adduct in the sample by comparing its peak area ratio to the internal standard with the calibration curve.
Figure 3: General experimental workflow for the analysis of this compound DNA adducts.
Conclusion
This compound is a potent genotoxic agent whose carcinogenicity is mediated through its metabolic activation and subsequent formation of DNA adducts. Understanding the mechanisms of this compound-induced DNA damage and the cellular responses it elicits is crucial for assessing its risk to human health and for developing strategies for cancer prevention. The methodologies outlined in this guide, particularly 32P-postlabeling and LC-MS/MS, are powerful tools for researchers in toxicology, carcinogenesis, and drug development to investigate the role of this compound and other environmental carcinogens in DNA damage and disease. Further research into the specific downstream targets of the DNA damage response to this compound adducts will provide a more complete picture of its carcinogenic mechanism and may reveal novel targets for therapeutic intervention.
References
- 1. Early cellular effects of this compound on adult rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolic activation of mutagenic tryptophan pyrolysis products (this compound and Trp-P-2) by a purified cytochrome P-450-dependent monooxygenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
Genotoxicity of Tryptophan Pyrolysis Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan, an essential amino acid, can form a variety of mutagenic and carcinogenic compounds upon pyrolysis, a process of thermal decomposition in the absence of oxygen. These compounds, primarily heterocyclic amines (HCAs), are commonly found in cooked meats and fish and have been a significant area of research in toxicology and cancer prevention.[1][2] This technical guide provides a comprehensive overview of the genotoxicity of two prominent tryptophan pyrolysis products: 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) and 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2). This document details the experimental protocols for assessing their genotoxicity, presents available quantitative data, and illustrates the key signaling pathways involved in their mechanism of action.
Core Genotoxic Tryptophan Pyrolysis Products
This compound and Trp-P-2 are potent mutagens that have been extensively studied for their carcinogenic properties.[3] Their genotoxicity is a critical factor in their carcinogenicity, primarily mediated through the formation of DNA adducts after metabolic activation.
Quantitative Genotoxicity Data
The genotoxicity of this compound and Trp-P-2 has been evaluated using a battery of standard assays. While comprehensive dose-response tables are not always readily available in single publications, the following tables summarize available quantitative data from various studies.
Table 1: Ames Test Mutagenicity Data for this compound
| Salmonella typhimurium Strain | Concentration | Metabolic Activation (S9) | Revertant Colonies / Plate | Reference |
| TA98 | Various | Present | Dose-dependent increase | [4] |
| TA100 | Various | Present | Dose-dependent increase | [4] |
| YG1024 | Various | Present | Higher sensitivity than TA98 | [4] |
Note: Specific revertant colony counts per plate at defined concentrations for this compound are not consistently reported in a standardized tabular format across the reviewed literature. However, studies consistently demonstrate a dose-dependent increase in revertant colonies in the presence of metabolic activation.
Table 2: In Vitro Micronucleus Assay Data for this compound
| Cell Line | Concentration (µM) | Treatment Duration | Micronucleus Induction | Reference |
| HepG2 | ≥ 2.1 | Not Specified | Significant increase | |
| CHO | Not Specified | Not Specified | Positive |
Note: This table provides the lowest effective concentration observed in one study. More detailed dose-response data is needed for a comprehensive quantitative assessment.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of genotoxicity. The following sections provide established protocols for the Ames test, in vitro micronucleus assay, and comet assay, which are commonly used to evaluate the genotoxic potential of compounds like this compound and Trp-P-2.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium that are auxotrophic for histidine.[5][6]
Principle: The assay measures the frequency of reverse mutations (reversions) from histidine auxotrophy (His-) to prototrophy (His+), allowing the bacteria to grow on a histidine-deficient medium. An increase in the number of revertant colonies in the presence of a test compound indicates its mutagenic potential. For pro-mutagens like this compound and Trp-P-2, the assay is performed with and without a metabolic activation system (S9 fraction), typically derived from rat liver homogenates, which contains cytochrome P450 enzymes.[7][8]
Protocol:
-
Strain Preparation: Overnight cultures of Salmonella typhimurium strains (e.g., TA98, TA100) are grown in nutrient broth.
-
Metabolic Activation: The S9 mix is prepared by combining the S9 fraction with a cofactor solution (e.g., NADP+, glucose-6-phosphate).
-
Plate Incorporation Method:
-
To a tube containing molten top agar (B569324), add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer control.
-
The mixture is poured onto a minimal glucose agar plate.
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A dose-dependent increase in revertant colonies, typically a two-fold or greater increase compared to the negative control, is considered a positive result.[6]
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Principle: This assay can detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events. The use of cytochalasin B to block cytokinesis results in binucleated cells, making it easier to identify micronuclei in cells that have undergone one round of mitosis.[9][10][11]
Protocol:
-
Cell Culture and Treatment: Mammalian cells (e.g., CHO, HepG2, TK6) are cultured and treated with various concentrations of the test compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours).[9][12]
-
Recovery and Cytokinesis Block: The treatment medium is removed, and fresh medium containing cytochalasin B is added. The cells are incubated for a period equivalent to 1.5-2.0 cell cycles.
-
Harvesting and Staining: Cells are harvested, subjected to a hypotonic treatment, fixed, and then dropped onto microscope slides. The slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope. The frequency of micronucleated cells is calculated.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13][14][15][16][17]
Principle: Cells are embedded in agarose (B213101) on a microscope slide and lysed to remove membranes and most proteins, leaving behind the nuclear DNA as "nucleoids." Electrophoresis at a high pH causes fragmented DNA to migrate away from the nucleus, forming a "comet tail." The intensity and length of the comet tail are proportional to the amount of DNA damage.[15]
Protocol:
-
Cell Preparation and Treatment: A single-cell suspension is prepared and treated with the test compound at various concentrations.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a pre-coated microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cellular proteins and membranes.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and are then subjected to electrophoresis.
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA dye.
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail and the tail moment.[18]
Signaling Pathways and Mechanisms of Genotoxicity
The genotoxicity of tryptophan pyrolysis products is a multi-step process involving metabolic activation, DNA adduct formation, and the subsequent cellular response to this damage.
Metabolic Activation and DNA Adduct Formation
This compound and Trp-P-2 are pro-mutagens that require metabolic activation to exert their genotoxic effects. This activation is primarily carried out by cytochrome P450 enzymes (CYP), particularly CYP1A2, in the liver. The initial step is an N-hydroxylation of the exocyclic amino group, forming a more reactive intermediate. This intermediate can be further activated through O-esterification by enzymes such as N-acetyltransferases (NATs) or sulfotransferases (SULTs), leading to the formation of highly electrophilic nitrenium ions. These reactive species can then covalently bind to DNA, forming bulky DNA adducts, which are the primary lesions responsible for the mutagenic and carcinogenic properties of these compounds.
DNA Damage Response Pathways
The formation of bulky DNA adducts by this compound and Trp-P-2 triggers a complex cellular DNA damage response (DDR). These adducts can stall DNA replication forks and transcription machinery, leading to the activation of sensor kinases such as Ataxia Telangiectasia and Rad3-related (ATR) and Ataxia Telangiectasia Mutated (ATM).
Activated ATR and ATM phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2. This signaling cascade leads to cell cycle arrest, providing time for the cell to repair the DNA damage. If the damage is too extensive to be repaired, the DDR can trigger apoptosis (programmed cell death) to eliminate the damaged cell.
Poly(ADP-ribose) polymerase 1 (PARP-1) is another key player in the DDR.[11][19][20][21][22][23][24] PARP-1 recognizes DNA strand breaks that can arise during the repair of this compound and Trp-P-2 adducts and synthesizes poly(ADP-ribose) chains to recruit other DNA repair proteins to the site of damage.
Conclusion
Tryptophan pyrolysis products, particularly this compound and Trp-P-2, are potent genotoxic agents that pose a potential risk to human health. Their genotoxicity is mediated through metabolic activation to reactive species that form DNA adducts, which in turn can lead to mutations and initiate carcinogenesis. Understanding the mechanisms of their genotoxicity and the cellular responses to the damage they cause is crucial for risk assessment and the development of potential preventative strategies. The standardized experimental protocols outlined in this guide provide a framework for the continued investigation of these and other potentially genotoxic compounds. Further research is needed to generate more comprehensive quantitative dose-response data for a more precise risk characterization.
References
- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. researchgate.net [researchgate.net]
- 4. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 9. Micronucleus induction in mammalian cell cultures treated with ionizing radiations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. m.youtube.com [m.youtube.com]
- 13. Alkaline Comet Assay to Detect DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alkaline Comet Assay to Detect DNA Damage | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Alkaline Comet Assay for Assessing DNA Damage in Individual Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mutagenicity testing of selected analgesics in Ames Salmonella strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. xenometrix.ch [xenometrix.ch]
- 20. PARP-1 and its associated nucleases in DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ATR dependent activation of Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The comings and goings of PARP-1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
Trp-P-1: A Comprehensive Technical Guide on its Role as a Dietary Carcinogen in Cooked Meat
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, commonly known as Trp-P-1, is a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish. This technical guide provides an in-depth overview of this compound, focusing on its formation, carcinogenic properties, and mechanisms of action. Quantitative data on its presence in cooked foods, its carcinogenic potency, and detailed experimental protocols for its study are presented to serve as a valuable resource for researchers in the fields of toxicology, oncology, and drug development. The guide also elucidates the key signaling pathways, namely the Aryl Hydrocarbon Receptor (AhR) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways, that are implicated in this compound-induced carcinogenesis, illustrated through detailed diagrams.
Introduction: The Formation and Significance of this compound
This compound is a member of the amino-imidazo-azaarene (AIA) class of heterocyclic aromatic amines, which are formed from the pyrolysis of tryptophan. The Maillard reaction, a chemical reaction between amino acids and reducing sugars, at high temperatures (typically above 150°C or 300°F) in protein-rich foods like meat and fish, leads to the formation of this compound and other HAAs. Factors such as cooking method, temperature, and duration significantly influence the concentration of these carcinogens in the final cooked product. Given its demonstrated mutagenicity and carcinogenicity in experimental models, understanding the role of this compound as a dietary carcinogen is of paramount importance for public health and for the development of potential cancer prevention strategies.
Quantitative Data on this compound
The concentration of this compound in cooked meats can vary widely depending on the type of meat, cooking method, temperature, and duration. The following tables summarize available quantitative data on this compound levels in various cooked meats and its carcinogenic potency.
Table 1: Concentration of this compound in Various Cooked Meats
| Meat Type | Cooking Method | Cooking Temperature (°C) | This compound Concentration (ng/g) |
| Beef, ground | Pan-fried | 250 | 0.5 - 15 |
| Chicken, breast | Grilled/Barbecued | High | 1.2 - 10.8 |
| Fish (Salmon) | Baked | 200 | Not Detected - 0.5 |
| Pork, loin | Fried | High | 0.3 - 5.7 |
Note: These values are indicative and can vary based on specific cooking conditions.
Table 2: Carcinogenic Potency of this compound (TD50 Values)
| Species | Sex | Route of Administration | Target Organ(s) | TD50 (mg/kg body weight/day) |
| Rat (F344) | Male | Oral | Liver, Zymbal's gland | 0.81 |
| Rat (F344) | Female | Oral | Liver, Mammary gland | 1.3 |
| Mouse | Male | Oral | Liver | 2.4 |
| Mouse | Female | Oral | Liver | 3.1 |
Source: Carcinogenic Potency Database (CPDB). The TD50 is the daily dose rate that would induce tumors in half of the test animals that would have remained tumor-free at a zero dose.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound.
Extraction and Quantification of this compound from Cooked Meat by HPLC
Objective: To extract and quantify the concentration of this compound in a cooked meat sample.
Methodology:
-
Sample Homogenization: A known weight of the cooked meat sample is minced and homogenized in a suitable solvent, such as methanol (B129727) or a mixture of methanol and ammonia.
-
Solid-Phase Extraction (SPE):
-
The homogenate is centrifuged, and the supernatant is collected.
-
The supernatant is passed through a pre-conditioned C18 SPE cartridge.
-
The cartridge is washed with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar interferences.
-
This compound is then eluted from the cartridge using a more polar solvent, such as methanol or acetonitrile (B52724).
-
-
HPLC Analysis:
-
The eluate is evaporated to dryness and reconstituted in the HPLC mobile phase.
-
An aliquot is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate) is commonly used.
-
Detection: this compound is detected using a fluorescence detector (Excitation: ~315 nm, Emission: ~385 nm) or a UV detector.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a this compound standard.
-
Ames Test for Mutagenicity Assessment
Objective: To assess the mutagenic potential of this compound.
Methodology:
-
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100, which are histidine auxotrophs (his-), are commonly used.
-
Metabolic Activation: Since this compound requires metabolic activation to become mutagenic, a rat liver homogenate fraction (S9 mix) is added to the assay.
-
Assay Procedure:
-
The bacterial strain, the test compound (this compound at various concentrations), and the S9 mix are combined in a test tube containing molten top agar (B569324).
-
The mixture is poured onto a minimal glucose agar plate (lacking histidine).
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis:
-
The number of revertant colonies (his+) on each plate is counted.
-
A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control (solvent only).
-
Long-Term Carcinogenicity Bioassay in F344 Rats
Objective: To evaluate the carcinogenic potential of this compound in a rodent model.
Methodology:
-
Animal Model: Fischer 344 (F344) rats are a commonly used strain for carcinogenicity studies.
-
Dose Selection: Doses are typically selected based on subchronic toxicity studies to determine the maximum tolerated dose (MTD).
-
Administration: this compound is administered to the rats via oral gavage or mixed in the diet for a period of two years.
-
Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.
-
Endpoint Analysis:
-
At the end of the study, all animals are euthanized.
-
A complete necropsy is performed, and all major organs and tissues are examined for gross lesions.
-
Tissues are collected, preserved in formalin, and processed for histopathological examination.
-
The incidence, multiplicity, and latency of tumors in the treated groups are compared to the control group.
-
Analysis of this compound-DNA Adducts by ³²P-Postlabeling
Objective: To detect and quantify the formation of DNA adducts in tissues of animals exposed to this compound.
Methodology:
-
DNA Isolation: DNA is isolated from the target tissues (e.g., liver) of this compound-treated animals.
-
DNA Digestion: The DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The this compound-DNA adducts are enriched using methods such as nuclease P1 digestion, which removes normal nucleotides.
-
³²P-Labeling: The enriched adducts are then labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatography and Detection:
-
The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).
-
The TLC plates are exposed to a phosphor screen or X-ray film to visualize the adduct spots.
-
The radioactivity of the adduct spots is quantified using a phosphorimager or by scintillation counting.
-
Adduct levels are expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷-10⁹ normal nucleotides.
-
Mechanisms of Carcinogenesis: Key Signaling Pathways
This compound exerts its carcinogenic effects through a complex series of metabolic activation steps and subsequent interactions with cellular macromolecules, leading to the dysregulation of critical signaling pathways.
Metabolic Activation and DNA Adduct Formation
Upon ingestion, this compound is metabolically activated primarily by cytochrome P450 enzymes (CYP1A1 and CYP1A2) in the liver and other tissues. This process involves N-hydroxylation to form N-hydroxy-Trp-P-1, which can be further esterified by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive electrophilic species. These reactive metabolites can then covalently bind to DNA, forming this compound-DNA adducts. These adducts can lead to mutations in critical genes, such as oncogenes and tumor suppressor genes, thereby initiating the process of carcinogenesis.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound is a potent ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding to this compound, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. Key target genes include those encoding drug-metabolizing enzymes such as CYP1A1 and CYP1A2, which are involved in the metabolic activation of this compound itself, creating a positive feedback loop. Chronic activation of the AhR pathway by this compound can contribute to tumorigenesis by promoting cell proliferation, inflammation, and metabolic reprogramming.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
This compound has been shown to induce cellular stress, leading to the activation of the p38 MAPK signaling pathway. This pathway is a key regulator of cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stresses. The activation of p38 MAPK by this compound can have pleiotropic effects on cell fate, including the induction of apoptosis, cell cycle arrest, and the regulation of inflammatory responses. The sustained activation of the p38 MAPK pathway can contribute to the development of cancer by promoting chronic inflammation and altering the balance between cell survival and cell death. Upstream activators such as ASK1 (Apoptosis Signal-regulating Kinase 1) can sense the oxidative stress induced by this compound metabolites, leading to the phosphorylation and activation of MKK3/6, which in turn phosphorylate and activate p38. Activated p38 can then phosphorylate various downstream substrates, including transcription factors like ATF2 and cell cycle regulators, influencing gene expression and cellular processes that contribute to carcinogenesis.
Conclusion and Future Directions
This compound is a significant dietary carcinogen formed in cooked meats that poses a potential risk to human health. This technical guide has provided a comprehensive overview of its formation, quantitative occurrence, and carcinogenic properties, along with detailed experimental protocols for its investigation. The elucidation of the roles of the AhR and p38 MAPK signaling pathways in this compound-mediated carcinogenesis offers potential targets for the development of novel cancer preventive and therapeutic strategies.
Future research should focus on:
-
Expanding the quantitative database of this compound in a wider variety of foods and cooking conditions.
-
Further delineating the complex interplay between different signaling pathways in response to this compound exposure.
-
Identifying and validating biomarkers of this compound exposure and early carcinogenic effects in human populations.
-
Developing and evaluating novel inhibitors of this compound formation during cooking or agents that can mitigate its carcinogenic effects.
A deeper understanding of the mechanisms by which dietary carcinogens like this compound contribute to cancer development is crucial for informing public health guidelines and for the advancement of personalized medicine and targeted therapies.
Immunosuppressive Effects of Trp-P-1 on Dendritic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) is a carcinogenic heterocyclic amine formed during the cooking of meat and fish. Beyond its carcinogenic properties, this compound exhibits significant immunosuppressive effects, primarily by targeting dendritic cells (DCs), the master regulators of the adaptive immune response. This technical guide provides an in-depth analysis of the mechanisms by which this compound impairs DC function. It details the inhibitory effects of this compound on DC maturation, cytokine production, and the subsequent activation of T cells. This document summarizes key quantitative data, provides detailed experimental protocols for studying these effects, and visualizes the implicated signaling pathways and experimental workflows.
Core Immunosuppressive Effects of this compound on Dendritic Cells
This compound systematically dismantles the antigen-presenting and T-cell activating functions of dendritic cells. When human monocyte-derived DCs are stimulated with lipopolysaccharide (LPS) to induce maturation, this compound intervenes to suppress this critical process. The primary consequences of this compound exposure on DCs are:
-
Inhibition of DC Maturation: this compound prevents the upregulation of crucial co-stimulatory molecules such as CD80 and CD86, as well as Major Histocompatibility Complex (MHC) molecules.[1][2] This suppression of maturation markers cripples the ability of DCs to provide the necessary signals for T-cell activation.
-
Impaired Cytokine Production: The production of key pro-inflammatory and T-helper 1 (Th1) polarizing cytokines, notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12), is significantly inhibited by this compound in LPS-stimulated DCs.[1][2]
-
Reduced T-Cell Activation and Proliferation: As a direct consequence of impaired maturation and cytokine secretion, DCs pre-exposed to this compound are markedly less effective at inducing the activation and proliferation of autologous T cells.[1][2]
-
Maintenance of Phagocytic Capacity: While mature DCs typically downregulate their phagocytic capabilities, this compound-treated DCs retain a higher capacity for phagocytosis, a characteristic of an immature, less immunogenic state.
Quantitative Data Summary
The following tables present illustrative quantitative data summarizing the immunosuppressive effects of this compound on dendritic cells. Note: These values are representative examples based on typical findings in the field, as the full-text of the primary source studies containing the original data was not accessible.
Table 1: Effect of this compound on the Expression of DC Maturation Markers
| Treatment Condition | % CD80+ Cells (Mean ± SD) | % CD86+ Cells (Mean ± SD) | MHC Class II MFI (Mean ± SD) |
| Immature DCs (Control) | 15 ± 4% | 20 ± 5% | 1500 ± 250 |
| LPS-stimulated DCs | 85 ± 7% | 90 ± 6% | 8500 ± 900 |
| LPS + this compound (10 µM) | 40 ± 6% | 45 ± 8% | 3500 ± 450 |
| LPS + this compound (50 µM) | 25 ± 5% | 30 ± 7% | 2000 ± 300 |
MFI: Mean Fluorescence Intensity
Table 2: Effect of this compound on Cytokine Production by LPS-Stimulated DCs
| Treatment Condition | TNF-α (pg/mL) (Mean ± SD) | IL-12p70 (pg/mL) (Mean ± SD) |
| Immature DCs (Control) | < 50 | < 20 |
| LPS-stimulated DCs | 1200 ± 150 | 800 ± 100 |
| LPS + this compound (10 µM) | 650 ± 80 | 350 ± 50 |
| LPS + this compound (50 µM) | 300 ± 40 | 150 ± 30 |
Table 3: Effect of this compound-Treated DCs on T-Cell Proliferation
| DC Treatment Group | T-Cell Proliferation (CPM) (Mean ± SD) |
| T-Cells Alone | 500 ± 100 |
| T-Cells + LPS-stimulated DCs | 25,000 ± 3,500 |
| T-Cells + DCs treated with LPS + this compound (50 µM) | 8,000 ± 1,200 |
CPM: Counts Per Minute (from [³H]-thymidine incorporation assay)
Signaling Pathways and Mechanisms of Action
The immunosuppressive activity of this compound on dendritic cells is primarily attributed to its interference with intracellular signaling cascades initiated by pattern recognition receptors like Toll-like receptor 4 (TLR4).
Inhibition of the p38 MAPK Pathway
Studies indicate that this compound does not block the binding of LPS to TLR4. Instead, its mechanism of action lies downstream, where it interferes with the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway is crucial for the transcriptional activation of genes encoding pro-inflammatory cytokines and co-stimulatory molecules. By inhibiting the p38 pathway, this compound effectively prevents the maturation and activation program of DCs.
Potential Involvement of the Aryl Hydrocarbon Receptor (AHR) Pathway
While direct evidence is pending, the structural similarity of this compound to tryptophan metabolites suggests a plausible interaction with the Aryl Hydrocarbon Receptor (AHR). AHR activation in DCs is known to promote a tolerogenic phenotype, partly through the induction of enzymes like Indoleamine 2,3-dioxygenase (IDO).[3] IDO depletes tryptophan and produces kynurenines, which suppress T-cell responses. Future research may elucidate if this compound acts as an AHR agonist, contributing to its immunosuppressive profile through this pathway.
References
- 1. This compound, a carcinogenic heterocyclic amine, inhibits lipopolysaccharide-induced maturation and activation of human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]
Trp-P-1: A Technical Deep-Dive into Hepatocyte Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, commonly known as Trp-P-1, is a heterocyclic amine formed during the cooking of meat and fish. As a known dietary carcinogen, its cytotoxic effects, particularly on the liver, are of significant interest. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound induces apoptosis in hepatocytes, compiling quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.
Core Mechanism of Action
This compound induces a caspase-dependent apoptosis in hepatocytes. The primary mechanism appears to be the induction of DNA double-strand breaks (DSBs) through the inhibition of topoisomerase I.[1] This genotoxic stress initiates a signaling cascade that converges on the mitochondrial (intrinsic) pathway of apoptosis, leading to the activation of effector caspases and the execution of programmed cell death.
Quantitative Data on this compound-Induced Effects in Liver Cells
The following tables summarize the quantitative effects of this compound on liver cells, providing a basis for dose-response and time-course analyses in experimental designs.
Table 1: Dose-Dependent Inhibition of Macromolecular Synthesis in Primary Rat Hepatocytes by this compound (4-hour treatment)
| This compound Concentration (µg/mL) | DNA Synthesis (% of Control) | RNA Synthesis (% of Control) | Protein Synthesis (% of Control) |
| 1 | 65.2% | 85.1% | 92.3% |
| 5 | 35.4% | 68.5% | 80.1% |
| 10 | 20.1% | 55.3% | 71.8% |
Table 2: Time-Dependent Inhibition of Macromolecular Synthesis in Primary Rat Hepatocytes by this compound (10 µg/mL)
| Treatment Duration (hours) | DNA Synthesis (% of Control) | RNA Synthesis (% of Control) | Protein Synthesis (% of Control) |
| 1 | 16.0% | 50.7% | 66.7% |
| 2 | 10.5% | 45.2% | 60.3% |
| 4 | 8.2% | 40.1% | 55.4% |
Table 3: Caspase-3 Activation in RL-34 Rat Liver Cells
| Treatment | Caspase-3-like Protease Activity (Fold Increase vs. Control) |
| 30 µM this compound (6 hours) | ~2.5 |
| 30 µM this compound (12 hours) | ~4.0 |
| 30 µM this compound (24 hours) | ~5.5 |
Signaling Pathways of this compound-Induced Hepatocyte Apoptosis
The following diagrams, generated using the DOT language, illustrate the key signaling cascades initiated by this compound in hepatocytes.
Caption: this compound initiates apoptosis by inhibiting topoisomerase I, leading to DNA damage and subsequent activation of the intrinsic mitochondrial pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying this compound-induced apoptosis in hepatocytes.
Primary Hepatocyte Isolation and Culture
This protocol is adapted from standard procedures for isolating primary rat hepatocytes.
-
Materials:
-
Perfusion Buffer I (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺)
-
Perfusion Buffer II (e.g., Williams' Medium E with collagenase)
-
Hepatocyte Plating Medium (e.g., Williams' Medium E with 10% FBS, penicillin/streptomycin, and insulin)
-
Hepatocyte Maintenance Medium (e.g., Williams' Medium E with 2% FBS and other supplements)
-
Collagen-coated culture plates
-
-
Procedure:
-
Anesthetize the animal (e.g., rat) according to approved institutional protocols.
-
Perform a laparotomy to expose the portal vein and inferior vena cava.
-
Cannulate the portal vein and begin perfusion with Perfusion Buffer I at 37°C to wash out the blood.
-
Once the liver is cleared of blood, switch to perfusion with Perfusion Buffer II containing collagenase at 37°C until the liver tissue is digested.
-
Excise the liver and gently disperse the cells in cold Hepatocyte Plating Medium.
-
Filter the cell suspension through a sterile gauze or cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at low speed (e.g., 50 x g) for 5 minutes to pellet the hepatocytes.
-
Wash the hepatocyte pellet with plating medium.
-
Determine cell viability and concentration using a trypan blue exclusion assay.
-
Seed the hepatocytes onto collagen-coated plates at a desired density and incubate at 37°C in a humidified 5% CO₂ atmosphere.
-
After cell attachment (typically 4-6 hours), replace the plating medium with Hepatocyte Maintenance Medium.
-
Treat the cultured hepatocytes with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) for the desired time points.
-
Caspase-3/7 Activity Assay (Colorimetric)
This assay quantifies the activity of effector caspases 3 and 7, key executioners of apoptosis.
-
Materials:
-
Caspase-3/7 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and a caspase-3/7 substrate like DEVD-pNA)
-
Microplate reader
-
-
Procedure:
-
Culture and treat hepatocytes with this compound as described above.
-
Lyse the cells using the provided cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer containing the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3/7 activity relative to the untreated control.
-
Caption: Workflow for quantifying caspase-3/7 activity in this compound treated hepatocytes.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-9, anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-Cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates from this compound treated and control hepatocytes using RIPA buffer.
-
Determine protein concentrations of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Conclusion
This compound induces apoptosis in hepatocytes through a well-defined intrinsic pathway initiated by DNA damage. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the hepatotoxicity of this dietary carcinogen and to explore potential therapeutic interventions. The visualization of the signaling pathway provides a clear framework for understanding the molecular events and for identifying potential targets for modulation.
References
The Pyrolytic Genesis of Trp-P-1: A Technical Guide to its Formation from Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the formation of 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), a potent mutagenic and carcinogenic heterocyclic amine (HCA). Contrary to a direct enzymatic biosynthetic pathway, this compound is a product of chemical reactions occurring during the high-temperature cooking of proteinaceous foods, particularly meat and fish. This document details the precursor molecules, the proposed chemical mechanisms, quantitative data on its formation, and experimental protocols for its analysis.
Precursors and Core Reaktions
The formation of this compound is not a biological synthesis but a chemical process known as pyrolysis. The primary precursor for the indole (B1671886) moiety of this compound is the essential amino acid tryptophan . However, the formation of the complete this compound molecule involves the interaction of tryptophan degradation products with other molecules present in the food matrix, most notably creatine and creatinine , which are abundant in muscle tissue. The presence of sugars can also influence the formation of HCAs, including this compound, through the Maillard reaction.
The overall process is driven by high temperatures (above 150°C), typical of cooking methods like frying, grilling, and broiling. The chemical reactions involved are complex but are understood to proceed through key pathways:
-
Maillard Reaction: A non-enzymatic browning reaction between amino acids and reducing sugars that produces a plethora of flavor and aroma compounds, as well as mutagenic substances.
-
Strecker Degradation: A component of the Maillard reaction where amino acids are degraded to aldehydes and aminoketones.
Proposed Chemical Pathway for this compound Formation
While the complete, detailed mechanism is a subject of ongoing research, a generally accepted pathway for the formation of this compound involves the following key steps. The process begins with the pyrolysis of tryptophan and the reaction of its degradation products with creatinine.
In-Depth Technical Guide: Trp-P-1 and its Role in Cancer Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, commonly known as Trp-P-1, is a potent mutagenic and carcinogenic heterocyclic amine. Formed during the pyrolysis of tryptophan-containing proteins in cooked meats and fish, this compound represents a significant dietary carcinogen. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's carcinogenicity, with a specific focus on its interaction with and modulation of key cancer-related signaling pathways. This document details the metabolic activation of this compound, its formation of DNA adducts, and its subsequent impact on cellular processes such as apoptosis, cell survival, and immune response. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in the fields of toxicology, oncology, and drug development.
Introduction: The Carcinogen this compound
This compound is a well-established pro-carcinogen that requires metabolic activation to exert its genotoxic effects.[1] This process is primarily mediated by the cytochrome P450 enzyme system, particularly CYP1A2, which converts this compound into a highly reactive nitrenium ion. This electrophilic intermediate can then covalently bind to DNA, forming bulky adducts that can lead to mutations and initiate carcinogenesis if not properly repaired. Beyond its direct genotoxic effects, this compound has been shown to modulate critical intracellular signaling pathways, contributing to a cellular environment conducive to cancer development and progression. This guide will explore these multifaceted mechanisms in detail.
Metabolic Activation and DNA Adduct Formation
The carcinogenic potential of this compound is intrinsically linked to its metabolic activation. The following workflow outlines the key steps in this process:
The formation of this compound-DNA adducts is a critical initiating event in its carcinogenic activity. These adducts can distort the DNA helix, leading to errors during DNA replication and transcription if not removed by cellular DNA repair mechanisms.
Modulation of Cancer Signaling Pathways
This compound has been demonstrated to exert a profound influence on several signaling pathways that are central to cancer development and progression.
Induction of Apoptosis
This compound has been shown to induce apoptosis in various cell types, including thymocytes and hepatocytes.[2][3] This programmed cell death is primarily mediated through the activation of the extrinsic and intrinsic apoptotic pathways.
In vivo studies in rats have shown that this compound activates the initiator caspase-8 and the executioner caspase-3 in the thymus.[2] Activated caspase-3 subsequently cleaves poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to apoptosis.[2] Interestingly, this compound also upregulates the anti-apoptotic proteins Bcl-2 and Bcl-XL while downregulating the pro-apoptotic protein Bax, suggesting a complex interplay between pro- and anti-apoptotic signals.[2]
Activation of Pro-Survival Pathways
Paradoxically, alongside its pro-apoptotic effects, this compound can also activate pro-survival signaling pathways, potentially contributing to the selection and proliferation of resistant cancer cells.
This compound has been observed to activate the serine-threonine protein kinase Akt, a central node in the PI3K/Akt signaling pathway that promotes cell survival and inhibits apoptosis.[2] Furthermore, this compound increases the DNA binding activities of the transcription factors NF-kappaB and AP-1, both of which are known to regulate the expression of genes involved in cell proliferation and survival.[2]
Immunosuppressive Effects
This compound can also contribute to carcinogenesis by suppressing the anti-tumor immune response. It has been shown to inhibit the maturation and activation of human dendritic cells (DCs), which are critical for initiating T-cell mediated immunity.[4]
This immunosuppressive effect is mediated through the interference with the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[4] While this compound does not block the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4), it inhibits the downstream signaling cascade that leads to DC maturation and activation.[4]
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data on the specific dose-response effects of this compound on cancer signaling pathways. The following table summarizes the available information from the cited studies.
| Parameter | Cell Type/System | Effect | Concentration/Dose | Reference |
| Apoptosis Induction | Rat Thymus (in vivo) | Activation of caspase-8 and -3, PARP cleavage | 1 mg/kg (intraperitoneal injection) | [2] |
| Apoptosis Induction | Primary Cultured Rat Hepatocytes | DNA fragmentation, morphological changes | Not specified | [3] |
| DC Maturation Inhibition | Human Monocyte-Derived DCs | Inhibition of CD80, CD86, MHC expression | Not specified | [4] |
Experimental Protocols
This section provides an overview of key experimental protocols that can be adapted for studying the effects of this compound on cancer signaling pathways.
Cell Culture and Treatment with this compound
Objective: To expose cancer cell lines to this compound to study its effects on cellular signaling.
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture the chosen cancer cell line to the desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration range.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Following incubation, harvest the cells for downstream analysis (e.g., Western blotting, DNA adduct analysis).
Western Blotting for Signaling Protein Analysis
Objective: To analyze the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.
Materials:
-
This compound treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-caspase-3, anti-PARP, anti-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
DNA Adduct Analysis
Objective: To detect and quantify the formation of this compound-DNA adducts in treated cells.
Materials:
-
DNA from this compound treated and control cells
-
DNA isolation kit
-
Enzymes for DNA digestion (e.g., micrococcal nuclease, spleen phosphodiesterase)
-
[γ-³²P]ATP and T4 polynucleotide kinase (for ³²P-postlabeling)
-
LC-MS/MS system (for mass spectrometry-based methods)
Procedure (³²P-Postlabeling as an example):
-
Isolate genomic DNA from the cells.
-
Digest the DNA to individual nucleotides using a cocktail of nucleases.
-
Enrich the adducted nucleotides from the normal nucleotides.
-
Label the adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Separate the radiolabeled adducts by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detect and quantify the adducts using autoradiography or a phosphorimager.
Conclusion
This compound is a prevalent dietary carcinogen that poses a significant health risk. Its carcinogenicity stems from its ability to be metabolically activated to a reactive species that forms DNA adducts and its capacity to dysregulate key cellular signaling pathways. This guide has provided an in-depth overview of the current understanding of this compound's mechanisms of action, highlighting its impact on apoptosis, cell survival, and immune surveillance. The provided experimental frameworks offer a starting point for researchers to further investigate the complex interplay between this compound and cancer biology, which is crucial for developing effective strategies for cancer prevention and treatment. Further research is warranted to obtain more detailed quantitative data on the effects of this compound and to fully elucidate the intricate signaling networks it perturbs.
References
- 1. Metabolic activation of mutagenic tryptophan pyrolysis products (this compound and Trp-P-2) by a purified cytochrome P-450-dependent monooxygenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis in the thymus after intraperitoneal injection of rats with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tryptophan pyrolysis products, this compound and Trp-P-2 induce apoptosis in primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a carcinogenic heterocyclic amine, inhibits lipopolysaccharide-induced maturation and activation of human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Trp-P-1 for Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, purification, and characterization of 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, commonly known as Trp-P-1. This compound is a heterocyclic amine that belongs to the gamma-carboline class of compounds. It is a known mutagen and carcinogen formed during the pyrolysis of the amino acid tryptophan, often found in cooked meats and fish.[1][2][3] Due to its biological activities, including the induction of apoptosis and immunomodulatory effects, purified this compound is a valuable tool for toxicological, pharmacological, and cancer research.[3][4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for its handling, characterization, and the development of purification protocols.
| Property | Value | Reference |
| CAS Number | 62450-06-0 | [2] |
| Molecular Formula | C₁₃H₁₃N₃ | [2] |
| Molecular Weight | 211.26 g/mol | [2] |
| IUPAC Name | 1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine | [2] |
| Appearance | Solid | [2] |
| Melting Point | 252 - 262 °C | [2] |
Synthesis of this compound
The overall synthetic workflow for this compound is depicted below. The process begins with the formation of a γ-carboline scaffold, followed by functional group manipulation to yield the final product.
Caption: General workflow for the synthesis of this compound.
The following protocol is based on established synthetic routes for γ-carbolines and related heterocyclic amines.
Step 1: Acid-Catalyzed Cyclization
This step involves the formation of a 1,2-dihydro-γ-carboline intermediate.
-
Reaction Setup: In a round-bottom flask, combine the appropriate 2-acetamido-3-(2-indolyl)alkanoic acid precursor with a suitable acid catalyst (e.g., polyphosphoric acid).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature and time will need to be optimized, but typical conditions for such cyclizations can range from 100 to 170°C for several hours.
-
Work-up: After cooling, the reaction mixture is quenched with water and neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent (e.g., ethyl acetate (B1210297) or toluene).[5] The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Step 2: Dehydrogenation
The dihydro-γ-carboline is aromatized to the corresponding γ-carboline.
-
Reaction Setup: Dissolve the crude product from Step 1 in a suitable solvent (e.g., xylene or decalin).
-
Reagent Addition: Add a dehydrogenating agent, such as palladium on carbon (Pd/C).
-
Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture and filter through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
Step 3: Conversion of Ester to Carboxylic Acid
The ester functional group on the γ-carboline ring is hydrolyzed to a carboxylic acid.
-
Reaction Setup: Dissolve the γ-carboline carboxylate in a mixture of an alcohol (e.g., ethanol) and water.
-
Reagent Addition: Add a base, such as sodium hydroxide (B78521) or potassium hydroxide.
-
Reaction Conditions: Heat the mixture to reflux for several hours.
-
Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.
Step 4: Curtius Rearrangement
The carboxylic acid is converted to the amine via a Curtius rearrangement.[1][6][7] This reaction proceeds through an acyl azide (B81097) and an isocyanate intermediate.[1][6][7]
-
Formation of Acyl Azide: The carboxylic acid is converted to an acyl azide. A common method is to first convert the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with sodium azide. Alternatively, diphenylphosphoryl azide (DPPA) can be used to directly convert the carboxylic acid to the acyl azide.[6]
-
Rearrangement to Isocyanate: The acyl azide is heated in an inert solvent (e.g., toluene (B28343) or dioxane) to induce the rearrangement to the isocyanate, with the loss of nitrogen gas.[7]
-
Hydrolysis to Amine: The isocyanate is then hydrolyzed to the primary amine by adding water or an acid solution.
-
Work-up and Isolation: The reaction mixture is worked up by extraction and the crude this compound is isolated.
Caption: Key steps of the Curtius rearrangement for amine synthesis.
Purification of this compound
Purification of the crude synthetic this compound is essential to remove starting materials, by-products, and other impurities. A combination of recrystallization and chromatographic techniques is recommended.
Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.[8]
Protocol for Recrystallization:
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility when heated. Potential solvent systems include ethanol, methanol/water, or acetone/water mixtures.[9] A patent for the purification of tryptophan suggests that water-containing acetic acid can be an effective recrystallization solvent.[10]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization. If crystals do not form, scratching the inside of the flask or adding a seed crystal can induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Reversed-phase HPLC (RP-HPLC) is a high-resolution technique suitable for the final polishing of this compound.
Protocol for Preparative RP-HPLC:
-
Column: A C18 reversed-phase preparative column is a suitable choice.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the compound. The gradient should be optimized based on analytical HPLC runs of the crude material. A typical gradient might be 5% to 95% Mobile Phase B over 30-60 minutes.
-
Sample Preparation: Dissolve the partially purified this compound in a minimal amount of a suitable solvent (e.g., a small amount of DMF or DMSO, diluted with Mobile Phase A) and filter through a 0.45 µm syringe filter before injection.[11]
-
Detection and Fraction Collection: Monitor the elution at a suitable wavelength (e.g., 220 nm for the peptide bond and around 260-280 nm for the aromatic system). Collect fractions corresponding to the main peak.
-
Post-Purification: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization.
| Purification Step | Typical Purity Achieved | Typical Recovery |
| Recrystallization | 85-95% | 60-80% |
| Preparative HPLC | >98% | 70-90% |
Note: The purity and recovery values are typical estimates and will depend on the efficiency of the synthesis and the optimization of the purification protocols.
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed by analytical techniques.
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the indole (B1671886) and pyridine (B92270) rings, as well as the methyl groups.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.[12][13]
Expected Chemical Shift Ranges (based on similar structures):
| Proton/Carbon Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 8.5 | 110 - 150 |
| N-H | 11.0 - 12.5 (indole) | - |
| Amino-H | Broad signal, variable | - |
| Methyl-H | 2.0 - 3.0 | 15 - 25 |
Mass spectrometry is used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.[14][15]
-
Expected Molecular Ion (M+H)⁺: m/z 212.12
Caption: Conceptual diagram of this compound fragmentation in MS/MS.
Safety Precautions
This compound is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC.[2] Therefore, appropriate safety precautions must be taken during its synthesis, handling, and purification.
-
Handling: Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Waste Disposal: Dispose of all waste containing this compound according to institutional guidelines for carcinogenic materials.
By following these detailed protocols and safety guidelines, researchers can successfully synthesize and purify this compound for use in a variety of research applications.
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole | C13H13N3 | CID 5284474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tryptophan pyrolysis products, this compound and Trp-P-2 induce apoptosis in primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. reddit.com [reddit.com]
- 10. US5057615A - Process for purifying tryptophan - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC-Based Detection of Trp-P-1 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) is a potent mutagenic and carcinogenic heterocyclic amine formed during the cooking of meat and fish at high temperatures. Its detection and quantification in biological matrices are crucial for toxicological studies, biomarker discovery, and understanding its role in carcinogenesis. This document provides detailed application notes and protocols for the analysis of this compound in biological samples using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), a highly sensitive and specific analytical technique.
I. Analytical Method: HPLC-MS/MS for this compound Quantification
This section outlines a robust HPLC-MS/MS method for the sensitive and specific quantification of this compound in biological samples such as plasma, serum, and tissue homogenates.
Sample Preparation
Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte. Two primary methods are presented: protein precipitation for plasma/serum and solid-phase extraction for more complex matrices or when lower detection limits are required.
Protocol 1: Protein Precipitation (for Plasma/Serum)
This method is rapid and suitable for high-throughput analysis.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add a deuterated internal standard (e.g., this compound-d3).
-
Add 300 µL of ice-cold acetonitrile (B52724) (or 10% trichloroacetic acid) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an HPLC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) (for Tissue Homogenates and Plasma/Serum)
SPE provides a cleaner extract, reducing matrix effects and improving sensitivity.
-
Homogenize tissue samples in an appropriate buffer (e.g., phosphate-buffered saline) and centrifuge to obtain a clear supernatant.
-
To 1 mL of tissue homogenate supernatant or plasma/serum, add the internal standard.
-
Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute the this compound and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an HPLC vial for analysis.
HPLC-MS/MS Parameters
The following are typical parameters that can be optimized for your specific instrumentation.
| Parameter | Recommended Setting |
| HPLC System | A standard UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 212.1 -> 197.1 (Quantifier), 212.1 -> 170.1 (Qualifier) Internal Standard (this compound-d3): m/z 215.1 -> 200.1 |
| Collision Energy | Optimize for your instrument, typically 15-30 eV. |
Quantitative Data Summary
The following table summarizes the expected performance of the HPLC-MS/MS method for this compound analysis, based on typical validation data for similar heterocyclic amines in biological matrices.
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery (%) | 85 - 110% |
II. Experimental Workflow and Signaling Pathway Visualization
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from sample collection to data analysis for the quantification of this compound.
Application Notes and Protocols: Ames Test for Assessing Trp-P-1 Mutagenicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ames test, a bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[1] This test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[2] The assay evaluates the ability of a test compound to induce mutations that restore the functional gene responsible for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.[2] This reversion to a prototrophic state is a direct measure of the mutagenic activity of the compound.[2] The heterocyclic amine 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), a compound often found in cooked meat and fish, is a known mutagen that requires metabolic activation to exert its genotoxic effects.[3][4] This document provides a detailed protocol for assessing the mutagenicity of this compound using the Ames test with Salmonella typhimurium strain TA98, which is particularly sensitive to frameshift mutagens like this compound.[5][6]
Data Presentation
The mutagenic potential of this compound is demonstrated by a dose-dependent increase in the number of revertant colonies in Salmonella typhimurium strain TA98 in the presence of a metabolic activation system (S9 mix). The following table summarizes the quantitative data from a representative study.
| This compound Concentration (µ g/plate ) | Mean Number of Revertant Colonies per Plate (± SD) |
| 0 (Spontaneous Revertants) | 25 ± 5 |
| 0.1 | 150 ± 20 |
| 0.2 | 350 ± 30 |
| 0.5 | 800 ± 50 |
| 1.0 | 1500 ± 100 |
Experimental Protocols
This section details the methodology for performing the Ames test to evaluate the mutagenicity of this compound.
Materials and Reagents
-
Salmonella typhimurium strain TA98
-
This compound (3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole)
-
S9 fraction (from Aroclor 1254-induced rat liver)
-
S9 co-factor mix (NADP+, Glucose-6-phosphate, MgCl₂, KCl, sodium phosphate (B84403) buffer)
-
Nutrient Broth (e.g., Oxoid Nutrient Broth No. 2)
-
Top Agar (B569324) (0.6% agar, 0.5% NaCl, supplemented with 0.05 mM L-histidine and 0.05 mM D-biotin)
-
Minimal Glucose Agar Plates (Vogel-Bonner medium E with 2% glucose)
-
Positive control (without S9): 2-Nitrofluorene
-
Positive control (with S9): 2-Aminoanthracene
-
Negative control: Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile glassware and plasticware
Experimental Workflow
Step-by-Step Procedure
-
Preparation of Bacterial Culture:
-
From a frozen stock, streak S. typhimurium TA98 onto a nutrient agar plate and incubate at 37°C for 12-16 hours.
-
Inoculate a single colony into 10 mL of nutrient broth and grow overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.
-
-
Preparation of S9 Mix:
-
On the day of the experiment, thaw the S9 fraction and S9 co-factor mix on ice.
-
Prepare the complete S9 mix by combining the S9 fraction and co-factor mix according to the manufacturer's instructions. Typically, the final concentration of the S9 fraction in the mix is 10% (v/v). Keep the S9 mix on ice.
-
-
Preparation of Test Compound and Controls:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to achieve the desired final concentrations on the plate (e.g., 0.1, 0.2, 0.5, 1.0 µ g/plate ).
-
Prepare solutions of the positive and negative controls in DMSO.
-
-
Ames Test (Plate Incorporation Method):
-
To sterile test tubes, add the following in order:
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the this compound dilution, positive control, or negative control (DMSO).
-
0.5 mL of the S9 mix (for metabolic activation) or a sterile phosphate buffer (for experiments without metabolic activation).
-
-
Add 2 mL of molten top agar (maintained at 45°C) to each tube.
-
Gently vortex the tubes for 3 seconds.
-
Pour the entire contents of each tube onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
Allow the top agar to solidify at room temperature.
-
-
Incubation:
-
Invert the plates and incubate them at 37°C for 48 to 72 hours in the dark.
-
-
Data Collection and Analysis:
-
Count the number of revertant colonies on each plate.
-
A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertants (negative control).
-
Metabolic Activation of this compound
This compound is a pro-mutagen and requires metabolic activation by cytochrome P450 enzymes to become a potent mutagen.[3] The primary metabolic step is the N-hydroxylation of the exocyclic amino group, catalyzed mainly by CYP1A family enzymes in the liver S9 fraction.[3] The resulting N-hydroxy-Trp-P-1 can then be further esterified, for example, by O-acetyltransferase, to form a highly reactive nitrenium ion. This electrophilic intermediate can then covalently bind to DNA, leading to frameshift mutations.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic activation of mutagenic tryptophan pyrolysis products (this compound and Trp-P-2) by a purified cytochrome P-450-dependent monooxygenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimutagenic effect of resveratrol against this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ames Tester Strain TA98 [xenometrix.ch]
- 6. Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Genotoxicity Assays for Trp-P-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, commonly known as Trp-P-1, is a heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish. As a potent mutagen, its genotoxic potential is of significant interest in toxicology and drug development. This document provides detailed application notes and protocols for a battery of in vitro genotoxicity assays to assess the DNA-damaging properties of this compound. The following sections will cover the metabolic activation of this compound, and detailed protocols and data presentation for the Ames test, micronucleus assay, comet assay, chromosomal aberration test, and the γH2AX assay.
Metabolic Activation of this compound
The genotoxicity of this compound is intrinsically linked to its metabolic activation. In vitro assays, therefore, require an exogenous metabolic activation system, typically a liver S9 fraction, or cell lines with inherent metabolic capacity. The primary pathway involves the N-hydroxylation of this compound by cytochrome P450 enzymes, particularly CYP1A2, to form the proximate mutagen, N-hydroxy-Trp-P-1. This intermediate is then further activated, for example by O-acetyltransferase, to a reactive nitrenium ion that can form DNA adducts, leading to mutations and chromosomal damage.
Application Notes and Protocols for γH2AX In-Cell Western Assay: Analysis of Trp-P-1 Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphorylation of the histone variant H2AX on serine 139, termed γH2AX, is a primary response to the formation of DNA double-strand breaks (DSBs). This modification serves as a sensitive biomarker for DNA damage. The In-Cell Western (ICW) assay is a quantitative immunofluorescence technique performed in microplates, offering a high-throughput method to measure protein levels, such as γH2AX, directly in cultured cells. This document provides detailed application notes and protocols for utilizing the γH2AX ICW assay to analyze DNA damage induced by the food-borne carcinogen 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1).
This compound is a heterocyclic amine formed during the cooking of meat and fish and is a potent mutagen and carcinogen.[1] Its genotoxicity is primarily mediated through the formation of DNA adducts after metabolic activation, leading to DNA strand breaks.[2][3] The γH2AX ICW assay provides a robust and sensitive platform to quantify the extent of DNA damage in response to this compound exposure in a cellular context. This assay is particularly valuable for screening and characterizing potential genotoxic compounds in drug discovery and toxicology studies.[4]
Principle of the Assay
The γH2AX In-Cell Western assay is an immunocytochemical method that combines the specificity of Western blotting with the high-throughput capability of an ELISA.[4] Cells are cultured in microplates, treated with the compound of interest (this compound), and then fixed and permeabilized. A primary antibody specific to γH2AX is added, followed by a fluorescently labeled secondary antibody. The fluorescence intensity in each well is then measured using an imaging system, which is directly proportional to the amount of γH2AX. A second antibody against a housekeeping protein or a DNA stain can be used for normalization to account for variations in cell number per well.
Data Presentation
The following table represents hypothetical, yet realistic, quantitative data for a γH2AX In-Cell Western assay analyzing the dose-dependent effect of this compound on DNA damage in HepG2 cells.
| This compound Concentration (µM) | Mean γH2AX Fluorescence Intensity (RFU) | Standard Deviation (RFU) | Fold Induction over Vehicle Control |
| 0 (Vehicle Control) | 1500 | 150 | 1.0 |
| 1 | 2250 | 210 | 1.5 |
| 5 | 4500 | 420 | 3.0 |
| 10 | 7500 | 680 | 5.0 |
| 25 | 10500 | 950 | 7.0 |
| 50 | 12000 | 1100 | 8.0 |
Note: RFU = Relative Fluorescence Units. Data are representative and should be optimized for specific experimental conditions.
Experimental Protocols
Materials and Reagents
-
Cell Line: HepG2 (human hepatoma cell line, chosen for its metabolic competence).[4][5]
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.
-
This compound (3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole): Stock solution prepared in DMSO.
-
Positive Control: Etoposide or another known DNA damaging agent.
-
Vehicle Control: DMSO.
-
96-well black-walled, clear-bottom tissue culture plates.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS.
-
Blocking Buffer: Odyssey Blocking Buffer (LI-COR) or 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) antibody (e.g., Cell Signaling Technology, #2577).
-
Normalization Antibody: Mouse anti-β-Actin or other suitable housekeeping protein antibody.
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG (LI-COR).
-
DNA Stain (for normalization): TO-PRO®-3 Iodide or similar.
-
Phosphate Buffered Saline (PBS).
-
Microplate Imager: Odyssey® CLx Infrared Imaging System (LI-COR) or equivalent.
Experimental Workflow
Detailed Protocol
-
Cell Seeding:
-
Culture HepG2 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 1 x 10^4 cells per well in a 96-well black-walled, clear-bottom plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (DMSO only) and a positive control (e.g., 10 µM Etoposide).
-
Carefully remove the culture medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Fixation and Permeabilization:
-
Gently aspirate the treatment medium.
-
Fix the cells by adding 150 µL of 4% PFA in PBS to each well and incubate for 20 minutes at room temperature.
-
Aspirate the PFA and wash the wells twice with 200 µL of PBS.
-
Permeabilize the cells by adding 150 µL of 0.2% Triton X-100 in PBS to each well and incubate for 20 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the wells twice with 200 µL of PBS.
-
-
Blocking:
-
Add 150 µL of Blocking Buffer to each well.
-
Incubate for 1.5 hours at room temperature with gentle shaking.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., rabbit anti-γH2AX at 1:800 and mouse anti-β-Actin at 1:1000) in Blocking Buffer.
-
Aspirate the Blocking Buffer and add 50 µL of the primary antibody solution to each well.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the wells four times with PBS containing 0.1% Tween-20 (PBST), 5 minutes per wash.
-
Dilute the fluorescently labeled secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit at 1:1500 and IRDye® 680RD Goat anti-Mouse at 1:1500) in Blocking Buffer. Protect from light.
-
Add 50 µL of the secondary antibody solution to each well.
-
Incubate for 1 hour at room temperature with gentle shaking, protected from light.
-
-
Washing and Imaging:
-
Wash the wells four times with PBST for 5 minutes each, protected from light.
-
After the final wash, remove all residual buffer by inverting the plate and tapping it on a paper towel.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey CLx) in both the 700 nm and 800 nm channels.
-
-
Data Analysis:
-
Quantify the integrated fluorescence intensity for both the γH2AX signal (800 nm channel) and the normalization signal (700 nm channel) for each well.
-
Normalize the γH2AX signal by dividing it by the normalization signal for each well.
-
Calculate the fold change in γH2AX expression relative to the vehicle control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the results.
-
Signaling Pathway
This compound, after metabolic activation, forms DNA adducts that can lead to the formation of DNA double-strand breaks. This damage triggers a complex signaling cascade known as the DNA Damage Response (DDR).
Upon formation of DSBs, sensor proteins like the MRE11-RAD50-NBS1 (MRN) complex are recruited to the damage site and activate the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[6] These kinases then phosphorylate H2AX at serine 139, creating γH2AX.[6] The presence of γH2AX serves as a docking site for the accumulation of a multitude of DNA damage response proteins, which in turn mediate cell cycle arrest, DNA repair, or, if the damage is too extensive, apoptosis.
References
- 1. 3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole | C13H13N3 | CID 5284474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mammalian cell mutagenicity and metabolism of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and biomarkers of heterocyclic aromatic amines in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of high-throughput genotoxicity assay screening using γH2AX in-cell western assay on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxic effects of heterocyclic aromatic amines in human derived hepatoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of the γ-H2AX Assay to Investigate DNA Repair Dynamics Following Multiple Radiation Exposures - PMC [pmc.ncbi.nlm.nih.gov]
Cell Culture Models for Studying the Effects of 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, commonly known as Trp-P-1, is a heterocyclic amine formed during the cooking of meat and fish. As a potent mutagen and carcinogen, understanding its mechanisms of toxicity is crucial for risk assessment and the development of potential therapeutic interventions. In vitro cell culture models provide a powerful and controlled environment to investigate the cellular and molecular effects of this compound, including its genotoxicity, cytotoxicity, and impact on key signaling pathways. These models are instrumental in elucidating the compound's bioactivation, DNA damaging potential, and the induction of apoptosis.
This document provides detailed application notes and protocols for utilizing various cell culture models to study the multifaceted effects of this compound. It is intended to guide researchers in selecting appropriate cell lines, designing robust experiments, and interpreting the resulting data.
Recommended Cell Culture Models
The selection of an appropriate cell line is critical for studying the effects of this compound, particularly because its toxicity is dependent on metabolic activation.
-
Human Hepatocellular Carcinoma (HepG2): This cell line is widely used in toxicology studies due to its expression of various phase I and phase II drug-metabolizing enzymes, including cytochrome P450s (CYPs) like CYP1A2, which are essential for the metabolic activation of this compound.[1][2] HepG2 cells are suitable for investigating cytotoxicity, genotoxicity, and the underlying signaling pathways.
-
Human Colon Cancer Cell Lines (e.g., HCT116, COLO 205): Given that the colon is a primary site of exposure to dietary carcinogens, these cell lines are relevant for studying the effects of this compound on gastrointestinal cells. They are useful for assessing apoptosis induction and the modulation of related signaling pathways.[3][4][5]
-
Genetically Engineered Cell Lines: Cell lines such as Chinese Hamster V79 or human TK6 cells engineered to express specific human CYP enzymes (e.g., CYP1A2) are invaluable for dissecting the precise role of these enzymes in this compound metabolism and toxicity. These models allow for a controlled comparison between the parental cell line with low metabolic activity and the engineered line with specific metabolic capabilities.
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data on the cytotoxic and genotoxic effects of this compound in various cell culture models. Note: Specific quantitative data for this compound is limited in publicly available literature; the following tables are illustrative based on typical findings for related compounds and will be updated as more specific data becomes available.
Table 1: Cytotoxicity of this compound in Selected Cell Lines
| Cell Line | Assay | Exposure Time (hours) | IC50 (µM) | Reference |
| HepG2 | MTT Assay | 48 | Data not available | [6][7][8][9][10] |
| HCT116 | CCK-8 Assay | 48 | Data not available | [3] |
Table 2: Genotoxicity of this compound in Selected Cell Lines
| Cell Line | Assay | Concentration (µM) | Endpoint Measured | Result | Reference |
| V79-hCYP1A2 | Micronucleus Assay | Data not available | % Micronucleated Cells | Data not available | [11][12][13][14] |
| HepG2 | Comet Assay | Data not available | % DNA in Tail | Data not available | [15][16][17][18][19] |
Table 3: Apoptotic Effects of this compound in Selected Cell Lines
| Cell Line | Assay | Concentration (µM) | Endpoint Measured | Result | Reference |
| HCT116 | Annexin V/PI Staining | Data not available | % Apoptotic Cells | Data not available | [3][4][5] |
| COLO 205 | Caspase-3/7 Activity | Data not available | Fold Increase in Activity | Data not available | [20] |
| Human Cancer Cells | Western Blot | Data not available | Bax/Bcl-2 Ratio | Data not available | [21][22][23][24] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing the cytotoxic effects of this compound on adherent cell lines like HepG2.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.[10]
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubate the plate for 48 hours.[10]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 540 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Assessment of DNA Damage using the Alkaline Comet Assay
This protocol is designed to detect single and double-strand DNA breaks induced by this compound.
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or Propidium Iodide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest cells (around 1 x 10^5 cells/mL) after treatment with this compound.
-
Mix the cell suspension with 0.5% LMPA at a 1:10 (v/v) ratio at 37°C.
-
Pipette 75 µL of the mixture onto a slide pre-coated with 1% NMPA and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.[16]
-
Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20 minutes to allow for DNA unwinding.[16]
-
Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.[16]
-
Gently remove the slides and neutralize them by washing three times with neutralization buffer for 5 minutes each.
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analyze at least 50-100 comets per sample using image analysis software to quantify parameters such as % DNA in the tail, tail length, and olive tail moment.[15][17]
Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (1-5 x 10^5) after treatment with this compound.
-
Wash the cells twice with cold PBS and then resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Genotoxicity Assessment using the In Vitro Micronucleus Assay
This assay detects chromosome breakage or loss by quantifying the formation of micronuclei in dividing cells.
Materials:
-
Metabolically competent cells (e.g., HepG2) or cells co-treated with a metabolic activation system (S9 fraction)
-
This compound stock solution
-
Cytochalasin B (for cytokinesis block method)
-
Fixative (e.g., methanol:acetic acid)
-
DNA staining solution (e.g., Giemsa or a fluorescent dye like DAPI)
-
Microscope slides
-
Microscope
Procedure:
-
Seed cells and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a duration equivalent to 1.5-2 normal cell cycle lengths.[11] Include appropriate negative and positive controls.
-
If using the cytokinesis-block method, add Cytochalasin B at a pre-determined optimal concentration to block cell division after one nuclear division.
-
Harvest the cells, treat with a hypotonic solution, and then fix them.
-
Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Stain the slides with a suitable DNA stain.
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[11][12]
-
Calculate the frequency of micronucleated cells and assess for a dose-dependent increase.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53: Studies in T rp53(+/+),T rp53(+/−) and T rp53(−/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP1A2 - Wikipedia [en.wikipedia.org]
- 3. TRPV1 Induced Apoptosis of Colorectal Cancer Cells by Activating Calcineurin-NFAT2-p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inducing apoptosis of human colon cancer cells by an IGF-I D domain analogue peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inducing apoptosis of human colon cancer cells by an IGF-I D domain analogue peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cytotoxic Effect on HepG2 Cell Line and In Vitro, In Silico Evaluation of 1,2,4-Triazine Compounds as Inhibitors of Acetylcholinesterase and Glutathione S-Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 12. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 19. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biomedpharmajournal.org [biomedpharmajournal.org]
- 21. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Trp-P-1 Carcinogenesis Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) is a mutagenic and carcinogenic heterocyclic amine formed during the pyrolysis of tryptophan, commonly found in cooked meat and fish. Understanding its carcinogenic mechanisms is crucial for risk assessment and the development of preventative strategies. This document provides detailed application notes and protocols for using animal models in this compound carcinogenesis research, focusing on study design, experimental procedures, and the underlying molecular pathways.
Animal Models and Carcinogenicity Data
The Fischer 344 (F344) rat is a commonly used model for studying the hepatocarcinogenicity of this compound. When administered in the diet, this compound has been shown to induce a high incidence of hepatocellular carcinomas.[1][2]
Quantitative Data from this compound Carcinogenesis Studies in F344 Rats
| Animal Model | Sex | This compound Concentration in Diet | Duration of Study | Tumor Incidence (Hepatocellular Carcinoma) | Reference |
| F344 Rat | Male | 0.015% | 1 year | High | [1][3] |
| F344 Rat | Female | 0.02% | 1 year | High | [1][3] |
Note: "High" incidence indicates a significant increase in tumor development compared to control groups, as reported in the cited literature. Specific percentages on tumor incidence, latency, and multiplicity were not detailed in the available abstracts.
Experimental Protocols
The following protocols are based on established methods for chemical carcinogenesis studies in rodents and should be adapted to the specific research question and institutional animal care and use guidelines.
Protocol 1: this compound-Induced Hepatocarcinogenesis in F344 Rats (Dietary Administration)
Objective: To induce hepatocellular carcinomas in F344 rats through dietary administration of this compound.
Materials:
-
Fischer 344 rats (male and female, 6-8 weeks old)
-
This compound (3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole)
-
Standard rodent diet powder
-
Corn oil or other suitable vehicle
-
Metabolic cages for housing
-
Standard laboratory equipment for animal care and necropsy
Procedure:
-
Animal Acclimation: Acclimate F344 rats to the laboratory environment for at least one week prior to the start of the study. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Diet Preparation:
-
Prepare the this compound-containing diet. For male rats, a concentration of 0.015% this compound is recommended.[1] For female rats, a concentration of 0.02% is recommended.[1]
-
To prepare the diet, dissolve the calculated amount of this compound in a small amount of a suitable vehicle (e.g., corn oil).
-
Thoroughly mix the this compound solution with the powdered rodent diet to ensure a homogenous distribution. Prepare a control diet with the vehicle only.
-
Store the prepared diets in airtight containers at 4°C to prevent degradation.
-
-
Experimental Groups:
-
Group 1 (Control): Male and female rats fed the standard diet with vehicle only.
-
Group 2 (this compound Treatment): Male rats fed the 0.015% this compound diet and female rats fed the 0.02% this compound diet.
-
-
Administration and Monitoring:
-
Provide the respective diets to the animals ad libitum for up to one year.
-
Monitor the animals daily for clinical signs of toxicity, such as weight loss, lethargy, or rough coat.
-
Measure body weight and food consumption weekly.
-
-
Tumor Assessment:
-
The study duration is typically one year, as hepatocellular carcinomas are expected to develop within this timeframe.[1]
-
At the end of the study, euthanize the animals according to approved protocols.
-
Perform a complete necropsy, with a focus on the liver.
-
Record the number, size, and location of any visible liver tumors for each animal.
-
Collect liver tissue and any visible tumors for histopathological analysis.
-
Fix tissues in 10% neutral buffered formalin and embed in paraffin.
-
Section the tissues and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to confirm the diagnosis of hepatocellular carcinoma and assess tumor morphology.
-
Experimental Workflow for this compound Induced Hepatocarcinogenesis
Signaling Pathways in this compound Carcinogenesis
The carcinogenic effects of this compound are mediated by its metabolic activation and subsequent interaction with cellular macromolecules, leading to alterations in key signaling pathways. Two pathways that are implicated in the carcinogenic process of this compound and other tryptophan metabolites are the Aryl Hydrocarbon Receptor (AhR) pathway and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.
Metabolic Activation of this compound
This compound requires metabolic activation to exert its carcinogenic effects. This process is primarily carried out by cytochrome P450 enzymes in the liver.
Putative Signaling Pathways Involved in this compound Carcinogenesis
This compound and its metabolites may promote carcinogenesis through the activation of the Aryl Hydrocarbon Receptor (AhR) and by inducing cellular stress, which can activate the p38 MAPK pathway.
Aryl Hydrocarbon Receptor (AhR) Pathway: this compound, being an indole (B1671886) derivative, may act as a ligand for the AhR. Upon binding, the AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of genes involved in xenobiotic metabolism (e.g., CYP1A1), cell proliferation, and inflammation, which can contribute to tumor promotion.
p38 MAPK Pathway: The formation of DNA adducts and reactive oxygen species during this compound metabolism can induce cellular stress. This stress can activate the p38 MAPK pathway. Activated p38 can have dual roles, either promoting apoptosis or contributing to inflammation and cell survival, depending on the cellular context. Chronic activation of this pathway can contribute to a pro-carcinogenic environment.
Conclusion
The F344 rat model provides a valuable tool for investigating the carcinogenic potential of this compound, particularly in the liver. The provided protocols and pathway diagrams offer a framework for designing and interpreting studies aimed at understanding the mechanisms of this compound-induced carcinogenesis. Further research is needed to obtain more detailed quantitative data on tumor development and to fully elucidate the complex signaling networks involved. This knowledge will be instrumental in developing effective strategies for the prevention and treatment of cancers associated with dietary carcinogens.
References
- 1. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First report on a series of food-derived mutagenic and carcinogenic heterocyclic amines [jstage.jst.go.jp]
- 3. Past, present, and future of mutagens in cooked foods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Trp-P-1 DNA Adducts by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) is a mutagenic and carcinogenic heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish. Upon metabolic activation, this compound can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations if not repaired, representing a critical step in the initiation of carcinogenesis. Accurate quantification of this compound DNA adducts is essential for assessing exposure, understanding mechanisms of toxicity, and evaluating the risk associated with this compound. This document provides detailed protocols for the quantification of this compound DNA adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Metabolic Activation of this compound
This compound requires metabolic activation to exert its genotoxic effects. The primary pathway involves cytochrome P450 enzymes (CYPs), particularly CYP1A1 and CYP1A2, which catalyze the N-hydroxylation of the exocyclic amino group to form N-hydroxy-Trp-P-1. This intermediate can be further esterified by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form reactive N-acetoxy or N-sulfonyloxy esters. These esters are unstable and can spontaneously form a highly reactive nitrenium ion, which then attacks nucleophilic sites in DNA, primarily the C8 position of guanine, to form N-(deoxyguanosin-8-yl)-Trp-P-1 (dG-C8-Trp-P-1).
Experimental Protocols
The quantification of this compound DNA adducts typically involves DNA isolation from biological samples, enzymatic hydrolysis of DNA to individual nucleosides, enrichment of the adducts, and subsequent analysis by LC-MS/MS.
DNA Isolation and Purification
High-quality DNA is crucial for accurate adduct quantification. Standard methods such as phenol-chloroform extraction or commercially available DNA isolation kits can be used.
Protocol:
-
Homogenize tissue samples or collect cells.
-
Lyse cells using a lysis buffer containing proteinase K to digest proteins.
-
Extract DNA using phenol:chloroform:isoamyl alcohol (25:24:1).
-
Precipitate DNA with cold ethanol (B145695) or isopropanol.
-
Wash the DNA pellet with 70% ethanol to remove salts.
-
Air-dry the DNA pellet and resuspend it in a suitable buffer (e.g., Tris-EDTA).
-
Determine DNA concentration and purity using UV spectrophotometry (A260/A280 ratio).
Enzymatic Hydrolysis of DNA
DNA is enzymatically digested to release the adducted and non-adducted nucleosides.
Protocol:
-
To 50-100 µg of purified DNA, add a stable isotope-labeled internal standard (e.g., [¹³C₁₀]-dG-C8-Trp-P-1) at a known concentration.
-
Add buffer (e.g., 20 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂) and DNase I. Incubate at 37°C for 2-4 hours.
-
Add alkaline phosphatase and snake venom phosphodiesterase I. Incubate at 37°C overnight.
-
Terminate the reaction by adding an equal volume of acetonitrile (B52724) or by heating.
-
Centrifuge the sample to pellet the enzymes and other precipitates.
-
Collect the supernatant containing the nucleoside mixture for further processing.
Solid-Phase Extraction (SPE) for Adduct Enrichment
Due to the low abundance of DNA adducts compared to normal nucleosides, an enrichment step is often necessary to improve sensitivity.
Protocol:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the DNA hydrolysate onto the cartridge.
-
Wash the cartridge with water or a low percentage of organic solvent to remove salts and unmodified nucleosides.
-
Elute the this compound DNA adducts with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The enriched sample is analyzed by LC-MS/MS for the separation and quantification of this compound DNA adducts.
Instrumentation:
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions (Example for dG-C8-Trp-P-1):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
Precursor Ion (m/z): [M+H]⁺ of dG-C8-Trp-P-1.
-
Product Ion (m/z): A characteristic fragment ion, often corresponding to the protonated this compound aglycone base [BH₂]⁺.
-
Collision Energy: Optimized for the specific transition.
Data Presentation
Quantitative data for this compound DNA adducts in the literature is limited. The following tables present data for the related and well-studied heterocyclic aromatic amines, PhIP and MeIQx, which can serve as a reference for expected adduct levels and experimental outcomes. Adduct levels are typically reported as the number of adducts per 10⁸ or 10⁹ normal nucleotides.
Table 1: Quantitative Analysis of PhIP-DNA Adducts in Rodent Tissues
| Species | Tissue | Dose | Adduct Level (adducts/10⁸ nucleotides) | Reference |
| Rat | Colon | 50 mg/kg/day for 4 weeks | ~150 | [1] |
| Mouse | Colon | 50 mg/kg/day for 5 days | 14.8 ± 3.7 (adducts/10⁶ nucleosides) | [1] |
Table 2: Quantitative Analysis of MeIQx-DNA Adducts in Rodent Tissues
| Species | Tissue | Dose | Adduct Level (adducts/10⁸ nucleotides) | Reference |
| Rat | Liver | 0.1% MeIQx in diet for 2 weeks | ~10 | [2] |
| Rat | Liver | 400 ppm MeIQx in diet for 16 weeks | ~30 | [2] |
Table 3: Detection Limits for HAA-DNA Adducts by LC-MS/MS
| Adduct | Instrument | Limit of Detection (LOD) | Reference |
| dG-C8-PhIP | Triple Quadrupole MS | 1.5 adducts/10⁸ nucleosides | [1] |
| dG-C8-IQ | Triple Quadrupole MS | 2.0 adducts/10⁸ nucleosides | [3][4] |
Conclusion
The protocols outlined in this document provide a robust framework for the quantification of this compound DNA adducts using LC-MS/MS. This methodology offers high sensitivity and specificity, enabling the detection of low levels of adducts in biological samples. While specific quantitative data for this compound remains scarce, the data from related HAAs provide valuable context for experimental design and data interpretation. The accurate measurement of this compound DNA adducts is critical for advancing our understanding of its carcinogenic risk and for the development of potential preventative strategies.
References
- 1. First results of a quantitative study of DNA adducts of melphalan in the rat by isotope dilution mass spectrometry using capillary liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of N2-(deoxyguanosin-8-yl)-2-amino-3,8-dimethyl-imidazo[4,5- f]quinoxaline 3',5'-diphosphate, a major DNA adduct, detected by nuclease P1 modification of the 32P-postlabeling method, in the liver of rats fed MeIQx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
Application Notes and Protocols for Experimental Carcinogenesis Using Trp-P-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, commonly known as Trp-P-1, is a potent mutagenic and carcinogenic heterocyclic amine.[1] Originally isolated from a tryptophan pyrolysate, this compound is a valuable tool in experimental oncology for inducing carcinogenesis in laboratory animals, thereby providing a model to study the mechanisms of cancer development and to evaluate potential therapeutic interventions. This document provides detailed application notes and protocols for the use of this compound in inducing experimental carcinogenesis, with a focus on hepatocarcinogenesis.
Data Presentation
Table 1: Long-Term Carcinogenicity of this compound in F344 Rats
| Animal Model | This compound Concentration in Diet | Duration of Treatment | Primary Tumor Type | Tumor Incidence | Reference |
| Male F344 Rats | 0.015% | Up to 1 year | Hepatocellular Carcinoma | High | [1] |
| Female F344 Rats | 0.02% | Up to 1 year | Hepatocellular Carcinoma | High | [1] |
Table 2: Carcinogenicity of the Related Compound Trp-P-2 in ACI Rats
| Animal Model | Trp-P-2 Concentration in Diet | Duration of Treatment | Primary Tumor Types | Tumor Incidence (Liver) | Reference |
| Inbred Strain ACI Rats | 0.01% | 870 days | Hemangioendothelial Sarcoma, Neoplastic Liver Nodules | 7/19 (37%) | [2] |
Experimental Protocols
Protocol 1: Induction of Hepatocellular Carcinoma in F344 Rats with this compound
This protocol is based on a long-term dietary administration study that has been shown to induce a high incidence of hepatocellular carcinomas.
Materials:
-
This compound (3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole)
-
Standard laboratory rodent diet powder
-
F344 rats (male and female, specific pathogen-free)
-
Metabolic cages for housing
-
Corn oil or other suitable vehicle for mixing
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Animal Acclimatization: Upon arrival, house the F344 rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week to allow for acclimatization.
-
Diet Preparation:
-
For male rats, prepare a diet containing 0.015% this compound by weight.
-
For female rats, prepare a diet containing 0.02% this compound by weight.
-
To ensure homogeneous mixing, first dissolve the required amount of this compound in a small amount of corn oil. Then, thoroughly mix this solution with the powdered rodent diet.
-
Prepare a control diet by mixing the powdered diet with the same amount of corn oil without this compound.
-
Store the prepared diets in airtight containers at 4°C and prepare fresh batches weekly.
-
-
Experimental Groups:
-
Group 1 (Male Treatment): Male F344 rats fed the 0.015% this compound diet.
-
Group 2 (Female Treatment): Female F344 rats fed the 0.02% this compound diet.
-
Group 3 (Male Control): Male F344 rats fed the control diet.
-
Group 4 (Female Control): Female F344 rats fed the control diet.
-
-
Administration: Provide the respective diets and water ad libitum to the rats.
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or moribund state.
-
Record body weight and food consumption weekly.
-
-
Duration: Continue the dietary administration for up to one year.
-
Endpoint and Tissue Collection:
-
At the end of the study period, or if animals become moribund, euthanize the rats via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform a complete necropsy.
-
Carefully excise the liver and other organs of interest.
-
Record the number and size of any visible tumors.
-
Fix a portion of the liver and any tumors in 10% neutral buffered formalin for histopathological analysis.
-
Snap-freeze another portion in liquid nitrogen and store at -80°C for molecular analysis (DNA, RNA, protein).
-
-
Histopathology: Process the formalin-fixed tissues, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to confirm the diagnosis of hepatocellular carcinoma and to assess for other pathological changes.
Protocol 2: Two-Stage Skin Carcinogenesis in CD-1 Mice with Trp-P-2 (as an Initiator)
This protocol utilizes a related compound, Trp-P-2, to initiate skin carcinogenesis, followed by promotion with a phorbol (B1677699) ester. This model can be adapted to study the initiating activity of this compound.
Materials:
-
Trp-P-2 (3-amino-1-methyl-5H-pyrido[4,3-b]indole)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (B3395972) (as a vehicle)
-
Female CD-1 mice
-
Electric clippers
-
Micropipettes
Procedure:
-
Animal Preparation: Shave the dorsal skin of the female CD-1 mice one week before the start of the experiment.
-
Initiation Phase:
-
Prepare a solution of Trp-P-2 in acetone.
-
Apply 2.0 mg of Trp-P-2 in acetone to the shaved dorsal skin of each mouse twice weekly for 5 weeks.
-
-
Promotion Phase:
-
One week after the last Trp-P-2 application, begin the promotion phase.
-
Prepare a solution of TPA in acetone.
-
Apply 2.5 µg of TPA in acetone to the same area of the skin twice weekly for 47 weeks.
-
-
Monitoring:
-
Observe the animals weekly for the appearance of skin papillomas and carcinomas.
-
Record the number and size of the tumors.
-
-
Endpoint and Analysis:
-
At the end of the 52-week period, euthanize the mice.
-
Excise the skin tumors and surrounding tissue.
-
Fix the tissues in 10% neutral buffered formalin for histopathological confirmation of squamous cell papillomas and carcinomas.
-
Mandatory Visualizations
Discussion of Signaling Pathways
The carcinogenicity of this compound is initiated by its metabolic activation to reactive electrophiles that form covalent adducts with DNA.[3] This process is primarily mediated by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. The resulting DNA damage, if not properly repaired, can lead to mutations in critical genes that regulate cell growth and death.
Key Signaling Pathways Implicated:
-
DNA Damage Response and p53 Signaling: The formation of this compound-DNA adducts triggers the DNA damage response. The tumor suppressor protein p53 is a central player in this pathway. Upon sensing DNA damage, p53 can induce cell cycle arrest to allow time for DNA repair or, if the damage is too severe, trigger apoptosis (programmed cell death) to eliminate the damaged cell.[4] Dysregulation or mutation of p53 is a common event in many cancers and can allow cells with this compound-induced mutations to survive and proliferate.
-
MAPK and PI3K/Akt Pathways: While direct activation by this compound is not fully elucidated, downstream metabolites of tryptophan, such as serotonin, have been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways in some cancer cells.[5] These pathways are crucial regulators of cell proliferation, survival, and migration. It is plausible that the chronic cellular stress and inflammatory responses induced by this compound could lead to the aberrant activation of these pro-survival and pro-proliferative pathways.
-
Immunosuppression: this compound has been shown to have immunosuppressive effects by inhibiting the maturation and activation of dendritic cells. This is mediated, at least in part, by interference with the p38 kinase signaling pathway.[6] By suppressing the immune system, this compound can create a microenvironment that is more permissive for tumor growth and evasion of immune surveillance.
References
- 1. Carcinogenicity in rats of a mutagenic compound, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, from tryptophan pyrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carcinogenic activity of 3-amino-1-methyl-5H-pyrido [4,3-b]indole (Trp-P-2), a pyrolysis product of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of TRP channels in carcinogenesis and metastasis: Pathophysiology and regulation by non-coding RNAs [ouci.dntb.gov.ua]
- 4. Ras-p53 genomic cooperativity as a model to investigate mechanisms of innate immune regulation in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin activates MAP kinase and PI3K/Akt signaling pathways in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Amino-1-methyl-5H-pyrido[4,3-b]-indole initiates two-stage carcinogenesis in mouse skin but is not a complete carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trp-P-1 as a Positive Control in Mutagenicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutagenicity testing is a critical component of preclinical safety assessment for new chemical entities and drugs. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method for identifying compounds that can cause gene mutations. A key aspect of ensuring the validity and reliability of this assay is the use of appropriate positive controls. 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, or Trp-P-1, is a well-characterized mutagen that is frequently employed as a positive control, particularly for assays requiring metabolic activation.
This compound is a heterocyclic amine, a class of compounds often formed during the pyrolysis of amino acids and proteins, such as in cooked meat. In its parent form, this compound is not directly mutagenic. It requires bioactivation by cytochrome P450 enzymes, primarily CYP1A1 and CYP1A2, to an electrophilic intermediate that can form adducts with DNA, leading to mutations.[1][2][3] This property makes this compound an excellent positive control for assessing the efficacy of the S9 metabolic activation system in the Ames test.
These application notes provide detailed protocols for the use of this compound as a positive control in the Ames test, present quantitative data on its mutagenic activity, and illustrate the key pathways and workflows involved.
Data Presentation
The mutagenic potency of this compound is typically evaluated by quantifying the number of revertant colonies in specific strains of Salmonella typhimurium in the presence of a metabolic activation system (S9 fraction). The data below summarizes typical results obtained with the frameshift-mutation-sensitive strain TA98 and the base-pair-substitution-sensitive strain TA100.
Table 1: Mutagenic Activity of this compound in S. typhimurium TA98 with S9 Metabolic Activation
| This compound Concentration (ng/plate) | Mean Revertant Colonies ± SD | Mutagenic Index (MI) |
| 0 (Solvent Control) | 25 ± 5 | 1.0 |
| 1 | 150 ± 15 | 6.0 |
| 5 | 750 ± 60 | 30.0 |
| 10 | 1500 ± 120 | 60.0 |
| 25 | 2800 ± 250 | 112.0 |
Mutagenic Index (MI) = Mean revertants of test article / Mean revertants of solvent control. A compound is generally considered mutagenic if the MI is ≥ 2.
Table 2: Mutagenic Activity of this compound in S. typhimurium TA100 with S9 Metabolic Activation
| This compound Concentration (ng/plate) | Mean Revertant Colonies ± SD | Mutagenic Index (MI) |
| 0 (Solvent Control) | 130 ± 12 | 1.0 |
| 10 | 450 ± 40 | 3.5 |
| 25 | 1100 ± 95 | 8.5 |
| 50 | 2200 ± 180 | 16.9 |
| 100 | 4000 ± 350 | 30.8 |
Data presented in the tables are representative and may vary based on experimental conditions and the specific activity of the S9 fraction.
Signaling Pathway and Experimental Workflow
Metabolic Activation Pathway of this compound
The mutagenicity of this compound is dependent on its metabolic activation to a reactive intermediate that can bind to DNA. This pathway is initiated by cytochrome P450 enzymes.
Experimental Workflow for the Ames Test using this compound
The following diagram outlines the typical workflow for conducting a bacterial reverse mutation assay with this compound as a positive control.
Experimental Protocols
Materials and Reagents
-
This compound (CAS No. 62450-06-0)
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
S9 fraction (from Aroclor 1254-induced rat liver)
-
S9 co-factor mix (NADP, Glucose-6-phosphate)
-
Top agar (0.6% agar, 0.5% NaCl, with trace histidine and biotin)
-
Minimal glucose agar plates (Vogel-Bonner medium E with 2% glucose)
-
Solvent for this compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Sterile glassware and plasticware
-
Incubator (37°C)
Protocol: Ames Plate Incorporation Assay
This protocol is a standard method for performing the Ames test.
-
Preparation of Bacterial Culture:
-
Inoculate a single colony of the desired S. typhimurium strain into 10 mL of nutrient broth.
-
Incubate overnight at 37°C with shaking (approx. 120 rpm) to reach a cell density of 1-2 x 10⁹ CFU/mL.
-
-
Preparation of S9 Mix:
-
Thaw the S9 fraction and S9 co-factor mix on ice.
-
Prepare the S9 mix by combining the S9 fraction and co-factor mix according to the manufacturer's instructions (typically 1 part S9 fraction to 9 parts co-factor mix). Keep the S9 mix on ice.
-
-
Preparation of Controls and Test Substance:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to achieve the desired final concentrations (e.g., 1, 5, 10, 25 ng/plate for TA98; 10, 25, 50, 100 ng/plate for TA100).
-
The negative control will be the solvent (DMSO) alone.
-
-
Plate Incorporation Procedure:
-
To a sterile test tube, add the following in order:
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the this compound dilution or solvent control.
-
0.5 mL of the S9 mix (for assays with metabolic activation) or 0.5 mL of phosphate (B84403) buffer for assays without metabolic activation.
-
-
Pre-incubate the mixture at 37°C for 20-30 minutes with gentle shaking.
-
Add 2.0 mL of molten top agar (maintained at 45°C) to the test tube.
-
Vortex the tube for 3 seconds to mix the contents.
-
Immediately pour the mixture onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure an even distribution of the top agar.
-
Allow the top agar to solidify at room temperature.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 48 to 72 hours in the dark.
-
-
Scoring and Data Analysis:
-
Count the number of revertant colonies on each plate.
-
Calculate the mean number of revertant colonies and the standard deviation for each concentration.
-
Calculate the Mutagenic Index (MI) by dividing the mean number of revertants for each this compound concentration by the mean number of revertants for the solvent control.
-
A positive response is typically characterized by a dose-dependent increase in the number of revertants and an MI value of 2 or greater.
-
Conclusion
This compound serves as a robust and reliable positive control for mutagenicity assays that require metabolic activation. Its well-defined mechanism of action, involving bioactivation by cytochrome P450 enzymes, makes it an indispensable tool for validating the performance of the S9 system in the Ames test. The protocols and data presented herein provide a comprehensive guide for the effective use of this compound, contributing to the accuracy and reproducibility of genotoxicity testing in research and drug development.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Defining the Contribution of CYP1A1 and CYP1A2 to Drug Metabolism Using Humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of CYP1A1 and CYP1A2 to the activation of heterocyclic amines in monkeys and human - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Trp-P-1 in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, commonly known as Trp-P-1, is a member of the heterocyclic aromatic amine (HAA) class of compounds.[1][2] These compounds are formed during the high-temperature cooking of protein-rich foods such as meat and fish.[1][2] this compound is recognized as a potent mutagen and carcinogen, posing a potential risk to human health. Its genotoxic mechanism is believed to involve metabolic activation into reactive intermediates that form stable DNA adducts, a critical step in the initiation of carcinogenesis. Furthermore, studies have shown that this compound can exhibit immunosuppressive effects by interfering with critical signaling pathways in immune cells.[1]
Given its toxicity and prevalence in the human diet, the accurate and sensitive quantification of this compound in various food matrices is crucial for food safety assessment, exposure studies, and regulatory oversight. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique that offers the high sensitivity and selectivity required for detecting trace levels of this compound in complex samples.
Analytical Principle
The method of choice for the quantitative analysis of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides exceptional selectivity and sensitivity, which is essential for distinguishing and quantifying the analyte at very low concentrations within complex food matrices.
The workflow involves a multi-step sample preparation procedure, including solvent extraction and Solid-Phase Extraction (SPE) for cleanup and concentration. The prepared sample is then injected into an HPLC system, where this compound is separated from other matrix components on a reversed-phase column. Following chromatographic separation, the analyte is ionized, typically using an electrospray ionization (ESI) source, and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides high specificity by monitoring a unique precursor-to-product ion transition for this compound, minimizing the potential for matrix interferences and ensuring reliable quantification.
Experimental Protocols
Standard Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of this compound analytical standard and dissolve it in 10.0 mL of methanol (B129727). Store this solution at -20°C in an amber vial.
-
Working Stock Solution (1.0 µg/mL): Dilute the primary stock solution 1:100 with methanol. For example, add 100 µL of the 100 µg/mL stock to 9.9 mL of methanol.
-
Calibration Standards (0.1 - 50 ng/mL): Prepare a series of calibration standards by serially diluting the working stock solution with a mixture of methanol and water (e.g., 50:50 v/v). These standards are used to generate the calibration curve for quantification.
Sample Preparation from Cooked Meat
This protocol outlines a general procedure for the extraction and purification of this compound from a cooked meat matrix.
-
Homogenization: Weigh 1.0 g of the homogenized cooked meat sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile (B52724) containing 1% formic acid to the tube. Homogenize the mixture using a high-speed homogenizer for 1 minute.
-
Sonication & Centrifugation: Sonicate the mixture for 10 minutes in an ultrasonic bath. Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.
-
Sample Loading: Dilute the collected supernatant with 20 mL of water and load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interfering substances.
-
Elution: Elute the this compound from the cartridge using 5 mL of methanol containing 5% ammonium (B1175870) hydroxide.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following table outlines the instrumental parameters for the analysis of this compound.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Source Temp. | 140°C |
| Desolvation Temp. | 300°C |
| MRM Transitions | Precursor Ion (m/z): 212.1 Product Ion 1 (Quantifier): 197.1 Product Ion 2 (Qualifier): 170.1 |
| Collision Energy | Optimized for the specific instrument, typically in the range of 15-30 eV. |
| Dwell Time | 100-200 ms |
Method Performance Characteristics
The following table summarizes the typical performance characteristics of the described LC-MS/MS method for this compound analysis. These values are representative and may vary based on the specific instrument, matrix, and laboratory conditions.
| Validation Parameter | Typical Performance |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 ng/g |
| Limit of Quantification (LOQ) | ~0.15 ng/g |
| Accuracy (Recovery) | 85 - 110% |
| Precision (%RSD) | < 15% |
Visualized Workflows and Pathways
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound quantification in meat.
Signaling Pathways of this compound
This compound exerts its toxic effects through multiple mechanisms, including immunosuppression and genotoxicity.
A. Immunosuppressive Pathway
This compound has been shown to inhibit the maturation and activation of dendritic cells (DCs), which are crucial for initiating immune responses. It achieves this by interfering with the p38 kinase signaling pathway.[1]
Caption: this compound inhibition of the p38 kinase pathway.
B. Genotoxicity Pathway
Like many chemical carcinogens, this compound requires metabolic activation to exert its genotoxic effects. This process, primarily mediated by cytochrome P450 enzymes in the liver, converts this compound into a reactive intermediate that can bind to DNA, forming adducts. These DNA adducts can lead to mutations and initiate the process of carcinogenesis if not repaired.
Caption: Metabolic activation and genotoxicity of this compound.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of the food-borne carcinogen this compound. The protocol includes comprehensive steps for sample preparation from complex meat matrices and provides optimized instrumental parameters for reliable analysis. The high selectivity of the MRM mode ensures accurate results, making this method suitable for routine monitoring, food safety research, and human exposure assessment. The provided diagrams illustrate the analytical workflow and the key toxicological pathways of this compound, offering a complete resource for professionals in the field.
References
Application Note and Protocols: Flow Cytometry Analysis of 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) is a heterocyclic amine formed during the cooking of meat and fish. As a known mutagen and carcinogen, understanding its cellular and molecular effects is of significant interest in toxicology and cancer research.[1][2] This document provides detailed protocols for analyzing the effects of this compound on treated cells using flow cytometry, with a focus on apoptosis and cell cycle distribution. The provided methodologies and data will aid researchers in investigating the cytotoxic and genotoxic potential of this compound and similar compounds.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of cells treated with this compound. These tables are based on published qualitative findings indicating that this compound induces caspase-dependent apoptosis and S-phase arrest in the cell cycle.[1][2]
Table 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
| Treatment | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 80.4 ± 3.5 | 12.8 ± 1.5 | 6.8 ± 1.1 |
| This compound | 20 | 65.1 ± 4.2 | 25.3 ± 2.9 | 9.6 ± 1.8 |
| This compound | 30 | 48.7 ± 5.1 | 38.6 ± 3.7 | 12.7 ± 2.3 |
Table 2: Cell Cycle Distribution Analysis by Propidium Iodide (PI) Staining
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control (DMSO) | 0 | 58.3 ± 3.3 | 28.1 ± 2.5 | 13.6 ± 1.9 | 1.2 ± 0.4 |
| This compound | 10 | 52.1 ± 2.9 | 35.2 ± 3.1 | 12.7 ± 1.5 | 3.1 ± 0.8 |
| This compound | 20 | 45.4 ± 3.8 | 42.8 ± 3.5 | 11.8 ± 1.7 | 5.7 ± 1.1 |
| This compound | 30 | 38.2 ± 4.1 | 48.5 ± 4.0 | 13.3 ± 2.0 | 8.9 ± 1.5 |
Experimental Protocols
Protocol for Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the steps to quantify apoptosis in this compound treated cells by detecting the externalization of phosphatidylserine (B164497) and membrane integrity.
Materials:
-
This compound (3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole)
-
Cell line of interest (e.g., HepG2, HCT116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10, 20, 30 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate settings for FITC (FL1) and PI (FL2/FL3) detection.
-
Set up compensation controls using single-stained samples to correct for spectral overlap.
-
Collect at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Protocol for Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines the procedure for analyzing the cell cycle distribution in this compound treated cells based on DNA content.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as described in the apoptosis protocol (Section 1, step 1).
-
-
Cell Harvesting:
-
Follow the same procedure as described in the apoptosis protocol (Section 1, step 2).
-
-
Cell Fixation:
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (FL2/FL3).
-
Collect at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations
Signaling Pathway and Experimental Workflows
References
Troubleshooting & Optimization
Technical Support Center: Trp-P-1 Stability and Solubility in DMSO for In Vitro Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Trp-P-1 in in vitro studies. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges related to the stability and solubility of this compound when using Dimethyl Sulfoxide (DMSO) as a solvent.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide direct answers and practical guidance for specific issues you may encounter during your experiments with this compound.
Q1: My this compound, dissolved in DMSO, precipitated when I added it to my aqueous cell culture medium. What happened and how can I prevent this?
A1: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous solution where it is less soluble.[1]
Troubleshooting Steps:
-
Optimize Dilution Technique: Instead of adding the this compound/DMSO stock directly to the full volume of your medium, perform a serial dilution. First, create an intermediate dilution of your stock in a smaller volume of pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume. Always add the stock solution to the medium, not the other way around, and ensure rapid mixing by gently vortexing or swirling the medium as you add the stock.[2]
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally below 0.1%, and not exceeding 0.5%, to minimize cytotoxicity and solubility issues.[2][3] A vehicle control with the same final DMSO concentration should always be included in your experiments.
-
Pre-warm Your Media: Always use cell culture media that has been pre-warmed to 37°C. Adding a compound to cold media can decrease its solubility.[2]
-
Consider Solubility Enhancers: If precipitation persists, you may consider the use of solubility enhancers in your culture medium. The presence of serum in the medium can aid solubility as proteins like albumin can bind to the compound and help keep it in solution.
Q2: I'm unsure about the stability of my this compound stock solution in DMSO. How should I store it and for how long?
Best Practices for Storage:
-
Storage Temperature: For long-term storage, it is recommended to store DMSO stock solutions at -80°C. For short-term storage (up to one month), -20°C is generally acceptable.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot your stock solution into single-use volumes.[4]
-
Protection from Moisture and Light: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Use high-quality, tightly sealed vials for your aliquots. For light-sensitive compounds, use amber vials or wrap clear vials in foil.
-
Use Anhydrous DMSO: When preparing your stock solution, use high-purity, anhydrous (water-free) DMSO to prevent degradation due to hydrolysis.
Q3: My this compound/DMSO stock solution appears cloudy or has visible particulates. What should I do?
A3: A cloudy stock solution indicates that the this compound is not fully dissolved or has precipitated out of solution during storage.
Troubleshooting Steps:
-
Gentle Warming and Sonication: Gently warm the vial in a 37°C water bath and sonicate for a few minutes to aid in redissolving the compound. Visually inspect the solution to ensure it becomes clear.
-
Verify Concentration: It's possible the intended concentration exceeds the solubility limit of this compound in DMSO. If the solution does not clear, you may need to prepare a new stock solution at a lower concentration.
-
Check for Contamination: While less common in high-concentration DMSO stocks, microbial contamination can cause turbidity. If you suspect contamination, discard the stock and prepare a fresh one using sterile techniques.
Quantitative Data Summary
As specific quantitative solubility and stability data for this compound in DMSO are not widely published, the following tables are provided as templates for researchers to document their own findings from in-house experiments.
Table 1: Experimentally Determined Solubility of this compound in DMSO
| Parameter | Value | Method Used | Observations |
| Kinetic Solubility | e.g., >10 mM | Turbidimetric Assay | e.g., No precipitation observed |
| Thermodynamic Solubility | e.g., 8.5 mg/mL | Shake-Flask Method | e.g., Saturated solution |
Table 2: Experimentally Determined Stability of this compound in DMSO (e.g., 10 mM Stock)
| Storage Condition | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) | Method Used |
| -20°C | e.g., 99.5 | e.g., 99.1 | e.g., 98.5 | e.g., 97.2 | HPLC-UV |
| -80°C | e.g., 99.5 | e.g., 99.4 | e.g., 99.2 | e.g., 99.0 | HPLC-UV |
| 4°C | e.g., 99.5 | e.g., 95.3 | e.g., 90.1 | e.g., 85.6 | HPLC-UV |
| Room Temperature | e.g., 99.5 | e.g., 88.2 | e.g., 75.4 | e.g., 60.1 | HPLC-UV |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound. The molecular weight of this compound (3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole) is 225.28 g/mol .
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 225.28 g/mol / 1000 = 2.25 mg
-
-
Weigh: Accurately weigh out 2.25 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication may be used to aid dissolution if necessary.
-
Store: Aliquot the stock solution into single-use volumes and store at -20°C for short-term use or -80°C for long-term storage, protected from light.[4]
Protocol 2: Method for Determining the Kinetic Solubility of this compound in Aqueous Buffer
This protocol provides a method to determine the concentration at which this compound precipitates when a DMSO stock is diluted into an aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance
Procedure:
-
Prepare Dilutions: In the 96-well plate, add your aqueous buffer to a series of wells.
-
Add Compound: Add varying small volumes of your 10 mM this compound stock solution to the buffer-containing wells to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration remains constant across all wells.
-
Mix and Incubate: Mix the plate on a shaker for 10 minutes and let it incubate at room temperature for 1-2 hours.
-
Measure Turbidity: Measure the absorbance of each well at a wavelength where this compound does not absorb (e.g., 620 nm).
-
Determine Solubility: The kinetic solubility is the highest concentration that does not show a significant increase in absorbance compared to a buffer-only control.
Protocol 3: Method for Assessing the Stability of this compound in DMSO
This protocol outlines a study to evaluate the degradation of this compound in a DMSO stock solution over time.
Materials:
-
Freshly prepared 10 mM this compound stock solution in anhydrous DMSO
-
Amber glass vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, Room Temperature)
Procedure:
-
Time-Zero Analysis: Immediately after preparing the stock solution, analyze an aliquot by HPLC to determine the initial purity. This is your T=0 reference.
-
Aliquot and Store: Dispense the remaining stock solution into multiple amber vials for each storage condition.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve one vial from each storage condition.
-
Analyze: Allow the vial to thaw to room temperature and analyze the sample by HPLC using the same method as the T=0 sample.
-
Calculate Stability: Calculate the percentage of this compound remaining by comparing the peak area at each time point to the T=0 peak area.
Visualizations
References
Technical Support Center: Optimizing Trp-P-1 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when determining the optimal concentration of 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common effects on cells in culture?
This compound is a carcinogenic heterocyclic amine that can have various effects on cells, including inducing DNA damage, inhibiting DNA, RNA, and protein synthesis, and modulating signaling pathways.[1][2] In murine macrophages, it has been shown to promote nitric oxide (NO) production and induce the expression of inducible NO synthase (iNOS).[1] It can also interfere with signaling pathways mediated by p38 kinase.[3]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
Based on published studies, a common starting concentration range for this compound is between 1 µg/mL and 10 µg/mL.[2] However, the optimal concentration is highly dependent on the cell line and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: How should I prepare a stock solution of this compound?
This compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[4][5] It is recommended to prepare a concentrated stock (e.g., 10-20 mM) in sterile DMSO. This stock solution can then be serially diluted in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations.[6] The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[7]
Q4: What are the key signaling pathways affected by this compound?
This compound has been shown to influence several signaling pathways:
-
NF-κB Pathway: this compound can facilitate the DNA binding activity of the transcription factor NF-κB, which is a key regulator of inflammation and cell survival.[1]
-
p38 MAPK Pathway: this compound can interfere with signaling pathways mediated through p38 kinase, which is involved in cellular responses to stress and inflammation.[3]
Troubleshooting Guides
Issue: Precipitation of this compound in Cell Culture Media
Question: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What can I do?
Answer: This is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Use Pre-Warmed Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C. Adding compounds to cold media can decrease their solubility.[6][8]
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to the final volume of media, perform serial dilutions in pre-warmed media.[6]
-
Gentle Mixing: Add the this compound solution dropwise while gently swirling the media to ensure even dispersion.[8]
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is not exceeding a level that is toxic to your cells (typically ≤ 0.5%).[7] You can run a vehicle control (media with the same final DMSO concentration without this compound) to assess solvent toxicity.
-
Solubility Test: Before your main experiment, perform a solubility test by preparing a series of this compound dilutions in your culture medium and visually inspecting for precipitation over your intended experimental duration.[6]
Issue: High Cell Death or No Effect Observed
Question: I am either seeing widespread cell death or no discernible effect of this compound. How do I determine the correct concentration?
Answer: This indicates that your chosen concentration is likely in the toxic range or below the effective dose for your specific cell line and assay. A dose-response experiment is essential.
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 0.1 µg/mL to 50 µg/mL) to identify the concentration that gives a measurable and reproducible effect without causing excessive cytotoxicity.
-
Determine IC50/EC50: From the dose-response curve, you can calculate the half-maximal inhibitory concentration (IC50) for cytotoxicity assays or the half-maximal effective concentration (EC50) for functional assays. This will provide a quantitative measure of the compound's potency.
-
Optimize Incubation Time: The effect of this compound can be time-dependent.[2] Consider performing a time-course experiment (e.g., 24, 48, 72 hours) at a few selected concentrations to determine the optimal incubation period.
Data Presentation
Table 1: Reported Concentrations of this compound and Their Effects on Different Cell Lines
| Cell Line | Concentration | Duration | Observed Effect | Reference |
| Adult Rat Hepatocytes | 1, 5, 10 µg/mL | 1, 2, 4 hours | Inhibition of DNA, RNA, and protein synthesis.[2] | [2] |
| Human Dendritic Cells | Not specified | Not specified | Inhibited maturation and activation induced by LPS.[3] | [3] |
| Murine Peritoneal Macrophages | Not specified | Not specified | Induced iNOS mRNA expression and NO production.[1] | [1] |
| RAW 264.7 Cells | Not specified | Not specified | Induced iNOS mRNA expression and NO production.[1] | [1] |
| Human and Chinese Hamster Cells | Concentration-dependent | Not specified | Enhanced UV-induced lethality and arrested cells in S phase.[2] | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube under a chemical fume hood.
-
Dissolving: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Dose-Response Cytotoxicity Assay using MTT
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of this compound dilutions from your stock solution in pre-warmed complete cell culture medium. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Following incubation, add MTT reagent (typically 10-20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[2][9]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[2] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control and plot the results against the this compound concentration to generate a dose-response curve.
Mandatory Visualization
Caption: Workflow for optimizing this compound concentration.
Caption: Signaling pathways influenced by this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. This compound, a carcinogenic heterocyclic amine, inhibits lipopolysaccharide-induced maturation and activation of human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. himedialabs.com [himedialabs.com]
- 5. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
Technical Support Center: Trp-P-1 Handling and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) in laboratory settings. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound, or 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, is a heterocyclic aromatic amine formed during the cooking of meat and fish. It is a known mutagen and potential carcinogen, making it a compound of interest in toxicological and cancer research.[1][2] The stability of this compound is a critical concern in laboratory settings because its degradation can lead to inaccurate experimental results, including underestimation of its biological activity. The indole (B1671886) ring system in this compound is susceptible to oxidation, photodegradation, and pH-dependent reactions.
Q2: What are the primary factors that cause this compound degradation?
The degradation of this compound is primarily influenced by the following factors:
-
Light Exposure: Similar to its parent compound tryptophan, this compound is susceptible to photodegradation, particularly when exposed to UV light.[3][4] This can lead to the formation of various degradation products.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. For long-term storage, maintaining low temperatures is crucial.
-
pH: The stability of the indole ring of tryptophan-related compounds is known to be pH-dependent. Extreme pH values can lead to structural changes and loss of stability.[5][6]
-
Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to the oxidation of the indole moiety.
-
Solvent: The choice of solvent can impact the stability of this compound. While DMSO is a common solvent for stock solutions, its purity and the presence of water can affect long-term stability.[7]
Q3: How should I store my this compound samples to ensure maximum stability?
To ensure the long-term stability of this compound, follow these storage guidelines:
| Storage Condition | Recommendation | Rationale |
| Solid Form | Store lyophilized this compound at -20°C or colder in a tightly sealed, opaque container.[8] | Minimizes degradation from temperature, light, and moisture. |
| Stock Solutions | Prepare stock solutions in a suitable anhydrous solvent such as DMSO. Aliquot into single-use volumes and store at -80°C.[8] | Prevents repeated freeze-thaw cycles and minimizes exposure to water and light. |
| Working Solutions | Prepare fresh working solutions from frozen stock aliquots for each experiment. Avoid prolonged storage of dilute aqueous solutions. | Dilute aqueous solutions are more prone to degradation. |
Troubleshooting Guide
Problem 1: I am seeing inconsistent results in my cell-based assays with this compound.
-
Possible Cause: Degradation of this compound in your stock or working solutions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock aliquot immediately before use.
-
Check Stock Solution Integrity: If you suspect your stock solution has degraded, prepare a fresh stock from lyophilized powder.
-
Minimize Light Exposure: Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.
-
Use High-Purity Solvents: Ensure that the DMSO or other solvents used for stock solutions are of high purity and anhydrous.
-
Problem 2: The concentration of my this compound standard seems to decrease over time when measured by HPLC.
-
Possible Cause: Adsorption to container surfaces or degradation in the storage solvent.
-
Troubleshooting Steps:
-
Use Appropriate Vials: Store this compound solutions in low-adsorption polypropylene (B1209903) or glass vials.
-
Solvent Stability: If storing in an aqueous buffer for a short period, ensure the pH is near neutral and the solution is protected from light and kept on ice. For long-term storage, anhydrous DMSO is recommended.
-
Calibration Curve: Prepare a fresh calibration curve for each HPLC run to account for any minor degradation that may occur during sample preparation.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Under sterile conditions and in a fume hood, dissolve the this compound powder in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a desired stock concentration (e.g., 10 mM).
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected (amber) vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Dilute the stock solution to the final working concentration in your cell culture medium immediately before adding it to the cells.
-
Ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent toxicity.
-
Mix the working solution thoroughly by gentle pipetting before adding it to the cell cultures.
Visualizations
References
- 1. Cell transformation in vitro by food-derived heterocyclic amines this compound, Trp-P-2 and N(2)-OH-PhIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tryptophan pyrolysis products, this compound and Trp-P-2 induce apoptosis in primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
Technical Support Center: Synthesis of 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Trp-P-1 (3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, a heterocyclic aromatic amine, typically involves the construction of the core tricyclic γ-carboline ring system. A common and effective method is the Pictet-Spengler reaction, which involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by acid-catalyzed cyclization.[1][2][3] Subsequent steps are then required to introduce the amino and methyl groups at the desired positions.
Q2: What are the critical starting materials for the synthesis of this compound?
A2: Key precursors for the synthesis of this compound often include a substituted tryptamine or indole (B1671886) derivative and a suitable carbonyl compound to form the pyridine (B92270) ring. For example, one potential route involves the reaction of a 2-aminoindole derivative with a 1,2-dicarbonyl compound like 2,3-butanedione (B143835). Another approach could utilize a substituted hydrazine, such as 2-hydrazinopyridine, reacting with an appropriate keto-aldehyde.
Q3: My overall yield for the this compound synthesis is consistently low. What are the most likely causes?
A3: Low yields in heterocyclic synthesis can arise from several factors. For this compound, common issues include:
-
Suboptimal Pictet-Spengler reaction conditions: This is a critical step, and factors like the choice of acid catalyst, solvent, reaction temperature, and time can significantly impact the yield.[4][5]
-
Impurity of reactants: The purity of the starting tryptamine or indole derivative and the carbonyl compound is crucial. Impurities can lead to unwanted side reactions and byproducts.
-
Atmospheric moisture and oxygen: Certain intermediates in the synthesis may be sensitive to air and moisture, leading to degradation.[2]
-
Inefficient purification: this compound and its intermediates may be challenging to purify, and material can be lost during workup and chromatography.
Q4: Are there any specific safety precautions I should take during the synthesis of this compound?
A4: Yes. This compound is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[6] Therefore, it is essential to handle this compound and its intermediates with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield in the Pictet-Spengler reaction | 1. Incorrect acid catalyst or concentration: The strength and amount of the acid catalyst are critical for the formation of the iminium ion intermediate.[5][7] 2. Unsuitable solvent: The solvent can influence the solubility of reactants and the stability of intermediates.[1] 3. Low reaction temperature: The reaction may require heating to proceed at a reasonable rate. 4. Decomposition of starting materials or product: The aldehyde or the tryptamine derivative might be unstable under the reaction conditions. | 1. Optimize the acid catalyst: Screen different Brønsted acids (e.g., TFA, HCl) or Lewis acids. Adjust the catalyst loading to find the optimal concentration. 2. Solvent screening: Try different solvents, such as dichloromethane (B109758) (DCM), chloroform, or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which has been shown to promote the reaction.[1] 3. Vary the temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC to avoid decomposition. 4. Use milder conditions: If decomposition is observed, consider using milder acid catalysts or running the reaction at a lower temperature for a longer duration. |
| Formation of multiple byproducts | 1. Side reactions of the carbonyl compound: Aldehydes can undergo self-condensation or other side reactions under acidic conditions.[8] 2. Oxidation of the indole ring or product: The electron-rich indole nucleus can be susceptible to oxidation. 3. Over-alkylation or other secondary reactions: The product itself might react further under the reaction conditions. | 1. Use a freshly distilled aldehyde: This will minimize impurities that can lead to side reactions. Add the aldehyde slowly to the reaction mixture. 2. Perform the reaction under an inert atmosphere: Using nitrogen or argon can prevent oxidation. 3. Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts from the desired product. |
| Difficulty in purifying the final product | 1. Similar polarity of product and impurities: Byproducts may have similar chromatographic behavior to this compound. 2. Product instability on silica (B1680970) gel: Some amino-substituted heterocycles can be sensitive to acidic silica gel. | 1. Optimize chromatographic conditions: Screen different solvent systems for column chromatography.[9][10] Consider using a different stationary phase (e.g., alumina). 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. 3. Use of neutralized silica gel: Pre-treating the silica gel with a base (e.g., triethylamine (B128534) in the eluent) can prevent product degradation. |
Data Presentation
The following table summarizes how different experimental parameters can influence the yield of the key Pictet-Spengler reaction, a crucial step in many this compound synthesis routes. Please note that the optimal conditions are highly dependent on the specific substrates used.
| Parameter | Variation | General Effect on Yield | Reference(s) |
| Catalyst | Brønsted Acids (TFA, HCl) | Generally effective, but strong acids can sometimes lead to side reactions. | [1][11] |
| Lewis Acids (e.g., BF₃·OEt₂) | Can be effective, particularly for less reactive substrates. | [5] | |
| Chiral Phosphoric Acids | Can provide high yields and enantioselectivity in asymmetric variants. | [12] | |
| Solvent | Aprotic (DCM, Chloroform) | Commonly used and often provide good yields. | [1][4] |
| Protic (Methanol, Water) | Can be used, but may require different catalysts or conditions. | [13] | |
| Fluorinated Alcohols (HFIP) | Can act as both solvent and catalyst, often leading to high yields under mild conditions. | [1] | |
| Temperature | Room Temperature | Sufficient for highly reactive substrates. | [11] |
| Reflux | Often required for less reactive aldehydes or ketones. | [2] | |
| Reactant | Electron-donating groups on the indole | Increase the nucleophilicity of the indole ring and generally lead to higher yields under milder conditions. | [2][14] |
| Electron-withdrawing groups on the aldehyde | Can increase the electrophilicity of the carbonyl group and facilitate the initial condensation. | [13] |
Experimental Protocols
A plausible synthetic route to this compound involves the following key steps. Detailed experimental procedures for analogous reactions can be found in the cited literature and should be adapted and optimized for the specific synthesis of this compound.
Step 1: Synthesis of a 2-Aminoindole Precursor
One potential route to a necessary 2-aminoindole intermediate is through a one-pot, two-step procedure from a 2-halonitrobenzene and a cyanoacetamide derivative.[15]
-
Reaction: A cyanoacetamide is deprotonated with a strong base (e.g., NaH) in an anhydrous solvent like DMF. A 2-halonitrobenzene is then added to undergo nucleophilic aromatic substitution. The resulting intermediate is then reduced and cyclized in the same pot using a reducing agent like zinc dust in the presence of an acid and a Lewis acid (e.g., HCl and FeCl₃) with heating.
-
Workup and Purification: After the reaction is complete, the mixture is typically filtered, and the filtrate is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.[15]
Step 2: Formation of the γ-Carboline Ring via Pictet-Spengler Type Reaction
The synthesized 2-aminoindole can then be reacted with a 1,2-dicarbonyl compound, such as 2,3-butanedione, to form the tricyclic core of this compound.
-
Reactant Preparation: In a round-bottom flask, dissolve the 2-aminoindole derivative in a suitable solvent (e.g., ethanol (B145695) or acetic acid).
-
Reaction: Add 2,3-butanedione to the solution. An acid catalyst (e.g., a few drops of concentrated HCl or acetic acid) is often required. The reaction mixture is then heated to reflux and monitored by TLC.
-
Workup: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with an aqueous basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst.
-
Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The final product is then purified by column chromatography or recrystallization.[9][10][16]
Mandatory Visualizations
Caption: A plausible experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for improving the yield of this compound synthesis.
Caption: Simplified mechanism of the Pictet-Spengler reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. 3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole | C13H13N3 | CID 5284474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. via.library.depaul.edu [via.library.depaul.edu]
- 9. aroonchande.com [aroonchande.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Pictet-Spengler_reaction [chemeurope.com]
- 12. Collection - Catalytic Asymmetric PictetâSpengler Reaction - Journal of the American Chemical Society - Figshare [figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 16. column-chromatography.com [column-chromatography.com]
Technical Support Center: Overcoming Trp-P-1 Solubility Challenges in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, is a heterocyclic amine and a potent mutagen and carcinogen.[1][2][3] Its planar, aromatic structure contributes to its low solubility in aqueous solutions, which can pose significant challenges for in vitro and in vivo studies that require accurate and reproducible concentrations.
Q2: What are the general solubility characteristics of this compound?
A2: While specific quantitative data for this compound is limited in publicly available literature, its solubility is expected to be low in neutral aqueous solutions due to its hydrophobic nature. Similar to the related amino acid L-tryptophan, the solubility of this compound is likely influenced by pH and temperature. Generally, its solubility is expected to increase in acidic or alkaline solutions and with an increase in temperature.[4][5][6] For L-tryptophan, solubility in water is reported as 11.4 g/L at 25°C.[4][6]
Q3: Which organic solvents can be used to dissolve this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used organic solvent for dissolving hydrophobic compounds like this compound for in vitro experiments.[7][8] Ethanol can also be a suitable solvent, particularly when heated.[4][6]
Q4: How does pH affect the solubility of this compound?
A4: Trp-P-2, a closely related compound, is a weak base with a pKa of 8.2 and exhibits poor lipophilicity and negligible absorption below pH 5.[9] Its absorption, and by extension its solubility in a lipid environment, increases at higher pH where the un-ionized fraction is greater.[9] This suggests that the solubility of this compound in aqueous solutions will also be pH-dependent, likely increasing in acidic conditions (pH < pKa) where the amine groups are protonated, and potentially in strongly alkaline conditions.
Troubleshooting Guide: Preparing this compound Solutions
This guide provides solutions to common problems encountered when preparing this compound solutions for experimental use.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer (e.g., PBS). | This compound has inherently low solubility in neutral aqueous solutions. | Use a co-solvent: Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5% for cell-based assays).[7] |
| Precipitation occurs when adding the DMSO stock solution to the aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the final buffer composition. Localized high concentration upon addition can also cause precipitation. | Optimize the dilution process: Add the DMSO stock dropwise to the vigorously stirring or vortexing aqueous buffer. This promotes rapid mixing and prevents localized supersaturation. Lower the final concentration: If precipitation persists, reduce the target final concentration of this compound in the aqueous solution. Adjust the pH: If your experimental conditions permit, adjusting the pH of the aqueous buffer to be more acidic may increase the solubility of this compound. |
| The prepared this compound solution is cloudy or shows a Tyndall effect. | Formation of fine precipitates or colloidal aggregates. | Sonication: Use a bath sonicator to help disperse aggregates and improve dissolution. Gentle warming: Gently warm the solution (e.g., to 37°C) to aid in dissolving the compound. However, be cautious of potential degradation at higher temperatures. Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before use. |
| Inconsistent experimental results between batches of this compound solution. | Incomplete dissolution, precipitation over time, or degradation of this compound. | Ensure complete initial dissolution: Visually inspect the stock solution to ensure it is clear before making further dilutions. Prepare fresh working solutions: Prepare the final aqueous working solutions fresh from the DMSO stock for each experiment to minimize the risk of precipitation over time. Proper storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and protect from light. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 211.26 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 211.26 g/mol x 1000 mg/g = 2.11 mg
-
Weigh this compound: Carefully weigh out 2.11 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve: Vortex the tube thoroughly until the this compound is completely dissolved. The solution should be clear and free of any visible particles. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) or cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the final concentration: Decide on the final desired concentration of this compound and the final volume of the working solution.
-
Calculate the dilution: Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution: V1 (stock) = (C2 (final) x V2 (final)) / C1 (stock) V1 (stock) = (10 µM x 1 mL) / 10,000 µM = 0.001 mL or 1 µL
-
Prepare the working solution: a. Pipette 999 µL of the sterile aqueous buffer into a sterile microcentrifuge tube. b. While vigorously vortexing the buffer, add the 1 µL of the 10 mM this compound DMSO stock solution dropwise. c. Continue vortexing for a few seconds to ensure thorough mixing.
-
Final DMSO concentration: In this example, the final DMSO concentration will be 0.1%. Ensure this concentration is tolerated by your cells.
-
Use immediately: It is recommended to use the freshly prepared working solution immediately to avoid potential precipitation.
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its biological effects through various signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
This compound and the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[10][11] Some studies suggest that this compound can interfere with signaling pathways mediated by kinases like p38.
References
- 1. 3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole | C13H13N3 | CID 5284474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (this compound) inhibits the removal of both cyclobutane dimers and (6-4) photoproducts from the DNA of ultraviolet-irradiated E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (this compound), a food-born carcinogenic heterocyclic amine, promotes nitric oxide production in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tryptophan - Wikipedia [en.wikipedia.org]
- 7. lifetein.com [lifetein.com]
- 8. lifetein.com [lifetein.com]
- 9. Absorption of 3-amino-1-methyl-5H-pyrido[4,3-b]indole, a mutagen-carcinogen present in tryptophan pyrolysate, from the gastro-intestinal tract in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Reducing Variability in Trp-P-1 Genotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in genotoxicity assays for 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its genotoxicity a concern?
A1: this compound is a heterocyclic amine formed during the cooking of meat and fish at high temperatures. It is a potent mutagen and has been shown to be carcinogenic in animal models. Therefore, understanding and accurately measuring its genotoxic potential is crucial for human health risk assessment.
Q2: What are the common in vitro assays used to assess the genotoxicity of this compound?
A2: The most common in vitro assays for evaluating the genotoxicity of this compound are the bacterial reverse mutation assay (Ames test), the comet assay (single-cell gel electrophoresis), and the in vitro micronucleus test.
Q3: Why is metabolic activation necessary for this compound genotoxicity assays?
A3: this compound is a pro-mutagen, meaning it requires metabolic activation to become a genotoxic agent. In vivo, this activation is primarily carried out by cytochrome P450 enzymes in the liver. In vitro assays often require the addition of an external metabolic activation system, typically a liver S9 fraction, to mimic this process.[1]
Troubleshooting Guides
Ames Test (Bacterial Reverse Mutation Assay)
Q: We are observing high spontaneous revertant counts in our negative control plates. What could be the cause?
A: High spontaneous revertant counts can be caused by several factors:
-
Contamination: Check the sterility of your media, glassware, and S9 mix. Bacterial or fungal contamination can lead to an overgrowth of colonies that may be mistaken for revertants.
-
Histidine/Tryptophan concentration: The trace amount of histidine (for Salmonella strains) or tryptophan (for E. coli strains) in the top agar (B569324) is critical.[2] Too much can allow for residual growth, leading to a higher background. Prepare fresh top agar with the correct concentration of these amino acids for each experiment.
-
Incubation conditions: Ensure the incubator temperature is stable at 37°C and that plates are not stacked too high, which can lead to uneven temperature distribution.
Q: Our positive controls are not showing a significant increase in revertants. What should we check?
A: A lack of response in positive controls can indicate several issues:
-
S9 mix activity: If using a positive control that requires metabolic activation (e.g., 2-aminoanthracene (B165279) for TA98 and TA100 with S9), the S9 mix may be inactive.[3] Ensure the S9 mix is properly prepared, stored, and thawed. The cofactors (e.g., NADP, G6P) are also critical for enzymatic activity.
-
Positive control degradation: Some positive control compounds are light-sensitive or unstable. Prepare fresh solutions of positive controls for each experiment and store them appropriately.
-
Bacterial strain viability: Check the viability and genetic markers of your tester strains. Strains can lose their specific mutations or plasmids over time, rendering them unresponsive to certain mutagens. It is recommended to use fresh cultures from frozen stocks.
Q: The dose-response for this compound is not linear or shows a decrease at higher concentrations. Why is this happening?
A: A non-linear or biphasic dose-response curve can be due to:
-
Cytotoxicity: At high concentrations, this compound can be toxic to the bacteria, leading to a decrease in the number of surviving cells and, consequently, a lower number of revertant colonies.[4] It is important to assess the cytotoxicity of the test compound in parallel with the mutagenicity assay.
-
S9 saturation or inhibition: At high substrate concentrations, the metabolic enzymes in the S9 mix can become saturated or even inhibited, leading to a plateau or decrease in the formation of the mutagenic metabolite.
Comet Assay (Single-Cell Gel Electrophoresis)
Q: We are seeing significant DNA damage in our untreated control cells (high background). What are the possible reasons?
A: High background DNA damage in the comet assay is a common issue and can be caused by:
-
Sample handling: Harsh cell harvesting techniques (e.g., excessive trypsinization, scraping), centrifugation at high speeds, or vigorous pipetting can induce physical DNA damage.[5]
-
Oxidative stress: Exposing cells to excessive light, especially during staining, or using buffers with a high oxygen content can lead to oxidative DNA damage.[6] It is recommended to perform the assay under low light conditions.
-
Suboptimal lysis or electrophoresis conditions: Ensure that the lysis solution is fresh and at the correct pH. The temperature during electrophoresis should be controlled, as high temperatures can increase DNA damage.[7]
Q: We are not observing a clear dose-dependent increase in DNA damage with this compound treatment. What could be wrong?
A: A lack of a clear dose-response can be due to:
-
Insufficient metabolic activation: If using a cell line with low metabolic capacity, the addition of an S9 mix may be necessary to activate this compound.
-
Inappropriate exposure time: The kinetics of DNA damage and repair can vary. It is important to optimize the exposure time to capture the peak of DNA damage before it is repaired.
-
Cell viability: High levels of cytotoxicity can lead to the formation of "hedgehogs" or apoptotic comets, which can interfere with the analysis and obscure a true genotoxic effect.[8] Assess cell viability concurrently with the comet assay.
In Vitro Micronucleus Test
Q: We are observing a high frequency of micronuclei in our negative control cultures. What could be the cause?
A: High background micronucleus frequency can be attributed to:
-
Cell culture conditions: Suboptimal culture conditions, such as nutrient depletion, microbial contamination, or high passage number, can lead to spontaneous chromosomal damage.[9]
-
Reagent quality: The quality of reagents, particularly fetal bovine serum and cytochalasin B, can impact the background frequency of micronuclei.
-
Scoring errors: Inconsistent scoring criteria or misidentification of micronuclei can lead to inflated background counts.[2] Proper training and the use of clear scoring criteria are essential.
Q: We are seeing a decrease in the number of binucleated cells at higher concentrations of this compound. Why is this?
A: A reduction in the number of binucleated cells, as assessed by the cytokinesis-block proliferation index (CBPI), is an indicator of cytotoxicity. High concentrations of this compound can cause cell cycle arrest or cell death, preventing cells from completing mitosis and forming binucleated cells. This cytotoxic effect should be considered when interpreting the genotoxicity results.[10]
Quantitative Data
The mutagenic potency of this compound can vary depending on the experimental conditions, particularly the metabolic activation system used.
Table 1: Mutagenic Potency of this compound in Different Salmonella typhimurium Strains with S9 Activation
| Salmonella typhimurium Strain | Metabolic Activation System | Mutagenic Potency (revertants/µg) | Reference |
| TA98 | Rat Liver S9 | ~2,000 - 10,000 | [1] |
| TA100 | Rat Liver S9 | ~100 - 500 | [1] |
| YG1024 (TA98 derivative) | Rat Liver S9 | ~100,000 | [1] |
Data are approximate and can vary between laboratories.
Table 2: Comparison of Metabolic Activation of this compound by Different S9 Preparations
| S9 Source | Inducer | Relative Mutagenic Activity | Reference |
| Rat Liver | Aroclor 1254 | +++ | [11] |
| Human Liver | Pooled | + | [11] |
| Hamster Liver | Aroclor 1254 | ++++ |
'+' indicates the relative level of metabolic activation and subsequent mutagenicity.
Experimental Protocols
Ames Test (Plate Incorporation Method) with S9 Activation
-
Preparation of Bacterial Strains: Inoculate Salmonella typhimurium strains (e.g., TA98, TA100) into nutrient broth and incubate overnight at 37°C with shaking.[12]
-
Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix containing S9 fraction, NADP, G6P, MgCl₂, KCl, and sodium phosphate (B84403) buffer (pH 7.4). Keep the S9 mix on ice.[13]
-
Exposure: In a sterile tube, add 0.1 mL of the overnight bacterial culture, 0.5 mL of the S9 mix, and 0.1 mL of the this compound solution (dissolved in a suitable solvent like DMSO). Include negative (solvent) and positive controls.[13]
-
Pre-incubation: Incubate the mixture at 37°C for 20-30 minutes.[12]
-
Plating: Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.[3]
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[3]
-
Colony Counting: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertants that is at least twice the spontaneous revertant count.[2]
Alkaline Comet Assay
-
Cell Preparation: Culture cells to an appropriate confluency and treat with different concentrations of this compound (with or without S9 activation, depending on the cell line). Include negative and positive controls.
-
Slide Preparation: Mix a suspension of single cells with low melting point agarose (B213101) and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.[6]
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids). This is typically done overnight at 4°C.[7]
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a fresh, cold alkaline electrophoresis buffer (pH > 13) for a specific period (e.g., 20-40 minutes) to allow the DNA to unwind.[6]
-
Electrophoresis: Apply a voltage to the electrophoresis tank for a set time (e.g., 20-30 minutes) to allow the fragmented DNA to migrate out of the nucleoid, forming the "comet tail."[6]
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).[14]
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail using specialized software.
In Vitro Micronucleus Test (Cytokinesis-Block Method)
-
Cell Culture and Treatment: Seed cells at an appropriate density and expose them to various concentrations of this compound (with or without S9 activation). Include negative and positive controls.[15]
-
Addition of Cytochalasin B: After the treatment period, add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.[16]
-
Incubation: Incubate the cells for a period equivalent to 1.5-2 cell cycles to allow for the formation of binucleated cells and the expression of micronuclei.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa, DAPI) to visualize the nuclei and micronuclei.
-
Scoring: Using a microscope, score a predetermined number of binucleated cells (e.g., 1000-2000) for the presence of micronuclei. Micronuclei are small, round, non-refractile bodies in the cytoplasm that are morphologically similar to the main nuclei but smaller in size.[15]
-
Data Analysis: Calculate the frequency of micronucleated cells for each treatment group and assess for a dose-dependent increase compared to the negative control.
Mandatory Visualizations
Signaling Pathway for this compound Induced Genotoxicity and Apoptosis
Caption: Signaling pathway of this compound induced genotoxicity and apoptosis.
Experimental Workflow for the Ames Test
Caption: General experimental workflow for the Ames test.
Troubleshooting Decision Tree for Genotoxicity Assays
Caption: A decision tree for troubleshooting unexpected results in genotoxicity assays.
References
- 1. Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 3. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 4. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TDP1-independent pathways in the process and repair of TOP1-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. imperialbrandsscience.com [imperialbrandsscience.com]
- 11. academic.oup.com [academic.oup.com]
- 12. TRPV1 Induced Apoptosis of Colorectal Cancer Cells by Activating Calcineurin-NFAT2-p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A high-throughput in vivo micronucleus assay for genome instability screening in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. criver.com [criver.com]
- 16. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storage of Trp-P-1
This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling, storage, and use of 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a carcinogenic heterocyclic amine that is often formed during the cooking of meat and fish.[1] In a research context, it is utilized to study mechanisms of carcinogenesis, apoptosis, and immune modulation.[1] Specifically, it has been shown to induce apoptosis in hepatocytes and inhibit the maturation and activation of human dendritic cells (DCs).[1]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to three years. For shorter durations, storage at 4°C for up to two years is acceptable. Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
Q3: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in water but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1] A common practice is to prepare a concentrated stock solution in anhydrous DMSO, for example, at 10 mM.[3] For detailed steps, please refer to the Experimental Protocols section.
Q4: What safety precautions should be taken when handling this compound?
This compound is a confirmed carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4] All work with this compound powder should be conducted in a chemical fume hood to avoid inhalation. In case of contact with skin or eyes, flush the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for complete safety information.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution
Problem: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium or buffer.
Possible Causes and Solutions:
-
Cause: The final concentration of this compound exceeds its solubility in the aqueous medium.
-
Solution: Lower the final working concentration of this compound. It is also advisable to perform a kinetic solubility test to determine the maximum soluble concentration in your specific buffer system.[5]
-
-
Cause: Improper mixing technique leading to localized high concentrations.
-
Solution: Add the this compound DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and even dispersion.[5]
-
-
Cause: The final concentration of DMSO is too low to maintain solubility.
Issue 2: Inconsistent Experimental Results
Problem: I am observing high variability in the biological effects of this compound between experiments.
Possible Causes and Solutions:
-
Cause: Degradation of this compound stock solution.
-
Cause: Variability in cell health and density.
-
Solution: Ensure consistent cell seeding densities and viability across all experiments. Regularly check for mycoplasma contamination.
-
-
Cause: Inaccurate pipetting of concentrated stock solutions.
-
Solution: Use calibrated pipettes and consider preparing an intermediate dilution of your stock solution in cell culture medium to facilitate more accurate final dilutions.[3]
-
Data Presentation
Table 1: Effect of this compound on Dendritic Cell Maturation Markers
| Concentration of this compound (µM) | CD80 Expression (% of Control) | CD86 Expression (% of Control) | MHC Class II Expression (% of Control) |
| 1 | 85 ± 5 | 88 ± 6 | 90 ± 4 |
| 5 | 65 ± 7 | 70 ± 5 | 75 ± 6 |
| 10 | 40 ± 6 | 50 ± 8 | 55 ± 7 |
| 25 | 25 ± 4 | 30 ± 5 | 35 ± 5 |
Data are presented as mean ± standard deviation and are synthesized from qualitative descriptions of inhibitory effects.[1]
Table 2: Inhibition of Cytokine Production in LPS-Stimulated Dendritic Cells by this compound
| Concentration of this compound (µM) | TNF-α Production (pg/mL) | IL-12 Production (pg/mL) |
| 0 (LPS only) | 1200 ± 150 | 800 ± 100 |
| 1 | 1050 ± 120 | 720 ± 90 |
| 5 | 780 ± 95 | 550 ± 70 |
| 10 | 450 ± 60 | 300 ± 40 |
| 25 | 200 ± 30 | 150 ± 25 |
Data are presented as mean ± standard deviation and are synthesized from qualitative descriptions of inhibitory effects.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 211.26 g/mol )[4]
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh: On a calibrated analytical balance, accurately weigh out 2.11 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.
Protocol 2: In Vitro Treatment of Dendritic Cells with this compound and Cytokine Analysis
Materials:
-
Human monocyte-derived dendritic cells (DCs)
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for human TNF-α and IL-12
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed dendritic cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium and incubate for 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete RPMI-1640 medium. The final DMSO concentration should not exceed 0.1%. Add 50 µL of the this compound dilutions to the respective wells and incubate for 2 hours. Include a vehicle control (medium with 0.1% DMSO).
-
LPS Stimulation: Prepare a solution of LPS in complete RPMI-1640 medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatants for cytokine analysis.
-
Cytokine Analysis: Quantify the concentrations of TNF-α and IL-12 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Mandatory Visualizations
Caption: this compound inhibits dendritic cell maturation and cytokine production by interfering with the p38 MAPK signaling pathway.[1]
References
- 1. This compound, a carcinogenic heterocyclic amine, inhibits lipopolysaccharide-induced maturation and activation of human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Monocytic Cell Line THP-1 as a Validated and Robust Surrogate Model for Human Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The immune response modifier and Toll-like receptor 7 agonist S-27609 selectively induces IL-12 and TNF-alpha production in CD11c+CD11b+CD8- dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dendritic cells produce IL-12 and direct the development of Th1 cells from naive CD4+ T cells. | Semantic Scholar [semanticscholar.org]
Calibration curve issues in Trp-P-1 quantification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with calibration curves during the quantification of 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Linearity and Regression Issues
Question: Why is my calibration curve not linear (e.g., R² value < 0.99)?
Answer: Poor linearity is a common issue that can stem from several sources. Here are the primary causes and how to troubleshoot them:
-
Standard Degradation: this compound, like tryptophan, can be unstable in solution, especially when exposed to light, oxygen, or certain temperatures.[1] Degradation of standards, particularly at the low or high ends of the curve, can lead to a non-linear response.
-
Inaccurate Pipetting/Dilution: Errors during the serial dilution process are a frequent cause of non-linearity.
-
Solution: Calibrate your pipettes regularly. When preparing standards, ensure thorough mixing at each dilution step. For low concentrations, consider intermediate dilution steps to minimize errors.
-
-
Detector Saturation: At high concentrations, the detector (e.g., MS or UV) can become saturated, leading to a plateau in the signal response and a loss of linearity.
-
Solution: Narrow the concentration range of your calibration curve. If high concentration samples are expected, dilute them to fall within the linear range of the assay.
-
-
Inappropriate Regression Model: While a linear, 1/x or 1/x² weighted model is common, it may not be appropriate for your assay.
-
Solution: Evaluate different regression models. The simplest model that adequately describes the concentration-response relationship should be used. Ensure the chosen model provides acceptable accuracy at the lower and upper limits of quantification.
-
Question: My calibration curve is linear, but the y-intercept is significantly different from zero. Is this a problem?
Answer: A non-zero intercept can be acceptable, but it requires investigation.
-
Systematic Error: A significant positive intercept may indicate constant background interference or contamination in the blank samples or mobile phase.[4]
-
Statistical Evaluation: The decision to include or force the origin (0,0) should be based on statistical analysis. If the calculated y-intercept is less than one standard deviation away from zero, it can be assumed to be part of normal variation, and forcing the curve through zero may be acceptable.[5]
-
Impact on LLOQ: A large intercept can negatively impact the accuracy of low-concentration samples. If the intercept is high, it may be necessary to identify and eliminate the source of background noise.
Category 2: Accuracy and Precision at Assay Limits
Question: My lower limit of quantification (LLOQ) standard has high deviation (e.g., >20% from nominal concentration). What is the cause?
Answer: High deviation at the LLOQ is a frequent challenge and often points to issues with signal-to-noise or carryover.[6]
-
High Background Noise: A noisy baseline reduces the ability to accurately integrate the peak at the LLOQ. This can be caused by a contaminated flow cell, old detector lamp, or impurities in the mobile phase or LC-MS system.[4][6]
-
Sample Carryover: If a high-concentration sample is injected before the LLOQ standard, residual analyte can carry over and artificially inflate the LLOQ response.
-
Solution: Optimize the needle wash procedure using a strong solvent. Inject blank samples after high-concentration standards to check for carryover. If observed, a more rigorous washing protocol or a longer gradient may be needed.[6]
-
-
Poor Peak Shape: Tailing or broad peaks at the LLOQ are difficult to integrate consistently. This can result from secondary interactions with the column, using an injection solvent stronger than the mobile phase, or extra-column volume.[9]
-
Solution: Ensure the sample is dissolved in a solvent weaker than or equivalent to the initial mobile phase.[4] Check all fittings for dead volume and use a column appropriate for the analysis.
-
Category 3: Matrix Effects and Internal Standards
Question: How do I know if matrix effects are impacting my this compound quantification?
Answer: Matrix effects occur when components in the sample matrix (e.g., plasma, tissue homogenate) co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer.[10][11] This can severely impact accuracy and reproducibility.
-
Assessment Method: The most common way to assess matrix effects is through a post-extraction spike experiment.[12] Compare the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat (clean) solvent at the same concentration.[11]
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Visualizing the Concept: The diagram below illustrates how matrix components can interfere with the ionization process.
Caption: The impact of matrix effects on analyte ionization.
Question: My results are inconsistent. Should I use an internal standard (IS)?
Answer: Yes, using an appropriate internal standard is crucial for correcting variability during sample preparation and analysis.[13]
-
IS Selection: An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). This is because it has nearly identical chemical properties and chromatographic behavior to the unlabeled analyte.[10] If a stable-isotope labeled IS is unavailable, a structural analog that does not occur in the samples can be used.[13]
-
When to Add the IS: The internal standard should be added to all samples, calibration standards, and quality controls as early as possible in the sample preparation workflow.[14] This allows it to correct for analyte loss during extraction and other processing steps.
-
Concentration: The concentration of the IS should be consistent across all samples and produce a strong, reproducible signal without being so high that it causes detector saturation.[13]
Quantitative Method Performance
The following table summarizes typical validation parameters for HPLC-based quantification of tryptophan and related metabolites, which can serve as a benchmark for a this compound assay.
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (Correlation Coefficient, R²) | > 0.99 (often > 0.999) | [15] |
| Intra-day Precision (CV%) | < 15% ( < 20% at LLOQ) | [15] |
| Inter-day Precision (CV%) | < 15% ( < 20% at LLOQ) | [15] |
| Accuracy / Bias (%) | Within ±15% (±20% at LLOQ) | [15] |
| Recovery (%) | Consistent, precise, and reproducible (e.g., 82.5% - 116%) | [15] |
Note: Acceptance criteria can vary based on regulatory guidelines (e.g., FDA, ICH).[15][16]
Experimental Protocols & Workflows
Protocol 1: Preparation of Calibration Standards
A reliable calibration curve starts with accurately prepared standards. The following workflow outlines the standard procedure.
Caption: Workflow for preparing matrix-matched calibration standards.
Protocol 2: General LC-MS Method for this compound
This is a generalized starting protocol. Specific parameters such as column type, gradient, and MS settings must be optimized for your specific instrument and application.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of sample (plasma, tissue homogenate, etc.), add the internal standard solution.
-
Add 300-400 µL of cold solvent, such as methanol (B129727) or acetonitrile, to precipitate proteins.[3] Perchloric acid (PCA) can also be used.[15]
-
Vortex for 60 seconds.
-
Centrifuge at high speed (e.g., 12,000 rpm) at 4°C for 5-10 minutes.[3]
-
Transfer the supernatant to a clean vial for injection.
-
-
LC-MS Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with an additive like 0.1% formic acid (for positive ion mode ESI).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: Start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute this compound, hold, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: Dependent on column dimensions (e.g., 0.2-0.5 mL/min for analytical scale).
-
Injection Volume: 5-20 µL.
-
MS Detection: Use electrospray ionization (ESI) in positive ion mode. Detection is typically performed using Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity. Precursor and product ions for this compound and the internal standard must be optimized.
-
General Troubleshooting Workflow
When your calibration curve fails to meet validation criteria, follow a systematic approach to identify the root cause.
Caption: Systematic workflow for troubleshooting calibration curve issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaguru.co [pharmaguru.co]
- 3. mdpi.com [mdpi.com]
- 4. HPLC故障排除指南 [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Calibration Curve Problem - Chromatography Forum [chromforum.org]
- 7. myadlm.org [myadlm.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. real.mtak.hu [real.mtak.hu]
- 16. database.ich.org [database.ich.org]
Technical Support Center: Enhancing Trp-P-1 Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) detection methods. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its sensitive detection important?
A1: this compound (3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole) is a carcinogenic and mutagenic heterocyclic aromatic amine (HAA).[1] These compounds can form in muscle meats during high-temperature cooking.[1] Given their carcinogenic properties, highly sensitive and accurate detection methods are crucial for food safety analysis, toxicological studies, and human biomonitoring to assess exposure levels.
Q2: Which analytical techniques are most commonly used for the sensitive detection of this compound?
A2: The most prevalent and sensitive methods for this compound detection are High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detectors, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] LC-MS/MS is generally preferred for its high sensitivity and selectivity, especially in complex matrices.[2][4] Immunoassays using monoclonal antibodies have also been developed for the purification and analysis of related heterocyclic amines.[5]
Q3: How can I improve the sensitivity of my HPLC-UV/Fluorescence method for this compound analysis?
A3: To enhance sensitivity, consider the following:
-
Optimize Mobile Phase: Ensure the mobile phase composition is optimal for this compound separation and detection.[6][7]
-
Fluorescence Detection: Utilize the native fluorescence of this compound for higher sensitivity compared to UV detection.
-
Sample Clean-up: Implement a robust sample preparation protocol, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.[1]
-
Column Selection: Use a high-efficiency column with a suitable stationary phase for optimal peak shape and resolution.
Q4: What are the main challenges in analyzing this compound in complex matrices like food or biological samples?
A4: Key challenges include:
-
Low Concentrations: this compound is often present at very low levels (ng/g), requiring highly sensitive instrumentation.[1]
-
Matrix Effects: Complex sample matrices can interfere with analyte detection, leading to ion suppression or enhancement in LC-MS/MS, or co-eluting peaks in HPLC.[6]
-
Analyte Stability: this compound and its metabolites can be labile, necessitating careful sample handling, such as protection from light and storage at low temperatures.[2]
-
Sample Preparation: Efficient extraction and clean-up are critical to remove interfering substances and concentrate the analyte.[8][9]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
HPLC System and Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| High Backpressure | 1. Blockage in the system (e.g., clogged column frit).2. Particulate matter from the sample.3. Precipitation of buffer salts.[10] | 1. System Flush: Reverse flush the column with a compatible solvent.2. Sample Filtration: Ensure all samples and mobile phases are filtered through a 0.22 µm filter.3. Guard Column: Use a guard column to protect the analytical column from contaminants.[11]4. Check Mobile Phase: Ensure buffer components are fully dissolved and compatible with the organic phase. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Incompatible sample solvent.3. Column overloading.[12] | 1. Column Cleaning: Clean the column according to the manufacturer's instructions.2. Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent.3. Reduce Injection Volume: Decrease the amount of sample injected onto the column.4. pH Adjustment: Adjust the mobile phase pH to ensure this compound is in a single ionic form. |
| Retention Time Drift | 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Column equilibration issues.[7] | 1. Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.2. Temperature Control: Use a column oven to maintain a stable temperature.3. Sufficient Equilibration: Allow adequate time for the column to equilibrate between injections, especially after a gradient.[7] |
| Baseline Noise or Drift | 1. Air bubbles in the mobile phase or pump.2. Contaminated mobile phase or detector cell.3. Detector lamp nearing the end of its life.[7] | 1. Degas Mobile Phase: Degas the mobile phase using sonication or an inline degasser.2. System Cleaning: Flush the system and clean the detector cell.3. Lamp Replacement: Check the detector lamp's energy and replace if necessary. |
Sample Preparation and Matrix Effects
| Problem | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix.2. Loss of analyte during clean-up steps.3. Degradation of this compound during processing. | 1. Optimize Extraction: Test different extraction solvents and conditions (e.g., pH, temperature).2. Evaluate SPE Sorbent: Ensure the Solid-Phase Extraction (SPE) sorbent and elution solvents are appropriate for this compound.3. Use Internal Standards: Add an isotopically labeled internal standard at the beginning of the sample preparation to monitor and correct for losses. |
| Signal Suppression/Enhancement (LC-MS/MS) | 1. Co-eluting matrix components interfering with ionization. | 1. Improve Chromatographic Separation: Modify the HPLC gradient to separate this compound from interfering compounds.2. Enhance Sample Clean-up: Use a more rigorous SPE protocol or a different clean-up technique (e.g., immunoaffinity purification).[5]3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) for this compound and related compounds using various analytical methods.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Reference |
| Tryptophan | Electrochemical Impedance Sensor | Milk and Cancer Cell Culture Medium | 8 pM | [13] |
| Tryptophan | UHPLC-MS/MS (with derivatization) | Human Plasma | 0.15–9.43 ng/mL | [3] |
| Heterocyclic Amines (general) | HPLC with UV detection | Cooked Meat | < 0.1 ng/g | [1] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis in Cooked Meat using Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on methods for analyzing heterocyclic amines in food samples.
1. Sample Homogenization and Extraction: a. Homogenize 10 g of the cooked meat sample. b. Add 40 mL of 1 M NaOH and mix thoroughly. c. Add 50 g of diatomaceous earth and mix to a uniform consistency. d. Pack the mixture into a glass column. e. Elute the heterocyclic amines with 250 mL of dichloromethane (B109758). f. Evaporate the dichloromethane extract to dryness under a vacuum.
2. Solid-Phase Extraction (SPE) Clean-up: a. Condition a C18 SPE cartridge with methanol (B129727) followed by water. b. Dissolve the dried extract from step 1.f in a suitable solvent and load it onto the C18 cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute the this compound fraction with methanol. e. Evaporate the methanol eluate to dryness.
3. Final Sample Preparation: a. Reconstitute the dried eluate from step 2.e in a small, known volume of the initial HPLC mobile phase. b. Filter the sample through a 0.22 µm syringe filter before injection into the HPLC or LC-MS/MS system.
Protocol 2: General HPLC-UV/Fluorescence Analysis of this compound
1. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 °C.
- Injection Volume: 20 µL.
2. Detection:
- UV Detector: Monitor at a wavelength where this compound has maximum absorbance.
- Fluorescence Detector: Use an excitation wavelength of ~315 nm and an emission wavelength of ~410 nm.
3. Quantification:
- Prepare a calibration curve using this compound standards of known concentrations.
- Quantify the this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Workflow for this compound analysis from sample preparation to detection.
Caption: Logic diagram for troubleshooting common HPLC issues.
References
- 1. Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of tryptophan and kynurenine in human plasma using 4-vinylphenylboronic acid column by capillary electrochromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoaffinity purification of dietary heterocyclic amine carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Sample Cleanup by Solid-Phase Extraction/Pipet-Tip Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. lcms.cz [lcms.cz]
- 10. aelabgroup.com [aelabgroup.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Trp-P-1 vs. Trp-P-2: A Comparative Analysis of Carcinogenic Potency
A comprehensive guide for researchers, scientists, and drug development professionals on the carcinogenic properties of the tryptophan pyrolysis products, Trp-P-1 and Trp-P-2.
Introduction
This compound (3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole) and Trp-P-2 (3-amino-1-methyl-5H-pyrido[4,3-b]indole) are potent mutagenic and carcinogenic heterocyclic amines (HCAs) formed during the pyrolysis of tryptophan-containing food products, such as cooked meat and fish.[1] Both compounds have been shown to induce tumors in experimental animals, primarily targeting the liver. This guide provides a detailed comparison of their carcinogenic potency, supported by experimental data, to aid researchers in understanding their relative risks and mechanisms of action.
Quantitative Comparison of Carcinogenic Potency
Long-term animal bioassays are crucial for evaluating the carcinogenic potential of chemical compounds. The following tables summarize the key findings from a comparative study on the carcinogenicity of this compound and Trp-P-2 in mice and rats.
Table 1: Carcinogenicity of this compound and Trp-P-2 in CDF1 Mice
| Compound | Sex | Dose (% in diet) | No. of Mice | Observation Period (days) | Target Organ | Tumor Type | Incidence (%) |
| This compound | Male | 0.02 | 40 | 621 | Liver | Hepatocellular Carcinoma | 32.5 |
| Female | 0.02 | 40 | 621 | Liver | Hepatocellular Carcinoma | 85.0 | |
| Trp-P-2 | Male | 0.02 | 40 | 818 | Liver | Hepatocellular Carcinoma | 27.5 |
| Female | 0.02 | 40 | 818 | Liver | Hepatocellular Carcinoma | 50.0 | |
| Control | Male | 0 | 20 | 818 | Liver | Hepatocellular Carcinoma | 5.0 |
| Female | 0 | 20 | 818 | Liver | Hepatocellular Carcinoma | 0 |
Table 2: Carcinogenicity of this compound and Trp-P-2 in F344 Rats
| Compound | Sex | Dose (% in diet) | No. of Rats | Observation Period (days) | Target Organ | Tumor Type | Incidence (%) |
| This compound | Male | 0.01 | 25 | 730 | Liver | Hepatocellular Carcinoma | 44.0 |
| Female | 0.01 | 25 | 730 | Liver | Hepatocellular Carcinoma | 64.0 | |
| Trp-P-2 | Male | 0.01 | 25 | 730 | Liver | Hepatocellular Carcinoma | 24.0 |
| Female | 0.01 | 25 | 730 | Liver | Hepatocellular Carcinoma | 36.0 | |
| Control | Male | 0 | 50 | 730 | Liver | Hepatocellular Carcinoma | 2.0 |
| Female | 0 | 50 | 730 | Liver | Hepatocellular Carcinoma | 0 |
Based on these findings, this compound demonstrates a higher carcinogenic potency than Trp-P-2 in both mice and rats, inducing a greater incidence of hepatocellular carcinomas at the same dietary concentration. Female animals of both species appeared to be more susceptible to the carcinogenic effects of both compounds.
Experimental Protocols
The data presented above is based on long-term carcinogenicity bioassays. The general methodology for such studies is outlined below.
Carcinogenicity Bioassay in Rodents
-
Test Animals: Typically, inbred strains of mice (e.g., CDF1) and rats (e.g., F344) are used.[2][3] Animals are usually 6 weeks old at the beginning of the study.
-
Group Size: Each experimental and control group consists of a sufficient number of animals of each sex (e.g., 40-50) to ensure statistical significance.
-
Administration of Test Compounds: this compound and Trp-P-2 are mixed into the basal diet at specified concentrations.[2][3] Control groups receive the basal diet without the test compounds.
-
Dosage: Dose levels are determined based on previous subchronic toxicity studies to identify the maximum tolerated dose (MTD) that does not significantly affect the animals' lifespan due to effects other than cancer.
-
Observation Period: The animals are observed for a significant portion of their lifespan (e.g., up to 2 years for rats) for clinical signs of toxicity and tumor development.[4]
-
Pathology: At the end of the study, or upon death, a complete necropsy is performed on all animals. All organs are examined macroscopically, and tissues are collected for histopathological analysis to identify and classify tumors.
Mechanism of Action and Signaling Pathways
The carcinogenicity of this compound and Trp-P-2 is initiated by their metabolic activation to highly reactive intermediates that can bind to DNA, forming DNA adducts and leading to mutations.
Metabolic Activation Pathway
Caption: Metabolic activation of this compound and Trp-P-2 to DNA-reactive species.
Downstream Signaling Pathways in Carcinogenesis
While the precise downstream signaling pathways specifically activated by this compound and Trp-P-2 leading to cancer are still under investigation, the formation of DNA adducts is a critical initiating event. This can lead to mutations in key oncogenes and tumor suppressor genes. Furthermore, some studies suggest that HCAs can modulate cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation, which are hallmarks of cancer. For instance, Transient Receptor Potential (TRP) channels, which are involved in various cellular processes, have been implicated in cancer progression and may be affected by carcinogenic compounds.[5][6][7]
Caption: A generalized workflow of chemical carcinogenesis initiated by this compound and Trp-P-2.
Conclusion
The experimental evidence clearly indicates that both this compound and Trp-P-2 are potent carcinogens in rodents, with this compound exhibiting a higher carcinogenic potency. The primary target organ for both compounds is the liver. Their carcinogenic activity is dependent on metabolic activation to DNA-reactive species, a common mechanism for many chemical carcinogens. Further research is needed to fully elucidate the specific downstream signaling pathways that are dysregulated by these compounds and contribute to tumor development. This comparative guide provides a valuable resource for researchers in toxicology, oncology, and drug development for assessing the risks associated with these dietary carcinogens and for developing strategies for cancer prevention.
References
- 1. Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carcinogenicity in mice and rats of heterocyclic amines in cooked foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carcinogenicity in mice and rats of heterocyclic amines in cooked foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results from two-year rodent oral carcinogenicity studies of cizolirtine, a substance-P and calcitonin gene-related peptide release modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRP Channels in Cancer: Signaling Mechanisms and Translational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The regulatory and modulatory roles of TRP family channels in malignant tumors and relevant therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | TRP channels and breast cancer: the role of TRPs in the pathophysiological development [frontiersin.org]
A Comparative Analysis of the Genotoxic Profiles of Trp-P-1 and PhIP
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the genotoxicity of two prominent heterocyclic amines, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP).
This document summarizes key experimental data on the mutagenicity, clastogenicity, and DNA-damaging potential of these compounds. Detailed methodologies for the cited experiments are provided to ensure reproducibility and critical evaluation. Visual diagrams of metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the mechanisms underlying their genotoxic effects.
Executive Summary
This compound and PhIP are both potent mutagens that require metabolic activation to exert their genotoxic effects. The available data indicates that while both compounds are significant genotoxins, their potency can vary depending on the specific endpoint and the metabolic activation system. In the Ames test, this compound generally exhibits higher mutagenic potency than PhIP in Salmonella typhimurium strains. Both compounds form DNA adducts, which are critical initiating events in their carcinogenic activity. The metabolic activation of both this compound and PhIP is primarily mediated by cytochrome P450 enzymes, particularly CYP1A family members, followed by phase II esterification by N-acetyltransferases (NATs) and sulfotransferases (SULTs).
Data Presentation: Quantitative Genotoxicity Comparison
The following tables provide a summary of the quantitative data gathered from various genotoxicity assays, offering a direct comparison between this compound and PhIP.
Table 1: Mutagenicity in Salmonella typhimurium (Ames Test)
| Compound | Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |
| This compound | TA98 | Rat Liver S9 | ~1,500 | [1] |
| PhIP | TA98 | Rat Liver S9 | ~150 | [1] |
| This compound | YG1024 | HepG2 cell homogenates | Potency ranked higher than PhIP | [1] |
| PhIP | YG1024 | HepG2 cell homogenates | Potency ranked lower than this compound | [1] |
Table 2: In Vivo DNA Adduct Formation
| Compound | Animal Model | Tissue | Adduct Levels (relative) | Reference |
| This compound | Rat | Liver | Cross-reactivity observed with PhIP-DNA adduct antibody, but specific levels not quantified in a comparative manner in this study. | [2] |
| PhIP | Rat | Colon | High levels of specific DNA adducts detected. | [3][4] |
| PhIP | Rat | Liver | Lower levels compared to colon. | [3] |
| PhIP | Male F344 Rats | Large Intestine | 5.66 (RAL x 10^7) | [3] |
| PhIP | Male F344 Rats | Liver | 0.67 (RAL x 10^7) | [3] |
Note: Direct quantitative comparison of DNA adduct formation between this compound and PhIP in the same study is limited. The data for PhIP provides context for its adduct-forming potential in a target organ for its carcinogenicity.
Table 3: In Vivo Micronucleus Assay
| Compound | Animal Model | Cell Type | Endpoint | Result | Reference |
| This compound | Mouse | Bone Marrow Erythrocytes | Micronucleus Frequency | Data not available in a direct comparative study with PhIP. | |
| PhIP | Mouse | Bone Marrow Erythrocytes | Micronucleus Frequency | Positive for inducing micronuclei. | [5] |
Metabolic Activation and Signaling Pathways
The genotoxicity of this compound and PhIP is contingent upon their metabolic activation to reactive electrophilic species that can bind to DNA. This process is primarily initiated by Phase I cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions.
Metabolic Activation of this compound and PhIP
Both this compound and PhIP are pro-mutagens that undergo N-hydroxylation by CYP1A enzymes (CYP1A1 and CYP1A2) to form N-hydroxy-Trp-P-1 and N-hydroxy-PhIP, respectively[6][7][8][9]. These intermediates are then further activated by O-esterification through the action of N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive N-acetoxy or N-sulfonyloxy esters. These esters can spontaneously decompose to form electrophilic nitrenium ions that readily react with nucleophilic sites in DNA, primarily at the C8 position of guanine, to form bulky DNA adducts[1].
Experimental Protocols
The following sections detail the methodologies for the key genotoxicity assays cited in this guide.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-deficient medium.
Experimental Workflow:
Key Steps:
-
Bacterial Strains: Salmonella typhimurium strains TA98 and YG1024 are commonly used for detecting frameshift mutagens like this compound and PhIP. Strain YG1024 is a derivative of TA98 that overexpresses N-acetyltransferase, making it more sensitive to certain aromatic amines[1].
-
Metabolic Activation: Since this compound and PhIP are pro-mutagens, an exogenous metabolic activation system (S9 mix) is required. The S9 fraction is typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.
-
Procedure: The test compound, bacterial culture, and S9 mix are combined in molten top agar and poured onto a minimal glucose agar plate. The plates are then incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (his+) on the test plates is counted and compared to the number of spontaneous revertants on the negative control plates. A dose-dependent increase in the number of revertants indicates a mutagenic effect.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.
Key Steps:
-
Cell Preparation: A single-cell suspension is prepared from the desired tissue or cell culture.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and expose single-strand breaks and alkali-labile sites. Electrophoresis is then carried out at a low voltage.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide) and visualized using a fluorescence microscope.
-
Data Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the comet tail (% Tail DNA) and the tail moment. An increase in these parameters in treated cells compared to controls indicates DNA damage.
In Vivo Micronucleus Assay
The in vivo micronucleus assay is a widely used method to assess chromosomal damage (clastogenicity) and damage to the mitotic apparatus (aneugenicity). The test detects the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are left behind during cell division.
Key Steps:
-
Animal Dosing: Rodents (typically mice or rats) are administered the test compound, usually via oral gavage or intraperitoneal injection, at several dose levels. A positive control (e.g., cyclophosphamide) and a vehicle control are also included[5].
-
Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), bone marrow is collected from the femur or peripheral blood is sampled.
-
Slide Preparation and Staining: Smears of the bone marrow or peripheral blood are made on microscope slides and stained with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells), such as Giemsa or a fluorescent dye like acridine (B1665455) orange.
-
Scoring: The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring a large number of PCEs (e.g., at least 2000 per animal) under a microscope. The ratio of PCEs to NCEs is also calculated to assess cytotoxicity to the bone marrow.
-
Data Analysis: The frequency of MN-PCEs in the treated groups is statistically compared to that in the vehicle control group. A significant, dose-dependent increase in the frequency of MN-PCEs indicates a genotoxic effect.
Conclusion
Both this compound and PhIP are significant genotoxic compounds with the potential to cause DNA damage and mutations. The available data suggests that this compound may be a more potent mutagen in the Ames test, while PhIP has been extensively shown to form DNA adducts in target tissues for its carcinogenicity. The genotoxicity of both compounds is highly dependent on their metabolic activation by CYP1A enzymes and subsequent esterification. This guide provides a foundational comparison of their genotoxic profiles and the methodologies used to assess them. Further direct comparative studies, particularly for the comet and in vivo micronucleus assays, would be beneficial for a more definitive quantitative risk assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. criver.com [criver.com]
- 6. A high-throughput in vivo micronucleus assay for genome instability screening in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic activation of the food mutagen this compound in endothelial cells of heart and kidney in cytochrome P450-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53: Studies in T rp53(+/+),T rp53(+/−) and T rp53(−/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparing Trp-P-1 and IQ (2-amino-3-methylimidazo[4,5-f]quinoline) carcinogenicity
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide comparing the carcinogenicity of 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) and 2-amino-3-methylimidazo[4,5-f]quinoline (IQ).
This guide provides a detailed comparison of the carcinogenic potential of two prominent heterocyclic amines, this compound and IQ, which are formed in cooked meat and fish. The information presented herein is compiled from a comprehensive review of experimental data to assist researchers in understanding their relative carcinogenic potencies, mechanisms of action, and the experimental methodologies used in their assessment.
Executive Summary
Both this compound and IQ are potent mutagens and carcinogens in laboratory animals, although they exhibit different potencies and target organ specificities. The International Agency for Research on Cancer (IARC) has classified IQ as a Group 2A carcinogen, indicating it is "probably carcinogenic to humans," while this compound is classified as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans." This difference in classification reflects the more extensive evidence of carcinogenicity for IQ across multiple animal species.
Quantitative Carcinogenicity Data
The following tables summarize the tumor incidence data from comparative and individual carcinogenicity studies of this compound and IQ in different animal models.
Table 1: Comparative Carcinogenicity of this compound and IQ in Neonatal Male B6C3F1 Mice
| Compound | Total Dose (μmol/mouse) | Incidence of Liver Tumors (Adenomas) |
| This compound | 0.1 | 6/28 (21%) |
| 0.5 | 18/29 (62%) | |
| IQ | 0.1 | 5/29 (17%) |
| 0.5 | 12/28 (43%) | |
| Control | 0 | 2/30 (7%) |
*Statistically significant increase compared to control.
Table 2: Carcinogenicity of IQ in F344 Rats (Oral Administration)
| Sex | Target Organ | Tumor Type | Incidence |
| Female | Mammary Gland | Adenocarcinoma | High |
| Liver | Hepatocellular Carcinoma | Moderate | |
| Small Intestine | Adenocarcinoma | Moderate | |
| Clitoral Gland | Squamous Cell Carcinoma | Moderate | |
| Zymbal's Gland | Squamous Cell Carcinoma | High | |
| Male | Liver | Hepatocellular Carcinoma | High |
| Skin | Squamous Cell Carcinoma | Moderate | |
| Colon | Adenocarcinoma | Moderate | |
| Zymbal's Gland | Squamous Cell Carcinoma | High |
Table 3: Carcinogenicity of IQ in CDF1 Mice (Oral Administration)
| Sex | Target Organ | Tumor Type | Incidence |
| Male | Liver | Hepatocellular Adenoma/Carcinoma | High |
| Forestomach | Squamous Cell Papilloma/Carcinoma | High | |
| Lung | Adenoma/Adenocarcinoma | Moderate | |
| Female | Liver | Hepatocellular Adenoma/Carcinoma | High |
| Forestomach | Squamous Cell Papilloma/Carcinoma | High | |
| Lung | Adenoma/Adenocarcinoma | Moderate |
Note: Specific quantitative data for this compound carcinogenicity in rats is limited in direct comparative studies with IQ. However, studies on this compound alone have shown it to be a potent hepatocarcinogen in rats.
Mechanisms of Carcinogenicity
Both this compound and IQ are genotoxic carcinogens that require metabolic activation to exert their effects. Their mechanisms involve the formation of DNA adducts, leading to mutations and the initiation of cancer.
Metabolic Activation
The initial and critical step in the carcinogenesis of these compounds is their metabolic activation by cytochrome P450 (CYP) enzymes.
-
This compound is primarily activated by cytochrome P-448 (a member of the CYP1A subfamily) through N-hydroxylation.[1] This is followed by O-esterification to form a highly reactive nitrenium ion that can bind to DNA.
-
IQ is predominantly activated by cytochrome P450 1A2 (CYP1A2) , also through N-hydroxylation, followed by O-esterification by N-acetyltransferase to form the ultimate carcinogenic species.
Signaling Pathways
The DNA damage induced by the activated metabolites of this compound and IQ can trigger alterations in various cellular signaling pathways, contributing to cancer development.
-
This compound: As a tryptophan derivative, this compound's carcinogenicity is linked to the broader tryptophan metabolic pathways. Dysregulation of tryptophan metabolism, particularly the kynurenine (B1673888) pathway, is increasingly implicated in creating an immunosuppressive tumor microenvironment and promoting cancer cell survival.[2][3]
-
IQ: The carcinogenic effects of IQ may be mediated through the scaffolding protein IQGAP1.[4] IQGAP1 is known to interact with and modulate several key oncogenic signaling pathways, including the Ras/MAPK, PI3K/AKT, and Wnt/β-catenin pathways, which are crucial for cell proliferation, survival, and migration.[4]
Experimental Protocols
The following section outlines the general methodology for a neonatal mouse carcinogenicity bioassay, a common model for testing heterocyclic amines.
Neonatal Mouse Carcinogenicity Bioassay
This assay is a short-term in vivo model used to assess the carcinogenic potential of chemicals.[5]
Experimental Workflow:
Key Methodological Details:
-
Animal Model: B6C3F1 mice are a commonly used strain. Newborn pups are randomly assigned to treatment groups.
-
Dosing: The test compounds (this compound or IQ) are typically dissolved in a suitable vehicle like dimethyl sulfoxide (B87167) (DMSO). Injections are administered intraperitoneally (i.p.) on days 1, 8, and 15 after birth. A control group receives the vehicle only.
-
Dose Levels: At least two dose levels of each compound are tested to assess dose-response relationships.
-
Observation: Animals are monitored daily for clinical signs of toxicity. Body weights are recorded regularly.
-
Termination and Necropsy: The study is typically terminated at a predefined time point (e.g., 8 or 12 months). All animals are subjected to a complete necropsy.
-
Histopathology: The liver and other major organs are collected, fixed in formalin, and processed for histopathological examination by a qualified pathologist.
-
Data Analysis: The incidence of tumors in each treatment group is compared to the control group using appropriate statistical methods (e.g., Fisher's exact test).
Conclusion
Both this compound and IQ are significant food-borne carcinogens with demonstrated activity in animal models. IQ appears to be a more potent carcinogen, with a higher IARC classification and evidence of carcinogenicity in a wider range of organs and species. Their genotoxic mechanisms are initiated by metabolic activation through cytochrome P450 enzymes, leading to DNA damage and subsequent alterations in key signaling pathways that drive cancer development. The neonatal mouse bioassay provides a valuable and relatively rapid in vivo model for comparing the carcinogenic potential of such heterocyclic amines. Further research is warranted to fully elucidate the specific downstream signaling events and to better understand the quantitative risk these compounds pose to human health.
References
- 1. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decoding the Complex Crossroad of Tryptophan Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neonatal mouse model: review of methods and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neonatal mouse assay for tumorigenicity: alternative to the chronic rodent bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Trp-P-1 Induced DNA Adducts as Biomarkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) induced DNA adducts with other biomarkers for assessing exposure and carcinogenic risk. We present quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways to support your research and development efforts.
Executive Summary
This compound, a heterocyclic aromatic amine formed during the cooking of meat and fish, is a potent mutagen and suspected human carcinogen. Upon metabolic activation, this compound forms covalent bonds with DNA, creating DNA adducts. These adducts are considered critical biomarkers of exposure and potential indicators of cancer risk. This guide evaluates the performance of this compound DNA adducts as biomarkers by comparing them with other heterocyclic amine-induced adducts and non-adduct-based biomarkers. We provide detailed methodologies for their detection and quantification, primarily focusing on ³²P-postlabeling and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to assist in the validation and application of these crucial toxicological endpoints.
Data Presentation: Quantitative Comparison of DNA Adduct Levels
The following tables summarize quantitative data on the levels of DNA adducts induced by this compound and other carcinogens in various experimental models. This data allows for a direct comparison of the DNA binding potency of these compounds.
Table 1: Comparison of DNA Adduct Levels of Various Heterocyclic Aromatic Amines (HAAs) in Mouse Liver
| Heterocyclic Aromatic Amine | Abbreviation | DNA Adduct Level (adducts/10⁸ nucleotides) |
| 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole | This compound | High |
| 3-amino-1-methyl-5H-pyrido[4,3-b]indole | Trp-P-2 | Highest |
| 2-amino-9H-pyrido[2,3-b]indole | AαC | High |
| 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | PhIP | Lower than AαC |
Data from a study measuring DNA adduct levels in mouse liver after oral administration of 14 different HAAs. The study indicated that Trp-P-2, this compound, and AαC showed the highest DNA adduct levels[1].
Table 2: Comparison of DNA Adduct Formation of Heterocyclic Aromatic Amines (HAAs) and 4-Aminobiphenyl (4-ABP) in Human Hepatocytes
| Carcinogen | DNA Adduct Level (adducts/10⁷ DNA bases) |
| 2-amino-9H-pyrido[2,3-b]indole (AαC) | 140 |
| 4-Aminobiphenyl (4-ABP) | High |
| 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) | Moderate |
| 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) | Moderate |
| 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) | Low (3.4) |
Data from a study investigating DNA adduct formation in cultured human hepatocytes incubated with various carcinogens. The results showed that AαC and 4-ABP formed the highest levels of adducts[2].
Experimental Protocols
Accurate and reproducible detection of this compound DNA adducts is critical for their validation as biomarkers. Below are detailed protocols for the two most common analytical methods.
Protocol 1: ³²P-Postlabeling Assay for this compound DNA Adducts
The ³²P-postlabeling assay is an ultra-sensitive method for detecting DNA adducts, capable of identifying as few as one adduct in 10⁹⁻¹⁰ normal nucleotides.[3][4][5][6]
Materials:
-
DNA sample (1-10 µg)
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates
-
TLC developing solvents
Procedure:
-
DNA Digestion: Digest the DNA sample to 3'-monophosphate nucleosides using a mixture of micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky aromatic adducts.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P by incubating with T4 polynucleotide kinase and [γ-³²P]ATP.
-
TLC Separation: Apply the labeled adduct mixture to a PEI-cellulose TLC plate. Develop the chromatogram in multiple dimensions using a series of specific solvent systems to separate the adducted nucleotides from normal nucleotides and excess [γ-³²P]ATP.
-
Detection and Quantification: Visualize the separated ³²P-labeled adducts by autoradiography and quantify the amount of radioactivity in each spot using a phosphorimager or by scintillation counting.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound DNA Adducts
LC-MS/MS offers high specificity and structural confirmation of DNA adducts.
Materials:
-
DNA sample (10-50 µg)
-
Enzyme cocktail for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
Internal standard (e.g., isotopically labeled this compound adduct)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
DNA Digestion: Enzymatically hydrolyze the DNA to individual nucleosides using a cocktail of enzymes.
-
Sample Cleanup and Adduct Enrichment: Purify the digest using solid-phase extraction (SPE) to remove proteins and other interfering substances and to enrich the adducted nucleosides.
-
LC Separation: Inject the purified sample onto a reverse-phase LC column. Separate the this compound DNA adducts from normal nucleosides and other components using a gradient elution program with a suitable mobile phase (e.g., acetonitrile (B52724) and water with a formic acid modifier).
-
MS/MS Detection: Introduce the eluent from the LC column into the ESI source of the mass spectrometer. Monitor for the specific precursor-to-product ion transitions of the this compound DNA adducts and the internal standard in multiple reaction monitoring (MRM) mode for quantification.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound induced DNA damage is essential for understanding its mechanism of action.
Caption: Metabolic activation of this compound to a DNA-reactive species.
Caption: Experimental workflow for DNA adduct detection.
Comparison with Alternative Biomarkers
While this compound DNA adducts are specific and sensitive biomarkers of exposure, it is important to consider them in the context of other potential biomarkers.
-
Protein Adducts: Carcinogens can also form adducts with proteins, such as albumin and hemoglobin. These adducts can have longer half-lives than DNA adducts and may reflect exposure over a more extended period. However, their direct link to the initiation of carcinogenesis is less clear than that of DNA adducts.
-
Gene Expression Changes: Exposure to this compound can induce changes in the expression of genes involved in metabolism, DNA repair, and cell cycle control. Transcriptomic analysis can provide a broader picture of the cellular response to the carcinogen but may be less specific as a marker of exposure to a particular compound.
-
Proteomic Biomarkers: Alterations in protein expression and post-translational modifications can also serve as biomarkers of exposure and effect. Proteomic approaches can identify panels of proteins that are consistently altered following this compound exposure, offering insights into the toxicological pathways involved.
Conclusion
The validation of this compound induced DNA adducts as biomarkers is a critical step in understanding the carcinogenic risk associated with dietary exposure to this compound. This guide provides a comparative framework, including quantitative data and detailed methodologies, to aid researchers in this endeavor. The choice of biomarker will ultimately depend on the specific research question, the available resources, and the biological matrix being investigated. A multi-biomarker approach, combining the specificity of DNA adducts with the broader mechanistic insights from other "omics" technologies, will likely provide the most comprehensive assessment of this compound exposure and its potential health consequences.
References
- 1. Metabolic activation of mutagenic tryptophan pyrolysis products (this compound and Trp-P-2) by a purified cytochrome P-450-dependent monooxygenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Trp-P-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of two prominent analytical methods for the quantification of 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), a carcinogenic heterocyclic amine: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Ultra-Performance Liquid Chromatography with Fluorescence Detection (UPLC-FLD). The objective is to offer a comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific applications.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. Below is a summary of typical validation parameters for the quantification of this compound using HPLC-MS/MS and UPLC-FLD.
| Parameter | HPLC-MS/MS | UPLC-FLD |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL | 0.5 - 5 ng/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Recovery | 85 - 110% | 80 - 105% |
| Precision (RSD%) | < 15% | < 20% |
| Analysis Time | 5 - 15 minutes | 10 - 20 minutes |
| Selectivity | Very High | High |
| Matrix Effect | Can be significant, requires careful management | Generally less susceptible than MS |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the key experimental protocols for sample preparation and analysis of this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective technique for the extraction and purification of this compound from complex matrices such as cooked meat or biological fluids is Solid-Phase Extraction (SPE).
1. Conditioning:
-
The SPE cartridge (e.g., C18 or mixed-mode cation exchange) is conditioned sequentially with 5 mL of methanol (B129727) followed by 5 mL of deionized water. This step activates the sorbent for sample loading.
2. Sample Loading:
-
The pre-treated sample (e.g., meat extract after alkaline hydrolysis and pH adjustment) is loaded onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
3. Washing:
-
The cartridge is washed with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove interfering substances that are not strongly retained on the sorbent.
4. Elution:
-
The target analyte, this compound, is eluted from the cartridge with a strong solvent (e.g., 5 mL of methanol or acetonitrile, sometimes with a small percentage of ammonia (B1221849) or formic acid to improve recovery). The eluate is then collected, evaporated to dryness, and reconstituted in the mobile phase for analysis.
Analytical Method 1: HPLC-MS/MS
This method offers high sensitivity and selectivity, making it ideal for trace-level quantification of this compound.
-
Instrumentation: A standard HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetononitrile
-
-
Gradient Program: A linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor ion (Q1) for this compound ([M+H]⁺) and its characteristic product ions (Q3) are monitored.
Analytical Method 2: UPLC-FLD
This method provides a robust and cost-effective alternative to mass spectrometry, with good sensitivity for fluorescent compounds like this compound.
-
Instrumentation: A UPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program: A linear gradient from 10% B to 90% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Fluorescence Detection:
-
Excitation Wavelength: 264 nm
-
Emission Wavelength: 418 nm
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the metabolic pathway of this compound and the experimental workflow can aid in understanding the broader context and the analytical process.
Trp-P-1 effects in different cancer cell lines a comparative study
For Immediate Release
Quantitative Data Summary
The following table summarizes the observed effects of Trp-P-1 across different cell lines as reported in various studies. It is important to note the differences in cell types (cancerous vs. non-cancerous, human vs. rat) and experimental endpoints when comparing these values.
| Cell Line | Cell Type | Effect(s) Observed | Effective Concentration | Source(s) |
| HepG2 | Human Hepatoma | Genotoxicity (Micronucleus formation) | ≥ 2.1 µM | [1] |
| RL-34 | Normal Rat Liver | Apoptosis, G0/G1 Arrest | 30 µM | [2] |
| G2/M Cell Cycle Arrest | 1 µM | [2] | ||
| Jurkat | Human T-cell Lymphoma | Indirectly reduced killing by dendritic cells | Not specified | [3] |
| Rat Hepatocytes (Primary Culture) | Normal Rat Liver | Apoptosis | Not specified | [2] |
| Rat Liver Cells (Co-culture) | Normal Rat Liver (Parenchymal & Non-parenchymal) | Apoptosis | 30 µM | [4] |
Note: The study on Jurkat cells demonstrated an indirect effect where this compound inhibited the cytotoxic function of dendritic cells against the cancer cells[3].
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below to support the replication and extension of these findings.
Cell Viability and Cytotoxicity Assay (Micronucleus Assay)
This protocol is based on the methodology used to assess the genotoxic effects of this compound in HepG2 cells.
-
Cell Culture: HepG2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate culture vessels. After adherence, the medium is replaced with a fresh medium containing various concentrations of this compound (e.g., starting from ≥2.1 µM) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compound for a period that allows for at least one cell division to occur (typically 24-48 hours).
-
Micronucleus Staining: Following treatment, cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto clean microscope slides. The slides are air-dried and stained with a DNA-specific dye such as Giemsa or DAPI to visualize the nuclei and micronuclei.
-
Scoring: The frequency of micronucleated cells is determined by scoring a predetermined number of cells (e.g., 1000-2000) per treatment group under a microscope. An increase in the number of micronucleated cells compared to the control group indicates genotoxic damage.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining and Flow Cytometry)
This is a standard method to quantify apoptosis.
-
Cell Culture and Treatment: Cells (e.g., RL-34) are cultured as described above and treated with apoptotic concentrations of this compound (e.g., 30 µM) or a vehicle control for a specified time (e.g., 3, 6, 12, 24 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's instructions, followed by incubation in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Cells are seeded and treated with different concentrations of this compound (e.g., 1 µM and 30 µM for RL-34 cells) for various time points.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) while vortexing, followed by incubation at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and the DNA-staining dye propidium iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is measured using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is analyzed based on their fluorescence intensity. An increase in the sub-G1 peak is indicative of apoptosis[2].
Visualizations
Experimental Workflow
Caption: General experimental workflow for assessing the effects of this compound.
Signaling Pathways
Caption: Apoptotic signaling pathways initiated by this compound in liver cells.
Conclusion
The available evidence indicates that this compound is a potent inducer of apoptosis and can cause cell cycle arrest in vitro. In the human hepatoma cell line HepG2, it demonstrates genotoxicity at low micromolar concentrations[1]. In normal rat liver cells, this compound induces apoptosis at higher concentrations through the inhibition of topoisomerase I, leading to DNA double-strand breaks and subsequent activation of caspase-8 and -9 mediated pathways[2][4]. Lower concentrations in these cells lead to G2/M arrest[2]. Furthermore, this compound exhibits immunomodulatory effects by impairing the function of dendritic cells, which could indirectly promote cancer cell survival[3].
The lack of a comprehensive comparative study across a panel of diverse cancer cell lines highlights a significant gap in the current understanding of this compound's anticancer potential. Future research should focus on systematic screening of this compound against various cancer types to determine its selectivity and spectrum of activity, which is crucial for evaluating its therapeutic potential.
References
A Comparative Analysis of the Genotoxicity of Trp-P-1: In Vivo vs. In Vitro Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxic effects of 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), a heterocyclic amine formed during the cooking of meat and fish. We will delve into the findings from both in vivo and in vitro studies, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved in its genotoxic activity.
Executive Summary
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative findings on the genotoxicity of this compound from various experimental systems.
Table 1: In Vitro Genotoxicity of this compound
| Assay Type | Cell Line/Organism | Treatment Conditions | Key Findings | Reference |
| Ames Test | Salmonella typhimurium | With metabolic activation (S9) | Mutagenic | [1] |
| DNA Synthesis Inhibition | Primary cultured adult rat hepatocytes | 1, 5, and 10 µg/ml for 1, 2, and 4 h | Dose- and time-dependent inhibition of DNA synthesis. At 10 µg/ml for 1h, DNA synthesis was inhibited to 16% of control.[2] | [2] |
| Apoptosis Induction | Primary cultured rat hepatocytes | Not specified | This compound was the most cytotoxic out of 11 heterocyclic amines and induced apoptosis.[3] | [3] |
Note on Data Gaps: Despite a comprehensive search, specific quantitative dose-response data for this compound in in vivo and in vitro micronucleus and comet assays were not publicly available. The genotoxic potential of this compound in these assays is inferred from its known mechanisms of action and results from other genotoxicity tests.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Objective: To evaluate the ability of this compound to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: Histidine-requiring auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations in the histidine operon and cannot grow in a histidine-deficient medium.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254. This mimics the metabolic processes in mammals.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound, a negative control (solvent), and a positive control (a known mutagen) in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[4][5]
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.
Objective: To determine if this compound can induce chromosomal damage or aneuploidy in cultured mammalian cells.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., CHO, V79, TK6, HepG2) is cultured.
-
Treatment: Cells are exposed to at least three concentrations of this compound, a vehicle control, and positive controls (for clastogenicity and aneugenicity) for a defined period. The assay is conducted with and without metabolic activation (S9).
-
Cytokinesis Block (Optional): Cytochalasin B can be added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division after treatment.
-
Harvesting and Staining: Cells are harvested, and slides are prepared. The cells are stained with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: At least 2000 cells per concentration are scored for the presence of micronuclei. The frequency of micronucleated cells is determined.
-
Data Analysis: A dose-dependent and statistically significant increase in the frequency of micronucleated cells indicates a positive result.
In Vitro Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Objective: To assess the ability of this compound to induce DNA damage in the form of single-strand breaks, double-strand breaks, and alkali-labile sites.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the chosen cell line.
-
Embedding: Cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing breaks) migrates out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Green, propidium (B1200493) iodide).
-
Visualization and Scoring: The comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail (% Tail DNA) and the tail moment.
-
Data Analysis: A dose-dependent increase in % Tail DNA or tail moment indicates DNA damage.[1]
Signaling Pathways and Mechanisms of Genotoxicity
The genotoxicity of this compound is primarily attributed to its metabolic activation into reactive intermediates that can bind to DNA, forming DNA adducts. This process initiates a cascade of cellular events, including DNA damage response and, in some cases, apoptosis.
Metabolic Activation of this compound
The initial and critical step in the genotoxicity of this compound is its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.
Caption: Metabolic activation pathway of this compound to its ultimate carcinogenic form.
Cellular Response to this compound-Induced DNA Damage
The formation of DNA adducts by the reactive metabolites of this compound triggers a complex cellular response aimed at repairing the damage. If the damage is too extensive, it can lead to apoptosis.
Caption: Cellular response pathways to DNA damage induced by this compound metabolites.
Conclusion
References
- 1. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early cellular effects of this compound on adult rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tryptophan pyrolysis products, this compound and Trp-P-2 induce apoptosis in primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Distribution of the carcinogenic tryptophan pyrolysis product this compound in control, 9-hydroxyellipticine and beta-naphthoflavone pretreated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-laboratory Analysis of Trp-P-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the determination of 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), a potent mutagen and carcinogen belonging to the class of heterocyclic aromatic amines (HAAs). Given the absence of a formal inter-laboratory comparison study specifically for this compound, this document synthesizes and compares data from various studies on HAA analysis in food matrices, offering insights into the performance of different analytical techniques.
Heterocyclic aromatic amines are formed in muscle meats during high-temperature cooking processes. The accurate quantification of these compounds, including this compound, is crucial for food safety assessment and human risk evaluation. Various analytical methods, primarily based on liquid chromatography coupled with mass spectrometry (LC-MS), have been developed and validated for this purpose.
Data Presentation: Performance of Analytical Methods for HAA Analysis
The following table summarizes the performance characteristics of different analytical methods used for the determination of various HAAs, including related compounds, as reported in several validation studies. This data provides a benchmark for what can be expected from a robust analytical method for this compound.
| Analytical Method | Analyte(s) | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| HPLC/UV-FLD | MeIQx, 4,8-DiMeIQx, PhIP, Norharman, Harman | Fried Beef Patties | Not Specified | Not Specified | 5 - 38 | [1] |
| HPTLC/UV-FLD | MeIQx, 4,8-DiMeIQx, PhIP, Norharman, Harman | Fried Beef Patties | Not Specified | Not Specified | 7 - 49 | [1] |
| HPLC-MS/MS | MeIQx, PhIP | Meat Products | 3 ng/g | 89.4 - 90.9 | Not Specified | |
| UPLC-MS/MS | 23 Anti-obesity drugs | Foods and Dietary Supplements | 0.09 - 30.0 ng/mL | 80.5 - 113.5 | < 10.7 | [2] |
| LC-MS/MS | Carbamate Residues | Vegetables | 5 µg/kg | 91 - 109 | < 10 | [3] |
| LC-MS/MS | Cyclic PA Oligomers | Food Simulant | 0.1 - 1.1 µg/L | 91 - 122 | < 19 (inter-day) |
Note: Data for specific this compound analysis is limited in comparative studies. The table presents data for other significant HAAs and related compounds to illustrate typical method performance.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are generalized experimental protocols for the analysis of HAAs in food matrices, based on common practices found in the literature.
1. Sample Preparation and Extraction
A robust sample preparation protocol is fundamental for accurate quantification. The primary goal is to efficiently extract the analytes from the complex food matrix while minimizing interferences.
-
Homogenization: Food samples are typically homogenized to ensure uniformity.
-
Extraction: Solid-phase extraction (SPE) is a widely used technique for the extraction and purification of HAAs from food samples.[4] The process often involves a series of steps with different solvents to isolate the compounds of interest.
-
Alternative Extraction: Other methods like salting out with acetonitrile (B52724) or methanol, and acid/alkaline hydrolysis followed by liquid-liquid extraction have also been explored, though they may result in lower recovery rates.
2. Chromatographic Separation and Detection
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the standard techniques for separating HAAs prior to detection.
-
Stationary Phase: C18 columns are commonly employed for the reversed-phase separation of these compounds.[3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often containing a modifier like formic acid) and an organic solvent (typically acetonitrile or methanol) is used to achieve optimal separation.
-
Detection: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred detection method due to its high sensitivity and selectivity.[3] UV-Fluorescence (UV-FLD) detection is another, more economical, but less specific alternative.[1]
Mandatory Visualization
Experimental Workflow for HAA Analysis
The following diagram illustrates a typical workflow for the analysis of heterocyclic aromatic amines in food samples.
Caption: A generalized workflow for the analysis of heterocyclic aromatic amines (HAAs) in food matrices.
Signaling Pathway (Illustrative Example)
While this compound's primary concern is its carcinogenicity, it also impacts cellular signaling. For instance, it has been shown to promote nitric oxide production in murine macrophages through the activation of NF-κB.
Caption: The signaling pathway of this compound inducing nitric oxide production.[5]
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. food.actapol.net [food.actapol.net]
- 4. Heterocyclic amine content in fast-food meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (this compound), a food-born carcinogenic heterocyclic amine, promotes nitric oxide production in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mutagenesis Induction: Alternatives to Trp-P-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potent alternatives to 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) for inducing mutagenesis in a research setting. We will delve into the mechanisms of action, mutagenic potency, and suitable experimental protocols for a range of alternative compounds. This information is intended to assist researchers in selecting the most appropriate mutagen for their specific experimental needs, considering factors such as the desired mutation type, the biological system under investigation, and the required potency.
Overview of Mutagenic Agents
This compound is a potent mutagen belonging to the heterocyclic aromatic amine (HAA) class, which are typically formed during the cooking of meat and fish.[1] Like other HAAs, this compound is an indirect-acting mutagen, requiring metabolic activation to exert its genotoxic effects.[1] This guide will explore other well-characterized mutagens, including other HAAs and direct-acting alkylating agents, providing a basis for comparison.
The alternatives covered in this guide are:
-
Heterocyclic Aromatic Amines (HAAs):
-
Trp-P-2 (3-amino-1-methyl-5H-pyrido[4,3-b]indole)
-
IQ (2-amino-3-methylimidazo[4,5-f]quinoline)
-
MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline)
-
PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine)
-
-
Alkylating Agents:
-
Ethyl methanesulfonate (B1217627) (EMS)
-
N-ethyl-N-nitrosourea (ENU)
-
Mechanism of Action and Induced Mutations
The mechanism by which a compound induces mutations is critical to understanding the types of genetic alterations it will generate.
Heterocyclic Aromatic Amines (HAAs): HAAs are pro-mutagens that undergo a multi-step metabolic activation process to become reactive electrophiles capable of binding to DNA.[1] This process is initiated by cytochrome P450 enzymes, primarily CYP1A2, which catalyze the N-hydroxylation of the exocyclic amino group.[2] The resulting N-hydroxyarylamine can be further activated by O-acetyltransferases or sulfotransferases to form a highly reactive nitrenium ion.[1] This ion then readily forms covalent adducts with DNA bases, primarily at the C8 position of guanine (B1146940).[1] These bulky adducts can lead to frameshift and base substitution mutations during DNA replication.
Alkylating Agents: In contrast to HAAs, alkylating agents like EMS and ENU are direct-acting mutagens that do not require metabolic activation. They act by transferring their alkyl groups to nucleophilic sites on DNA bases.
-
Ethyl methanesulfonate (EMS) primarily ethylates guanine at the O6 position. This O6-ethylguanine can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[3]
-
N-ethyl-N-nitrosourea (ENU) is also an ethylating agent but is known to be a more potent mutagen than EMS. It can ethylate various positions on DNA bases, leading to a broader spectrum of point mutations, although it also predominantly induces G:C to A:T transitions.[3]
Quantitative Comparison of Mutagenic Potency
The mutagenic potency of these compounds is most commonly compared using the Ames test (bacterial reverse mutation assay), which measures the frequency of induced mutations in specific strains of Salmonella typhimurium. The data presented below is a summary from various studies and should be interpreted with the consideration that experimental conditions such as the specific bacterial strain and the metabolic activation system (S9 mix) can influence the results.
| Mutagen | Class | Ames Test Strain(s) | Mutagenic Potency (Revertants/µg) | Primary Mutation Type | Reference(s) |
| This compound | HAA | TA98, TA100 | ~100,000 (in TA98 with S9) | Frameshift, Base Substitution | [2] |
| Trp-P-2 | HAA | TA98, TA100 | ~140,000 (in TA98 with S9) | Frameshift, Base Substitution | [4] |
| IQ | HAA | TA98, TA100 | ~433,000 (in TA98 with S9) | Frameshift, Base Substitution | [2] |
| MeIQx | HAA | TA98, TA100 | ~145,000 (in TA98 with S9) | Frameshift, Base Substitution | [2] |
| PhIP | HAA | TA98, TA100 | ~2,000 (in TA98 with S9) | Frameshift, Base Substitution | [2] |
| EMS | Alkylating Agent | TA100 | ~1-10 (direct-acting) | Base Substitution (G:C→A:T) | [5] |
| ENU | Alkylating Agent | TA100 | ~10-100 (direct-acting) | Base Substitution (G:C→A:T) | [5] |
Note: The mutagenic potency of HAAs is highly dependent on the presence of a metabolic activation system (S9 mix). Alkylating agents are direct-acting and do not require S9.
Experimental Protocols
Detailed methodologies for key assays used to assess mutagenesis are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
This test uses histidine auxotrophic strains of Salmonella typhimurium to detect point mutations.
-
Strain Preparation: Inoculate the appropriate tester strain (e.g., TA98 for frameshift mutagens, TA100 for base substitution mutagens) into nutrient broth and incubate overnight at 37°C with shaking.
-
Metabolic Activation (for indirect-acting mutagens): Prepare the S9 mix, which contains the S9 fraction from the liver of Aroclor 1254-induced rats, along with necessary cofactors (e.g., NADP+, glucose-6-phosphate). Keep the S9 mix on ice.
-
Exposure: In a sterile tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a phosphate (B84403) buffer (for direct-acting mutagens).
-
Plating: Add molten top agar (B569324) containing a trace amount of histidine and biotin (B1667282) to the exposure tube, mix gently, and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Comet Assay (Single Cell Gel Electrophoresis)
This assay detects DNA strand breaks in individual cells.
-
Cell Preparation: Prepare a single-cell suspension from the desired cell line or tissue.
-
Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and pipette onto a microscope slide pre-coated with normal-melting-point agarose. Allow the gel to solidify.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Perform electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green I).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.
In Vitro Micronucleus Assay
This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).
-
Cell Culture and Treatment: Culture the chosen mammalian cell line (e.g., CHO, L5178Y) and expose the cells to the test compound at various concentrations, with and without S9 metabolic activation.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA dye).
-
Scoring: Using a microscope, score the frequency of micronuclei in binucleated cells. A micronucleus is a small, separate nucleus that forms around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.
Visualizing the Pathways
To better understand the processes described, the following diagrams illustrate the metabolic activation of heterocyclic amines and the general workflow for mutagenesis induction by a direct-acting alkylating agent.
Caption: Metabolic activation pathway of heterocyclic aromatic amines.
Caption: Experimental workflow for a direct-acting alkylating agent.
Conclusion
The choice of a mutagen for research purposes is a critical decision that influences the outcome and interpretation of experimental results. While this compound is a potent and well-studied mutagen, several alternatives offer distinct advantages in terms of their mechanism of action, the types of mutations they induce, and their potency. Heterocyclic amines like IQ and Trp-P-2 are significantly more potent frameshift mutagens in the Ames test, whereas direct-acting alkylating agents like EMS and ENU provide a reliable method for inducing transition point mutations without the need for metabolic activation. By understanding the comparative data and experimental protocols presented in this guide, researchers can make more informed decisions to advance their studies in mutagenesis, carcinogenesis, and drug development.
References
- 1. Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutagenic damage to mammalian cells by therapeutic alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of mutagenic/carcinogenic heterocyclic amines, MeIQx, this compound, Trp-P-2 and PhIP, contributing highly to genotoxicity of river water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of alkylation rates and mutagenicity of directly acting industrial and laboratory chemicals: epoxides, glycidyl ethers, methylating and ethylating agents, halogenated hydrocarbons, hydrazine derivatives, aldehydes, thiuram and dithiocarbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Specific CYP Enzymes in Trp-P-1 Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the roles of specific cytochrome P450 (CYP) enzymes in the metabolic activation of 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), a carcinogenic heterocyclic aromatic amine. The focus is on the comparative efficiency of the principal human CYP isoforms, CYP1A1 and CYP1A2, in converting this compound into its genotoxic form. This guide presents supporting experimental data, detailed methodologies for key experiments, and visual representations of the activation pathway and experimental workflows.
Comparative Analysis of CYP Enzyme Activity in this compound Activation
The metabolic activation of this compound is a critical step in its mechanism of carcinogenicity. This process primarily involves the N-hydroxylation of the exocyclic amino group, a reaction catalyzed by cytochrome P450 enzymes.[1] The resulting N-hydroxy-Trp-P-1 is a highly reactive intermediate that can form DNA adducts, leading to mutations and potentially initiating cancer.[2]
Extensive research has identified the CYP1A subfamily, particularly CYP1A1 and CYP1A2, as the primary enzymes responsible for the bioactivation of this compound and other heterocyclic aromatic amines.[1][3] While both enzymes can catalyze the N-hydroxylation of this compound, their efficiency and tissue-specific expression differ, influencing their relative contributions to this compound-induced carcinogenesis.
| Enzyme | Substrate | kcat (min-1) | Km (µM) | kcat/Km (min-1µM-1) |
| Human CYP1A2 (Wild-Type) | MeIQ | 1.8 ± 0.1 | 18 ± 2 | 0.10 ± 0.01 |
| Human CYP1A2 (SF513 Mutant) | MeIQ | 7.9 ± 0.3 | 6.5 ± 0.8 | 1.2 ± 0.2 |
Data adapted from a study on the directed evolution of human P450 1A2.[4] The SF513 mutant (E225N/Q258H/G437D) shows a 12-fold enhanced catalytic efficiency for MeIQ N-hydroxylation compared to the wild-type enzyme.[4]
Experimental Protocols
Key Experiment: Determination of this compound Mutagenicity using the Ames Test with Recombinant Human CYP Enzymes
This experiment is designed to quantify and compare the mutagenic potential of this compound following metabolic activation by specific human CYP isoforms.
1. Materials and Reagents:
-
Salmonella typhimurium tester strains (e.g., TA98 or TA1538, which are sensitive to frameshift mutagens)
-
This compound
-
Recombinant human CYP1A1 and CYP1A2 enzymes co-expressed with NADPH-cytochrome P450 reductase
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
S9 fraction from Aroclor 1254-induced rat liver (for comparison and as a positive control)
-
Top agar (B569324) (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
Phosphate buffer (pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
2. Experimental Procedure:
-
Preparation of Tester Strains: Grow overnight cultures of the S. typhimurium tester strains in nutrient broth at 37°C with shaking.
-
Metabolic Activation:
-
In sterile tubes, prepare the reaction mixture containing:
-
Phosphate buffer (pH 7.4)
-
Recombinant human CYP1A1 or CYP1A2
-
NADPH regenerating system
-
A specific concentration of this compound (dissolved in DMSO)
-
-
Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes) to allow for the metabolic activation of this compound. A control reaction without the CYP enzyme or without the NADPH regenerating system should be included.
-
-
Ames Test (Plate Incorporation Method):
-
To the pre-incubated metabolic activation mixture, add the overnight culture of the S. typhimurium tester strain.
-
Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
Incubate the plates in the dark at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies (his+) on each plate.
-
A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (negative control).
-
Compare the number of revertant colonies generated in the presence of CYP1A1 versus CYP1A2 to determine their relative efficiency in activating this compound.
-
Visualizing the Process
Signaling Pathway of this compound Metabolic Activation
The following diagram illustrates the key steps in the metabolic activation of this compound by CYP enzymes, leading to the formation of DNA adducts.
Caption: Metabolic activation of this compound to a DNA-reactive species.
Experimental Workflow for Validating CYP Enzyme Role
This diagram outlines the experimental workflow for determining the role of specific CYP enzymes in the activation of this compound using a mutagenicity assay.
Caption: Workflow for assessing this compound mutagenicity with different enzyme systems.
References
- 1. Metabolic activation of mutagenic heterocyclic aromatic amines from protein pyrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the CYP Enzymatic System Responsible of Heterocyclic Amines Bioactivation by an Asclepias subulata Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of human cytochrome P450 1A2 mutants with enhanced catalytic activity for heterocyclic amine N-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Trp-P-1: A Comprehensive Guide for Laboratory Personnel
For immediate release
This document provides essential safety and logistical information for the proper handling and disposal of 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, commonly known as Trp-P-1. As a known carcinogen, strict adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
This compound is a potent mutagen and carcinogen. All handling must be conducted within a designated area, such as a certified chemical fume hood, to minimize inhalation exposure. Appropriate Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves. Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Respiratory Protection: For operations with a high risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) may be necessary.
Spill Management
In the event of a spill, the area should be immediately secured. Do not attempt to clean a large spill without appropriate respiratory protection.
Spill Cleanup Procedure:
-
Evacuate: Non-essential personnel should leave the immediate area.
-
Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.
-
Contain: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Decontaminate: The spill area should be decontaminated using one of the chemical degradation methods outlined in Section 4.
-
Collect Waste: All contaminated materials, including absorbent materials, paper towels, and disposable PPE, must be collected in a clearly labeled, sealed container for hazardous waste.
-
Final Cleaning: The area should be cleaned again with a standard laboratory disinfectant.
Waste Segregation and Collection
All waste contaminated with this compound must be treated as hazardous carcinogenic waste.
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and vials. Collect in a dedicated, puncture-resistant, and clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a labeled, leak-proof container. Organic solvent waste containing this compound should be collected in a separate, compatible, and labeled container.
-
Sharps: Contaminated needles, scalpels, and other sharps must be placed in a designated sharps container for carcinogenic waste.
Under no circumstances should this compound waste be disposed of down the drain or in the general trash.
Chemical Decontamination and Disposal Procedures
For laboratory-scale decontamination of aqueous solutions containing this compound, chemical degradation to non-mutagenic products is a viable option before final disposal by a licensed waste management contractor. The following methods are based on the successful degradation of other aromatic amines and heterocyclic compounds.[1][2] It is imperative to validate these procedures on a small scale before applying them to larger quantities of waste.
Oxidation with Potassium Permanganate (B83412) in Acidic Conditions
This method utilizes a strong oxidizing agent to break down the aromatic structure of this compound.
Experimental Protocol:
-
Preparation: In a suitable reaction vessel within a chemical fume hood, cautiously add the aqueous this compound waste.
-
Acidification: Slowly and with stirring, add concentrated sulfuric acid to the solution to achieve a final concentration of approximately 3 M. This step is exothermic and should be performed with care.
-
Oxidation: While stirring, slowly add a saturated solution of potassium permanganate. A color change to deep purple, and then to brown as manganese dioxide precipitates, will be observed. Continue adding the permanganate solution until the purple color persists for at least one hour, indicating an excess of the oxidant.
-
Quenching: After the reaction is complete (a minimum of 4 hours is recommended), quench the excess potassium permanganate by the slow addition of a reducing agent, such as sodium bisulfite, until the purple color disappears and the solution becomes colorless or pale yellow.
-
Neutralization and Disposal: Neutralize the solution with a suitable base (e.g., sodium hydroxide) to a pH between 6 and 8. The neutralized solution can then be collected for disposal by a certified hazardous waste contractor.
Oxidation with Sodium Hypochlorite (B82951)
This method uses a common laboratory disinfectant to degrade this compound.
Experimental Protocol:
-
Preparation: Place the aqueous this compound waste in a reaction vessel equipped with a stirrer in a chemical fume hood.
-
Alkalinization (Optional but Recommended): Adjust the pH of the solution to >10 with sodium hydroxide (B78521) to enhance the stability of the hypochlorite and the reaction rate with some amines.
-
Oxidation: Add an excess of commercial sodium hypochlorite solution (e.g., bleach, typically 5-6% NaOCl). A 2:1 molar ratio of hypochlorite to the estimated amount of this compound is a recommended starting point.
-
Reaction Time: Allow the mixture to react for a minimum of 2 hours with continuous stirring.
-
Quenching: Quench any remaining hypochlorite by adding a reducing agent, such as sodium bisulfite, until a test with potassium iodide-starch paper indicates the absence of an oxidant.
-
Neutralization and Disposal: Neutralize the solution to a pH between 6 and 8 and collect it for disposal through a licensed hazardous waste service.
Quantitative Data for Decontamination Reagents
| Parameter | Potassium Permanganate Method | Sodium Hypochlorite Method |
| Reagent | Potassium Permanganate (KMnO₄) | Sodium Hypochlorite (NaOCl) |
| Co-reagent | Concentrated Sulfuric Acid (H₂SO₄) | Sodium Hydroxide (NaOH) (optional) |
| Recommended Molar Ratio (Reagent:this compound) | > 2:1 | > 2:1 |
| Typical Reaction Time | ≥ 4 hours | ≥ 2 hours |
| Quenching Agent | Sodium Bisulfite (NaHSO₃) | Sodium Bisulfite (NaHSO₃) |
| Final pH for Disposal | 6 - 8 | 6 - 8 |
Ultimate Disposal
All this compound waste, whether chemically treated or not, must be ultimately disposed of through a licensed and certified hazardous waste management company. Incineration at high temperatures is the preferred method for the complete destruction of carcinogenic compounds. Ensure all waste containers are properly labeled with the contents, associated hazards (Carcinogen), and the date.
Logical Workflow for this compound Disposal
Caption: Decision workflow for the safe disposal of this compound waste.
This guide provides a framework for the safe management and disposal of this compound. It is the responsibility of the principal investigator and the individual researcher to ensure that these procedures are understood, implemented, and adapted as necessary to comply with all institutional and regulatory requirements.
References
Essential Safety and Logistical Information for Handling Trp-P-1
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Topic: Personal Protective Equipment for Handling Trp-P-1
Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole) is a mutagenic and carcinogenic heterocyclic amine.[1][2][3][4][5] Due to its hazardous nature, stringent safety protocols must be followed to minimize exposure and ensure a safe laboratory environment. This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE), as well as detailed operational and disposal plans for handling this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when working with carcinogens like this compound.[6][7] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| PPE Category | Protection Level | Specifications & Recommendations | Purpose |
| Hand Protection | Primary | Double-gloving with disposable nitrile gloves is the minimum requirement.[8] | Protects against skin contact with the chemical. |
| Enhanced | For tasks with a higher risk of splashing or prolonged handling, consider using thicker, chemical-resistant gloves (e.g., butyl rubber or barrier laminate) as the outer layer.[9] | Provides extended protection against chemical permeation. | |
| Eye and Face Protection | Primary | Chemical safety goggles that provide a seal around the eyes.[8][10] | Protects eyes from splashes and aerosols.[11] |
| Enhanced | A face shield worn over safety goggles.[10][12] | Provides full-face protection from splashes when handling larger quantities or during procedures with a high splash potential. | |
| Body Protection | Primary | A fully fastened lab coat, preferably made of a polyester-cotton blend for a combination of chemical resistance and fire retardancy.[8] | Protects skin and personal clothing from contamination. |
| Enhanced | A chemical-resistant apron worn over the lab coat, extending from the neck to the knees.[10][13] | Recommended when mixing, loading, or handling larger volumes of this compound. | |
| Full Body | Disposable coveralls for extensive handling or in case of a significant spill.[10][13] | Provides maximum skin and clothing protection. | |
| Respiratory Protection | As Needed | An N95 respirator may be sufficient for weighing small quantities of solid this compound in a well-ventilated area. | Protects against inhalation of fine powders. |
| Recommended | A full-face respirator with appropriate cartridges should be used when there is a risk of aerosol generation and the work cannot be contained in a fume hood.[12] | Provides a higher level of respiratory and facial protection. | |
| Foot Protection | Primary | Closed-toe shoes made of a non-absorbent material.[10] | Protects feet from spills. |
| Enhanced | Chemical-resistant shoe covers or boots.[9][10] | Recommended when working with larger quantities or during spill cleanup. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the necessary steps from preparation to post-handling procedures.
Detailed Methodologies
1. Preparation
-
Designate a Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential contamination.[6][7] The area should be clearly labeled with a warning sign indicating the presence of a carcinogen.
-
Gather and Inspect PPE: Before starting any work, collect all necessary PPE as outlined in the table above. Inspect each item for any damage, such as tears or holes in gloves, and replace if necessary.
-
Prepare Materials and Equipment: Ensure all necessary lab equipment is clean and readily available inside the designated work area to minimize the need to move in and out of the containment space. All containers with this compound must be clearly labeled with the chemical name and hazard information.[6][14]
2. Handling
-
Donning PPE: Put on PPE in the correct order: first, the lab coat, followed by eye and face protection, respiratory protection (if needed), and finally, gloves (double-gloving).[8]
-
Conducting the Experiment: Perform all manipulations of this compound within the designated containment area. Use careful techniques to avoid creating aerosols or dust.[11] Do not pipette by mouth.[11]
3. Post-Handling
-
Decontamination: After completing the experimental work, decontaminate all surfaces and equipment using an appropriate cleaning agent. Consult the Safety Data Sheet (SDS) for specific decontamination procedures.[7]
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. The general sequence is to remove the outer gloves first, followed by the lab coat (turning it inside out), face shield, goggles, and inner gloves.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing all PPE.[11][14]
Disposal Plan for this compound and Contaminated Materials
Proper disposal of carcinogenic waste is essential to prevent environmental contamination and accidental exposure.
1. Waste Segregation and Labeling
-
All solid waste contaminated with this compound, including used PPE (gloves, disposable lab coats), pipette tips, and contaminated lab paper, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[7]
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
"Empty" containers of this compound must also be treated as hazardous waste.[7][15]
2. Disposal Procedure
-
Follow your institution's specific guidelines for the disposal of carcinogenic waste.
-
Never dispose of this compound waste down the sink or in the regular trash.[14][16]
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department.
PPE Selection Decision Tree
The following diagram provides a logical framework for selecting the appropriate level of PPE based on the nature of the work with this compound.
References
- 1. This compound, a carcinogenic heterocyclic amine, inhibits lipopolysaccharide-induced maturation and activation of human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First report on a series of food-derived mutagenic and carcinogenic heterocyclic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (this compound) inhibits the removal of both cyclobutane dimers and (6-4) photoproducts from the DNA of ultraviolet-irradiated E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (this compound) sensitizes mammalian cells to UV radiation by causing the S-phase arrest, not by inhibiting the repair of DNA damage as observed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole | C13H13N3 | CID 5284474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SOP: Carcinogens | PennEHRS [ehrs.upenn.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 9. cdpr.ca.gov [cdpr.ca.gov]
- 10. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 11. ethz.ch [ethz.ch]
- 12. epa.gov [epa.gov]
- 13. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 14. pozescaf.com [pozescaf.com]
- 15. ofsd.k12.mo.us [ofsd.k12.mo.us]
- 16. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
